molecular formula C9H8Cl2N2 B1423838 5-Chloro-quinolin-4-ylamine hydrochloride CAS No. 114306-26-2

5-Chloro-quinolin-4-ylamine hydrochloride

Cat. No.: B1423838
CAS No.: 114306-26-2
M. Wt: 215.08 g/mol
InChI Key: WZPYRPFRHYQDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-quinolin-4-ylamine hydrochloride is a useful research compound. Its molecular formula is C9H8Cl2N2 and its molecular weight is 215.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloroquinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2.ClH/c10-6-2-1-3-8-9(6)7(11)4-5-12-8;/h1-5H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPYRPFRHYQDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696192
Record name 5-Chloroquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114306-26-2
Record name 5-Chloroquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-quinolin-4-ylamine Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-quinolin-4-ylamine hydrochloride (CAS No. 114306-26-2), a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in pharmaceutical development, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of specific substituents, such as a chlorine atom at the 5-position and an amine group at the 4-position, can significantly modulate the compound's physicochemical properties and biological activity. This compound, as a water-soluble salt, offers advantages in formulation and bioavailability studies, making it a valuable intermediate and potential therapeutic agent in its own right. The presence of chlorine, a common halogen in pharmaceuticals, can enhance membrane permeability and metabolic stability, making this compound a compelling candidate for further investigation.[1]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 114306-26-2[2]
Molecular Formula C₉H₈Cl₂N₂[2]
Molecular Weight 215.08 g/mol
IUPAC Name 5-chloroquinolin-4-amine hydrochloride[2]
Appearance Light yellow solid
Purity ≥ 95%[3]
Melting Point 120 °C (for free base)[4]
Boiling Point 366.8±27.0 °C (Predicted, for free base)[4]
Density 1.363±0.06 g/cm³ (Predicted, for free base)[4]
pKa 7.93±0.50 (Predicted, for free base)[4]

Note: Some of the listed physical properties, such as melting point, boiling point, density, and pKa, are for the free base, 5-Chloro-quinolin-4-ylamine (CAS No. 92385-37-0), and should be considered as approximations for the hydrochloride salt. The hydrochloride salt is expected to have a higher melting point and different solubility characteristics.

Synthesis and Purification: A Strategic Approach

The synthesis of 4-aminoquinoline derivatives often involves the displacement of a leaving group at the 4-position of the quinoline ring with an amine. A common and effective strategy for preparing this compound would involve the reaction of a suitable 4-substituted-5-chloroquinoline with an amino source, followed by salt formation.

Conceptual Synthesis Workflow

The following diagram illustrates a logical synthetic pathway, starting from a commercially available precursor. The choice of an appropriate leaving group at the C4 position (e.g., chlorine) is critical for a successful nucleophilic aromatic substitution (SNAr) reaction.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Hydrochloride Salt Formation 4,5-dichloroquinoline 4,5-dichloroquinoline 5-Chloro-quinolin-4-ylamine 5-Chloro-quinolin-4-ylamine (Free Base) 4,5-dichloroquinoline->5-Chloro-quinolin-4-ylamine High Temperature/ Pressure Ammonia_source Ammonia Source (e.g., NH4OH, NaN3 then reduction) Ammonia_source->5-Chloro-quinolin-4-ylamine Free_Base 5-Chloro-quinolin-4-ylamine Product 5-Chloro-quinolin-4-ylamine Hydrochloride Free_Base->Product HCl HCl in appropriate solvent (e.g., Ether, Ethanol) HCl->Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar 4-aminoquinolines and serves as a starting point for laboratory synthesis.[5]

Step 1: Synthesis of 5-Chloro-quinolin-4-ylamine (Free Base)

  • Reaction Setup: In a high-pressure reaction vessel, combine 4,5-dichloroquinoline (1 equivalent) with a significant excess of aqueous ammonia (e.g., 28-30% solution). The use of a sealed vessel is crucial to maintain the concentration of ammonia and achieve the necessary pressure for the reaction to proceed.

  • Reaction Conditions: Heat the mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. The resulting mixture is then basified with a strong base (e.g., 10M NaOH) to ensure the product is in its free base form.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 5-Chloro-quinolin-4-ylamine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 5-Chloro-quinolin-4-ylamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethanol.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

  • Washing and Drying: Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound as a solid.

Purification by Recrystallization:

For obtaining high-purity material, recrystallization is a critical step. A suitable solvent system must be determined experimentally, but a mixture of ethanol and diethyl ether is often a good starting point for hydrochloride salts of amino-heterocycles. The principle is to dissolve the compound in a minimal amount of the hot, better solvent (ethanol) and then slowly add the poorer solvent (diethyl ether) until turbidity is observed. Upon cooling, crystals of the purified product should form.

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the quinoline ring system, the amino group, and the chloro substituent.

  • The Amino Group: The 4-amino group is a key functional handle for further synthetic modifications. It can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • The Quinoline Ring: The quinoline nucleus itself can participate in electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.

  • The Chloro Substituent: The chlorine atom at the 5-position influences the electronic properties of the quinoline ring and can impact the compound's interaction with biological targets.

Potential as a Kinase Inhibitor Scaffold

The 4-aminoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atom at position 1 of the quinoline ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site.

Kinase_Inhibition cluster_0 Hypothetical Kinase Binding Kinase Kinase Active Site Inhibition Competitive Inhibition Compound 5-Chloro-quinolin-4-ylamine Derivative Compound->Kinase Hinge Hinge Region (Hydrogen Bonding) Compound->Hinge N1 of Quinoline Hydrophobic_Pocket Hydrophobic Pocket Compound->Hydrophobic_Pocket Substituents on Amino Group ATP ATP ATP->Kinase

Caption: Hypothetical binding mode of a 4-aminoquinoline derivative in a kinase active site.

By modifying the 4-amino group with various substituents, it is possible to target different regions of the kinase active site, thereby tuning the potency and selectivity of the inhibitor. The 5-chloro substituent can contribute to binding by interacting with specific residues in the active site. This makes this compound a valuable starting material for the synthesis of novel kinase inhibitors.[6][7]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[8][10]

    • In case of eye contact: Rinse cautiously with water for several minutes.[8][10]

    • If inhaled: Move the person into fresh air.[8][10]

    • If swallowed: Rinse mouth with water.[8] In all cases of exposure, seek medical attention.[9][10]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a chemical compound with significant potential in the field of drug discovery and development. Its structural features, particularly the 4-aminoquinoline core, make it an attractive starting point for the synthesis of novel therapeutic agents, especially kinase inhibitors. While there is a need for more comprehensive public data on its specific physicochemical and biological properties, the foundational knowledge of quinoline chemistry provides a strong basis for its exploration. Future research should focus on the development and validation of efficient synthesis and purification protocols, as well as the systematic evaluation of its biological activity and that of its derivatives against a range of therapeutic targets.

References

  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences, 24(4), 489-495. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. Retrieved from [Link]

  • Wang, X., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 311, 113337. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloroquinolin-8-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • G. S. S. S. T. E. F. A. S. H. M. A. A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130528. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • He, G. X., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(5), 1542–1543. Retrieved from [Link]

  • NIST. (n.d.). 5-Quinolinamine. Retrieved from [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. Retrieved from [Link]

  • Jin Dun Chemistry. (2025, February 9). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-2,7,8-trimethyl-quinolin-5-ylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Eureka. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • Chemcd. (n.d.). This compound ,114306-26-2. Retrieved from [Link]

  • Wang, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44–62. Retrieved from [Link]

  • Google Patents. (n.d.). CN1405155A - 5-chloro-8-hydroxyquinoline preparation method.

Sources

5-Chloro-quinolin-4-ylamine Hydrochloride: A Technical Guide to Unlocking Its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, yet underexplored, derivative: 5-Chloro-quinolin-4-ylamine hydrochloride. While direct extensive biological data for this particular compound is nascent, its structural features—a 4-aminoquinoline core with a chlorine substitution at the 5-position—strongly suggest significant potential in oncology, infectious disease, and beyond. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating its biological activities. We will delve into the mechanistic rationale for its potential efficacy, provide detailed, field-proven experimental protocols for its evaluation, and propose signaling pathways and molecular interactions based on established structure-activity relationships within the quinoline class.

Introduction: The Quinoline Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery.[1] Its rigid structure provides a robust framework for presenting functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets. The versatility of the quinoline ring system, which can be readily functionalized, has led to the development of drugs across a wide therapeutic spectrum, from antimalarials like chloroquine to anticancer agents and antibiotics.[3][4]

The 4-aminoquinoline pharmacophore is particularly noteworthy. It is the core of widely used antimalarial drugs and has been extensively repurposed and investigated for its anticancer properties.[5][6][7] The addition of a halogen, such as chlorine, at various positions on the quinoline ring is known to modulate the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy.[8][9]

This compound (Figure 1) combines these key features. This guide will, therefore, explore its potential based on the established activities of its chemical relatives, providing a roadmap for its systematic investigation.

Figure 1: Chemical Structure of this compound Synonyms: 4-Amino-5-chloroquinoline hydrochloride Molecular Formula: C₉H₈Cl₂N₂[10] CAS Number: 114306-26-2[10]

Postulated Biological Activities & Mechanistic Rationale

Based on its structural analogy to well-characterized 4-amino and 5-chloro quinoline derivatives, we can postulate several key biological activities for investigation.

Anticancer Potential

The 4-aminoquinoline scaffold is a known anticancer motif.[11][12] The proposed mechanisms are often multifactorial and center on the lysosomotropic nature of the amine group.

Mechanism of Action Hypothesis:

  • Autophagy Inhibition: As a weak base, 5-Chloro-quinolin-4-ylamine is predicted to accumulate in the acidic environment of lysosomes.[1][5] This sequestration can raise the lysosomal pH, inhibiting the activity of acid-dependent hydrolases and blocking the final step of autophagy—the fusion of autophagosomes with lysosomes. By inhibiting autophagy, the compound can prevent cancer cells from recycling cellular components to survive stress, leading to apoptosis.[1]

  • Kinase Inhibition: Many quinoline derivatives have been identified as potent inhibitors of critical signaling kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[2][3][4][13][14] The quinoline ring can act as a scaffold to position key functional groups within the ATP-binding pocket of the kinase domain, disrupting downstream signaling pathways like PI3K/Akt/mTOR that are crucial for cell proliferation and survival.[1][3]

The diagram below illustrates the hypothesized points of intervention for 5-Chloro-quinolin-4-ylamine in cancer cell signaling.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagosome Autophagosome mTOR->Autophagosome Inhibits Formation Proliferation Cell Proliferation & Survival mTOR->Proliferation Autolysosome Autolysosome (Blocked) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Compound 5-Chloro-quinolin-4-ylamine Compound->EGFR Inhibition Compound->Lysosome Accumulation & pH Increase

Caption: Hypothesized anticancer mechanisms of 5-Chloro-quinolin-4-ylamine.

Antiparasitic Activity

The historical success of 4-aminoquinolines against Plasmodium falciparum, the parasite responsible for malaria, provides a strong rationale for investigating this activity.

Mechanism of Action Hypothesis:

  • Inhibition of Heme Polymerization: During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin. 4-aminoquinolines accumulate in the parasite's acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[5][15] The buildup of free heme leads to oxidative stress and parasite death.[5]

Antibacterial Activity

Quinoline-based compounds, particularly fluoroquinolones, are potent antibacterial agents. While 5-Chloro-quinolin-4-ylamine lacks the typical fluoroquinolone structure, the core quinoline scaffold is known to possess antibacterial properties.

Mechanism of Action Hypothesis:

  • DNA Gyrase and Topoisomerase IV Inhibition: A primary mechanism for quinolone antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16] These enzymes are essential for DNA replication, repair, and recombination. By forming a complex with the enzyme and DNA, the compound stabilizes DNA breaks, leading to a cessation of replication and bacterial cell death. It is plausible that 5-Chloro-quinolin-4-ylamine could interact with these enzymes.[17]

Recommended Experimental Workflows

To empirically validate the biological potential of this compound, a systematic, multi-tiered screening approach is recommended.

In Vitro Cytotoxicity Assessment (Anticancer)

The initial step is to determine the compound's effect on cancer cell proliferation. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.

Protocol: Sulforhodamine B (SRB) Proliferation Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound to the wells and incubate for 72 hours.

  • Cell Fixation: Gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.

  • Analysis: Calculate the 50% growth inhibition (GI₅₀) value by plotting the percentage of cell growth against the log of the compound concentration.

sr_assay_workflow A 1. Plate Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (72 hours) B->C D 4. Fix Cells (TCA) C->D E 5. Stain (SRB Dye) D->E F 6. Solubilize (Tris Base) E->F G 7. Read Absorbance (515 nm) F->G H 8. Calculate GI₅₀ G->H

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 5-Chloro-quinolin-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. 5-Chloro-quinolin-4-ylamine hydrochloride, a member of this versatile class, presents a compelling case for therapeutic development. While direct studies on this specific molecule are nascent, the extensive body of research on structurally related quinoline derivatives provides a fertile ground for hypothesizing its potential biological targets. This guide delineates a strategic, multi-pronged approach to systematically identify and validate the therapeutic targets of this compound. We will explore potential target classes based on established activities of analogous compounds and provide detailed, field-proven experimental protocols for target validation, thereby offering a comprehensive roadmap for advancing this promising compound through the drug discovery pipeline.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, featured in numerous FDA-approved drugs for a wide array of diseases, including cancer, malaria, and bacterial infections.[1] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for interactions with various biological macromolecules. The diverse pharmacological activities of quinoline derivatives stem from their ability to engage with a wide range of molecular targets, such as protein kinases, topoisomerases, and microbial enzymes.[2][3]

This compound, with its characteristic chloro- and amino-substitutions, is poised to exhibit significant biological activity. The chloro- group can enhance membrane permeability and metabolic stability, while the 4-amino group is a common feature in quinoline-based drugs, including the renowned antimalarial chloroquine. This guide will provide a structured approach to unlock the therapeutic potential of this molecule by identifying its specific cellular targets.

Inferred Potential Therapeutic Target Classes

Based on the established bioactivities of structurally analogous compounds, we can hypothesize several potential target classes for this compound.

Protein Kinases

A significant number of quinoline-based compounds function as protein kinase inhibitors.[4] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of cancer.

  • Rationale: Structurally similar compounds, such as those with a quinazoline core (a bioisostere of quinoline), have demonstrated potent inhibition of kinases like c-Src and Abl. Furthermore, other quinoline derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). The 4-aminoquinoline scaffold can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases.

DNA-Interacting Enzymes

The planar nature of the quinoline ring allows for intercalation into DNA, a mechanism employed by several anticancer and antimicrobial agents.

  • Rationale: Quinoline derivatives have been reported to inhibit topoisomerases, enzymes that resolve DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds induce DNA damage and apoptosis. Additionally, some quinoline-based molecules have shown inhibitory activity against DNA methyltransferases, enzymes involved in epigenetic regulation.[5]

Microbial Targets

The quinoline scaffold is the basis for numerous antimicrobial and antimalarial drugs.

  • Rationale: Chloroquine, a 4-aminoquinoline, famously inhibits heme polymerization in the malaria parasite. Other chlorinated quinolines, such as 5-chloro-8-hydroxyquinoline (cloxyquin), exhibit potent activity against Mycobacterium tuberculosis.[3] The potential mechanisms could involve disruption of the bacterial cell membrane or inhibition of essential microbial enzymes.

A Strategic Workflow for Target Identification and Validation

The following sections detail a comprehensive and logical workflow for elucidating the therapeutic targets of this compound.

workflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Validation - In Vitro cluster_2 Phase 3: Mechanism of Action in Cellular Context A Compound Synthesis & Characterization B Broad Spectrum Phenotypic Screening A->B Test in diverse models C In Silico Target Prediction A->C Structure-based prediction D Biochemical Assays (Enzyme Inhibition) B->D Hypothesized targets C->D E Cell-Based Target Engagement Assays D->E Confirm cellular activity F Signaling Pathway Analysis E->F Elucidate downstream effects G Cellular Phenotype Analysis F->G Link pathway to cellular outcome kinase_inhibition cluster_0 Assay Components cluster_1 Reaction & Detection A Purified Kinase E Incubation A->E B Substrate B->E C ATP C->E D Test Compound D->E F Measurement of Phosphorylation E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Phase 3: Elucidating the Cellular Mechanism of Action

Once a primary target is validated, the next step is to understand how target engagement translates into the observed cellular phenotype.

Protocol 4.3.1: Western Blot Analysis of Signaling Pathways

  • Objective: To investigate the effect of the compound on key signaling pathways downstream of a validated kinase target.

  • Methodology:

    • Treat a sensitive cancer cell line with the compound at its GI50 concentration for various time points.

    • Lyse the cells and quantify protein concentrations.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream effectors.

    • Use secondary antibodies conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.

  • Causality: A decrease in the phosphorylation of downstream substrates confirms that the compound inhibits the kinase's activity within the cell.

Table 2: Example of a Western Blot Antibody Panel for EGFR Inhibition

Target ProteinPhosphorylation SiteFunction
EGFRTyr1068Autophosphorylation site
AKTSer473Pro-survival signaling
ERK1/2Thr202/Tyr204Proliferation signaling

Conclusion and Future Directions

This guide provides a systematic and technically grounded framework for the elucidation of the therapeutic targets of this compound. By leveraging knowledge from structurally related compounds and employing a logical progression of robust experimental protocols, researchers can efficiently navigate the early stages of drug discovery for this promising molecule. The identification of a definitive target will be a critical milestone, paving the way for lead optimization, preclinical development, and ultimately, the potential to address unmet medical needs. The versatility of the quinoline scaffold suggests that this compound may hold the key to novel therapeutic interventions, and the methodologies outlined herein provide the tools to unlock that potential.

References

  • Pradhan, V., Salahuddin, et al. (2022). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Chemical Biology & Drug Design. [Link]

  • Pradhan, V., Salahuddin, et al. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design. [Link]

  • Musso, L., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Musso, L., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Hegedüs, C., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Bioorganic Chemistry. [Link]

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. [Link]

Sources

Navigating the Solubility Landscape of 5-Chloro-quinolin-4-ylamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-quinolin-4-ylamine hydrochloride, a quinoline derivative of significant interest in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from structurally related analogs, and established experimental methodologies to offer researchers a robust framework for its handling and application. We will delve into the theoretical underpinnings of its solubility, present a qualitative solubility profile, and provide a detailed, self-validating experimental protocol for precise quantitative determination. This document is intended to empower researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a quinoline core structure.[1][2][3] The presence of a chlorine atom at the 5-position and an amine group at the 4-position, coupled with its formulation as a hydrochloride salt, are the primary determinants of its physicochemical properties, including solubility.[4][5] The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of amine-containing active pharmaceutical ingredients.

Key Physicochemical Properties:

PropertyValue/InformationSource
Chemical Formula C₉H₈Cl₂N₂[5]
Molecular Weight 215.08 g/mol [4]
Appearance Typically a solid crystalline powder.General knowledge
CAS Number 114306-26-2[4][5]

Theoretical Solubility Profile: A Mechanistic Perspective

The solubility of a compound is governed by the principle of "like dissolves like." As the hydrochloride salt of an amine, this compound is an ionic and polar compound. This structure dictates its solubility behavior in various solvent systems.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with the polar solvent molecules. Furthermore, the amine group and the nitrogen in the quinoline ring can act as hydrogen bond acceptors, while the protonated amine can act as a hydrogen bond donor, readily interacting with protic solvents.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also expected in these solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and can effectively solvate the ionic salt.[7] However, it is crucial to note that some quinoline derivatives can exhibit instability in DMSO and DMF, potentially leading to degradation.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in nonpolar solvents. The significant difference in polarity between the ionic solute and the nonpolar solvent prevents the formation of energetically favorable interactions required for dissolution.

Qualitative Solubility Summary

Based on the principles outlined above and data from analogous compounds, the following table provides an estimated qualitative solubility profile for this compound. It is imperative to note that these are educated estimations and must be confirmed by empirical testing.

SolventPredicted SolubilityRationale
Water SolublePolar protic solvent, favorable ion-dipole interactions.
Methanol SolublePolar protic solvent.
Ethanol Soluble to Moderately SolublePolar protic solvent, though slightly less polar than methanol and water.[9]
DMSO SolubleHighly polar aprotic solvent.[7]
DMF SolublePolar aprotic solvent.

Experimental Protocol for Quantitative Solubility Determination: An Isothermal Equilibrium Method

To obtain precise and reproducible solubility data, the isothermal equilibrium method is a widely accepted and robust technique.[6] This protocol is designed to be self-validating by ensuring that equilibrium is achieved and that the analytical method is accurate.

Materials
  • This compound (purity >99%)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF) of analytical grade

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[6] A preliminary experiment should be conducted to determine the time required to reach equilibrium by taking measurements at various time points until the concentration in the supernatant remains constant.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units of mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the results as the mean ± standard deviation.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Add excess compound to solvent B Seal vials A->B C Incubate in thermostatic shaker (24-72h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H HPLC analysis G->H I Calculate solubility (mg/mL or mol/L) H->I J Statistical analysis (mean ± SD) I->J

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Conclusion

While direct, quantitative solubility data for this compound remains to be broadly published, a strong predictive framework can be established based on its chemical structure as a polar, ionic amine salt. High solubility is anticipated in polar protic and aprotic solvents, with limited solubility in nonpolar media. For researchers requiring precise quantitative data for applications such as formulation development or in vitro assays, the provided isothermal equilibrium method offers a reliable and scientifically sound protocol. The generation and dissemination of such empirical data would be a valuable contribution to the scientific community, facilitating further research and development involving this promising compound.

References

  • Solubility of Anhalamine Hydrochloride: A Qualitative Overview - Benchchem. (n.d.).
  • 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).
  • Methylamine Hydrochloride - Organic Syntheses Procedure. (n.d.).
  • Clioquinol | C9H5ClINO | CID 2788 - PubChem - NIH. (n.d.).
  • Solubility Data Resource - TOKU-E. (n.d.).
  • This compound ,114306-26-2 - Chemcd. (n.d.).
  • 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem. (n.d.).
  • 5-Chloro-8-hydroxyquinoline - Solubility of Things. (n.d.).
  • Drug Information - TheMarker. (n.d.).
  • Buy 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine (EVT-12043179) - EvitaChem. (n.d.).
  • 5-Chloro-8-hydroxyquinoline CAS#: 130-16-5 - ChemicalBook. (n.d.).
  • 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 - ChemicalBook. (n.d.).
  • Product information, this compound | P&S Chemicals. (n.d.).
  • Product information, 5-Chloro-quinolin-4-ylamine - P&S Chemicals. (n.d.).
  • 2-((4-(5-chloroquinolin-4-ylamino)pentyl)(ethyl)amino)ethanol - ChemicalBook. (n.d.).
  • Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions - PMC - NIH. (n.d.).
  • Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols / Herman Gershon, Donald - Fordham Research Commons. (2003).
  • 5-Chloro-7-[(2,6-dimethylmorpholin-4-yl)(pyridin-2-yl)methyl]quinolin-8-ol - PubChem. (n.d.).
  • 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. (n.d.).
  • 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem. (n.d.).
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007).

Sources

A Comprehensive Technical Guide to 5-Chloro-quinolin-4-ylamine hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals engaged in drug development, providing a thorough examination of 5-Chloro-quinolin-4-ylamine hydrochloride. The document details the compound's fundamental physicochemical properties, including its molecular weight and chemical formula, and delves into its synthesis, characterization, and potential applications in medicinal chemistry. By offering a scientific narrative grounded in established principles, this guide aims to facilitate a deeper understanding and application of this important quinoline derivative.

Core Chemical Identity and Properties

This compound is a heterocyclic aromatic compound belonging to the quinoline class. Its structure is characterized by a quinoline core substituted with a chlorine atom at the 5-position and an amino group at the 4-position, which is subsequently salified with hydrochloric acid.

Molecular Formula and Structure

The precise molecular formula for this compound is C9H8Cl2N2 .[1] This formula delineates the atomic composition of the molecule, which consists of nine carbon atoms, eight hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Molecular Weight

The molecular weight of this compound is a crucial parameter for stoichiometric calculations in synthetic chemistry and for the preparation of solutions of known concentrations in pharmacological assays. The calculated molecular weight is 215.08 g/mol .[2][3]

Table 1: Key Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C9H8Cl2N2P&S Chemicals[1]
Molecular Weight 215.08 g/mol Chemcd[2], BIOFOUNT[3]
IUPAC Name 5-chloroquinolin-4-amine hydrochlorideP&S Chemicals[1]
CAS Number 114306-26-2P&S Chemicals[1], Chemcd[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general synthetic strategy involves the construction of the quinoline ring system, followed by functional group manipulations.

Generalized Synthetic Workflow

A common approach to synthesizing this class of compounds begins with a substituted aniline precursor. This precursor undergoes a cyclization reaction, such as the Combes quinoline synthesis or a similar method, to form the foundational quinoline core. Subsequent chlorination at the C5 position, followed by nucleophilic aromatic substitution to introduce the amino group at the C4 position, yields the free base, 5-Chloro-quinolin-4-ylamine. The final step involves treatment with hydrochloric acid to produce the stable hydrochloride salt.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Development

Quinoline derivatives are a cornerstone in medicinal chemistry, with notable examples including the antimalarial drug chloroquine. This compound serves as a valuable building block and intermediate in the synthesis of novel therapeutic agents.

Scaffold for Bioactive Molecules

The chemical structure of this compound, particularly the presence of the reactive amino group and the quinoline nucleus, makes it an attractive scaffold for chemical modification. Researchers can leverage these features to synthesize libraries of compounds for screening against various biological targets. Its utility has been demonstrated in the synthesis of potential antimalarial agents.[4]

Precursor for Complex Organic Synthesis

Beyond its direct biological applications, this compound is a key precursor in more extensive organic synthesis projects. The chlorine and amine functionalities provide strategic points for further chemical transformations, enabling the construction of more complex molecular architectures for diverse applications, from materials science to pharmacology.

Experimental Protocols and Characterization

To ensure the integrity of research and development outcomes, rigorous characterization of this compound is imperative.

Quality Control and Analytical Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS) : Provides the exact molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) : Assesses the purity of the compound.

Sample Protocol: Preparation of a Stock Solution
  • Safety First : Don appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Calculation : Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). Use the molecular weight of 215.08 g/mol for this calculation.

  • Weighing : Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution : Add the weighed compound to a volumetric flask. Add a portion of the desired solvent (e.g., DMSO or water, depending on the experimental requirements) and gently swirl to dissolve.

  • Final Volume : Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Storage : Store the stock solution in a tightly sealed container at the appropriate temperature (typically -20°C for long-term storage) and protected from light.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly in the realm of drug discovery. Its well-defined chemical properties, coupled with its synthetic accessibility, make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its molecular formula, weight, synthesis, and applications, serving as an authoritative resource for researchers dedicated to advancing pharmaceutical sciences.

References

  • P&S Chemicals. Product information, this compound.
  • Chemcd. This compound, 114306-26-2.
  • BIOFOUNT. 114306-26-2|this compound.
  • ChemicalBook. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0.

Sources

Spectroscopic Characterization of Chloro-Substituted 4-Aminoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. Chemical modifications to this core structure are a primary strategy in the development of new therapeutic agents with tailored properties. The introduction of a chlorine atom on the quinoline ring, as in 5-Chloro-quinolin-4-ylamine and its isomer 4-Amino-7-chloroquinoline, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby altering its pharmacodynamic and pharmacokinetic profiles.

A thorough characterization of these molecules is fundamental to drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular structure, enabling unambiguous identification and quality control. This guide offers an in-depth analysis of the NMR, IR, and MS data for 4-Amino-7-chloroquinoline, providing field-proven insights into the interpretation of these spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Amino-7-chloroquinoline, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-7-chloroquinoline in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Amino-7-chloroquinoline provides information on the number of different types of protons and their neighboring environments. The aromatic region is of particular interest.

Table 1: ¹H NMR Data for 4-Amino-7-chloroquinoline

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.5 - 8.3d~5-6 HzH-2
~8.0 - 7.8d~2-3 HzH-8
~7.8 - 7.6d~9-10 HzH-5
~7.4 - 7.2dd~9-10 Hz, ~2-3 HzH-6
~6.6 - 6.4d~5-6 HzH-3
~5.8 - 5.4 (broad s)bsN/A-NH₂

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

  • Downfield Protons (H-2, H-8, H-5): The protons on the quinoline ring are in an electron-deficient aromatic system, causing them to resonate at downfield chemical shifts. H-2 is adjacent to the nitrogen atom, making it the most deshielded.

  • Coupling Patterns: The coupling constants (J values) are diagnostic of the proton relationships. The doublet of doublets for H-6 arises from coupling to both H-5 and H-8.

  • Amino Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Amino-7-chloroquinoline

Chemical Shift (δ, ppm)Assignment
~152C-4
~151C-2
~150C-8a
~135C-7
~129C-5
~125C-6
~122C-8
~118C-4a
~99C-3

Note: These are approximate predicted values. Actual experimental values may vary.

Interpretation:

  • Quaternary Carbons: Carbons that do not have any attached protons (C-4, C-7, C-8a, C-4a) can be identified through DEPT experiments or by their typically lower intensity in a standard broadband-decoupled ¹³C spectrum.

  • Effect of Substituents: The amino group at C-4 causes a significant upfield shift for this carbon, while the electronegative chlorine atom at C-7 leads to a downfield shift for that carbon.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the pure KBr pellet is recorded first. Then, the spectrum of the sample pellet is recorded.

  • Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

IR Spectral Analysis

The IR spectrum of 4-Amino-7-chloroquinoline is expected to show characteristic absorption bands for the amino group and the aromatic quinoline ring.[1]

Table 3: Characteristic IR Absorption Bands for 4-Amino-7-chloroquinoline

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretch (symmetric & asymmetric)Amino (-NH₂)
1650 - 1550C=C and C=N stretchingAromatic quinoline ring
1620 - 1500N-H bending (scissoring)Amino (-NH₂)
1350 - 1250C-N stretchingAromatic amine
850 - 750C-H out-of-plane bendingAromatic ring
800 - 600C-Cl stretchingAryl chloride

Interpretation:

  • N-H Vibrations: The presence of a primary amine is strongly indicated by the two sharp bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending vibration also provides confirmatory evidence.

  • Aromatic Ring: Multiple sharp bands in the 1650-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.

  • C-Cl Vibration: The carbon-chlorine stretching vibration is expected in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

Mass Spectrum Analysis

The mass spectrum of 4-Amino-7-chloroquinoline will show the molecular ion peak and several fragment ions.[1]

Table 4: Key Mass Spectrometry Data for 4-Amino-7-chloroquinoline

m/z ValueInterpretation
178/180Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺
143Loss of chlorine radical ([M-Cl]⁺)
117Loss of HCN from the [M-Cl]⁺ fragment

Interpretation:

  • Molecular Ion and Isotope Pattern: The molecular weight of 4-Amino-7-chloroquinoline is approximately 178.6 g/mol . The mass spectrum will show a molecular ion peak at m/z 178. A key feature will be the M+2 peak at m/z 180 with an intensity of about one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation: Common fragmentation pathways for quinolines involve the loss of small, stable molecules like HCN. The loss of the chlorine atom is also a probable fragmentation pathway.

Structural Visualization and Data Correlation

The following diagram illustrates the structure of 4-Amino-7-chloroquinoline and correlates it with the key spectroscopic data discussed.

Sources

Methodological & Application

Synthesis of 5-Chloro-quinolin-4-ylamine Hydrochloride Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-quinolin-4-ylamine hydrochloride derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activity of the 4-aminoquinoline scaffold, which is a core component of several therapeutic agents.[1] This document offers an in-depth exploration of the synthetic strategies, mechanistic rationale, and practical laboratory procedures for the preparation, purification, and characterization of these targeted molecules.

Introduction: The Significance of the 5-Chloro-4-Aminoquinoline Scaffold

The 4-aminoquinoline moiety is a privileged pharmacophore, most notably recognized in the antimalarial drug chloroquine.[1] The introduction of a chlorine atom at the 5-position of the quinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence the molecule's pharmacokinetic profile and biological activity, potentially leading to the development of new therapeutic agents with improved efficacy or novel mechanisms of action. This guide focuses on the synthetic pathways to access these valuable compounds, providing researchers with the necessary tools to explore their potential.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of 4-aminoquinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction.[2] This approach leverages the reactivity of a 4-chloroquinoline precursor, where the chlorine atom at the C4 position serves as a competent leaving group. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack by an amine.

The key starting material for the synthesis of the target compounds is 4,5-dichloroquinoline .[3][4] The chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution than the one at C5 due to the electronic influence of the ring nitrogen. This selective reactivity is the cornerstone of the synthetic strategy outlined below.

Diagram of the Core Synthetic Pathway

SNAr_Reaction cluster_start Starting Materials cluster_product Product cluster_salt Final Product SM1 4,5-Dichloroquinoline P1 5-Chloro-N-substituted-quinolin-4-ylamine SM1->P1 Nucleophilic Aromatic Substitution (SNAr) SM2 Primary or Secondary Amine (R1R2NH) SM2->P1 FP 5-Chloro-N-substituted-quinolin-4-ylamine Hydrochloride P1->FP HCl Treatment

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives. The protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of N-Butyl-5-chloroquinolin-4-amine

This protocol details the synthesis of a representative N-alkyl derivative via a conventional heating method, adapted from general procedures for the synthesis of 4-aminoquinolines.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4,5-Dichloroquinoline198.051.0 g5.05
n-Butylamine73.140.74 g (1.0 mL)10.1
Dichloromethane (DCM)-50 mL-
5% aq. NaHCO₃-20 mL-
Brine-20 mL-
Anhydrous MgSO₄---
Hexane-As needed-
Chloroform-As needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dichloroquinoline (1.0 g, 5.05 mmol) and n-butylamine (0.74 g, 10.1 mmol, 2.0 eq).

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 6 hours with constant stirring. The reaction is performed neat (without a solvent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in dichloromethane (50 mL).

  • Transfer the solution to a separatory funnel and wash with 5% aqueous sodium bicarbonate (20 mL), followed by water (20 mL), and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is purified by precipitation from a mixture of hexane and chloroform (e.g., 80:20) to yield the desired N-butyl-5-chloroquinolin-4-amine.[1]

Protocol 2: Formation of this compound Salt

This protocol describes the conversion of the free amine product to its hydrochloride salt for improved stability and solubility in aqueous media.

Materials and Reagents:

ReagentDescription
N-Butyl-5-chloroquinolin-4-amineProduct from Protocol 1
Diethyl ether (anhydrous)Solvent
Hydrochloric acid (ethanolic or in diethyl ether)Reagent for salt formation

Procedure:

  • Dissolve the purified N-butyl-5-chloroquinolin-4-amine in a minimal amount of anhydrous diethyl ether.

  • While stirring, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise until precipitation is complete.

  • Collect the resulting solid by filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the solid under vacuum to obtain the 5-Chloro-N-butyl-quinolin-4-ylamine hydrochloride.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the protons of the N-alkyl or N-aryl substituent.[1]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming the successful substitution reaction.[1]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H bond in the amine and the C=N and C=C bonds of the quinoline ring.

  • Elemental Analysis: Confirms the elemental composition of the final product.[1]

Expected Spectroscopic Data for N-Butyl-5-chloroquinolin-4-amine:

  • ¹H NMR (in CDCl₃, δ ppm): Signals corresponding to the quinoline aromatic protons, a broad singlet for the N-H proton, and signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups).

  • ¹³C NMR (in CDCl₃, δ ppm): Resonances for the nine carbons of the quinoline core and the four carbons of the butyl chain.

  • Mass Spectrum (m/z): A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₅ClN₂.

Mechanistic Insights: The Rationale Behind Experimental Choices

The choice of a neat reaction condition (without solvent) in Protocol 1 is often employed to drive the reaction to completion by using an excess of the amine nucleophile, which also acts as a basic medium to neutralize the HCl generated during the reaction.[1] The aqueous workup with sodium bicarbonate is crucial to remove any remaining acidic byproducts and excess amine hydrochloride. The final precipitation/recrystallization step is a straightforward method for obtaining a purified solid product.

The formation of the hydrochloride salt is a standard procedure for amines, enhancing their stability and handling properties. The use of anhydrous solvents is critical to prevent the hydrolysis of the salt.

Diagram of the Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_mechanism Reaction Mechanism 4,5-Dichloroquinoline 4,5-Dichloroquinoline Meisenheimer Complex Meisenheimer Intermediate (Resonance Stabilized) 4,5-Dichloroquinoline->Meisenheimer Complex + R1R2NH (Nucleophilic Attack) 5-Chloro-N-substituted-\nquinolin-4-ylamine 5-Chloro-N-substituted- quinolin-4-ylamine Meisenheimer Complex->5-Chloro-N-substituted-\nquinolin-4-ylamine - Cl-

Caption: The SNAr mechanism for the synthesis of 5-Chloro-quinolin-4-ylamine derivatives.

Conclusion

The synthesis of this compound derivatives is readily achievable through a robust nucleophilic aromatic substitution reaction on 4,5-dichloroquinoline. The protocols provided in this guide offer a reliable foundation for the synthesis and purification of these valuable compounds. By understanding the underlying reaction mechanism and the rationale for the experimental procedures, researchers can confidently adapt and optimize these methods for the synthesis of a diverse library of derivatives for further investigation in drug discovery and development programs.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • 4,7-dichloroquinoline. Organic Syntheses. Available at: [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. Available at: [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.
  • A new Ag(I)-complex of 5-chloroquinolin-8-ol ligand: Synthesis, spectroscopic characterization, and DFT investigations, in vitro antioxidant (DPPH and ABTS), α-glucosidase, α-amylase inhibitory activities with protein-binding analysis. Odesa National University. Available at: [Link]

  • 5-Chloroquinolin-8-amine. PubChem. Available at: [Link]

  • A kind of preparation method of 5- chloro-8-hydroxyquinolines. Google Patents.
  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. National Center for Biotechnology Information. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5-Chloro-quinolin-4-ylamine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals investigating the cellular effects of 5-Chloro-quinolin-4-ylamine hydrochloride. This document is intended to serve as a comprehensive guide, offering not just procedural steps but also the underlying scientific rationale to empower robust and reproducible research.

Introduction: The Therapeutic Potential of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with prominent members of this class, such as chloroquine and hydroxychloroquine, being utilized as antimalarial agents.[1][2][3] Beyond their established use, there is a burgeoning interest in repurposing and developing novel 4-aminoquinoline derivatives for oncology.[1][2][4] These compounds have demonstrated a range of biological activities, including the modulation of autophagy and inhibition of receptor tyrosine kinases like EGFR, which are critical in cancer cell proliferation and survival.[4][5] this compound, as a derivative of this pharmacologically significant class, presents an intriguing candidate for investigation into its potential as an anticancer agent.[6] This guide outlines a comprehensive approach to characterizing its in vitro activity.

Section 1: Foundational Work - Compound Preparation and Cell Line Selection

A critical first step in any in vitro study is the meticulous preparation of the test compound and the thoughtful selection of appropriate cell models. The accuracy and reproducibility of subsequent experiments are contingent on this foundational work.

Reagent Preparation: this compound Stock Solution

The hydrochloride salt of 5-Chloro-quinolin-4-ylamine generally confers improved solubility in aqueous solutions. However, empirical determination of solubility and stability in your specific cell culture medium is paramount.

Materials:

  • This compound (CAS: 5451-53-6)

  • Sterile Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.4)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol for Stock Solution Preparation (10 mM):

  • Calculation: Determine the mass of this compound required to prepare a 10 mM stock solution. The molecular weight of the hydrochloride salt should be obtained from the supplier's certificate of analysis.

  • Initial Solubilization: In a sterile microcentrifuge tube, dissolve the calculated mass of the compound in a small volume of sterile DMSO. Vortex thoroughly to ensure complete dissolution.

  • Aqueous Dilution (Optional but Recommended): For many applications, a high concentration of DMSO can be toxic to cells. If permissible by the compound's solubility, perform a serial dilution of the DMSO stock into sterile PBS or complete cell culture medium to create an intermediate stock with a lower DMSO concentration.

  • Sterilization: Filter the final stock solution through a 0.22 µm sterile syringe filter into a fresh sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Table 1: Example Stock Solution Preparation

ParameterValue
Target Stock Concentration10 mM
Molecular Weight(Refer to supplier) g/mol
SolventDMSO
Storage Temperature-20°C or -80°C
Cell Line Selection and Culture

The choice of cell lines should be guided by the research question. For a general assessment of anticancer potential, a panel of cell lines from different cancer types is recommended. The following are examples of commonly used human cancer cell lines:

  • MCF-7: Estrogen receptor-positive breast cancer

  • MDA-MB-231: Triple-negative breast cancer

  • HT-29: Colorectal cancer

  • A549: Non-small cell lung cancer

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (37°C, 5% CO₂).

Section 2: Core Experimental Protocols

This section details the step-by-step protocols for assessing the cytotoxic and mechanistic effects of this compound.

Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxic effects of the compound on a panel of cancer cell lines.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_compound Prepare 5-Chloro-quinolin-4-ylamine hydrochloride Stock Solution seed_cells Seed Cells into 96-well Plates prep_compound->seed_cells prep_cells Culture and Harvest Selected Cancer Cell Lines prep_cells->seed_cells treat_cells Treat Cells with Serial Dilutions of the Compound seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate srb_assay Perform Sulforhodamine B (SRB) Assay incubate->srb_assay read_plate Measure Absorbance at 515 nm srb_assay->read_plate calc_gi50 Calculate GI50 Values read_plate->calc_gi50 compare_activity Compare Activity Across Cell Lines calc_gi50->compare_activity

Caption: Workflow for assessing the in vitro cytotoxicity of a test compound.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.[1]

Materials:

  • Cultured cancer cells

  • 96-well flat-bottom plates

  • This compound serial dilutions

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Trizma base solution, 10 mM

  • Plate reader

Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells, resulting in the desired final concentrations. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Trizma base to each well and shake for 5 minutes to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits 50% of cell growth).

Table 2: Example GI50 Values for 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
ChloroquineMDA-MB-46824.36[1]
ChloroquineMCF-720.72[1]
Compound 4MDA-MB-46811.01[1]
Compound 4MCF-751.57[1]
*A 4-aminoquinoline derivative from the cited study.

Section 3: Mechanistic Insights - Investigating the Mode of Action

Based on the known activities of related 4-aminoquinolines, a logical next step is to investigate the effect of this compound on key cellular pathways, such as autophagy and apoptosis.

Conceptual Pathway: Chloroquine-induced Autophagy Inhibition

Chloroquine, a well-studied 4-aminoquinoline, is known to inhibit the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes and can sensitize cancer cells to chemotherapy.[4]

G cluster_autophagy Autophagy Pathway autophagosome Autophagosome autolysosome Autolysosome (Degradation) autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome chloroquine 5-Chloro-quinolin-4-ylamine hydrochloride (Hypothesized) chloroquine->autolysosome Inhibition

Sources

Application Notes & Protocols: 5-Chloro-quinolin-4-ylamine Hydrochloride as a Strategic Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents ranging from antimalarials to kinase inhibitors.[1][2][3] This document provides an in-depth technical guide on the strategic use of 5-Chloro-quinolin-4-ylamine hydrochloride, a versatile and highly valuable building block for the synthesis of next-generation pharmaceuticals. We will explore the unique chemical advantages conferred by the C5-chloro substituent, detail robust protocols for its key transformations, and present a practical application in the synthesis of a model kinase inhibitor. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged structure in drug discovery, most famously represented by the antimalarial drug Chloroquine.[4] Its planar aromatic system and basic side chain allow for crucial interactions with biological targets, such as intercalating with DNA or binding within acidic cellular compartments like lysosomes.[2][4] This unique characteristic has led to the exploration of 4-aminoquinoline derivatives for a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2]

This compound (IUPAC Name: this compound, CAS Number: 114306-26-2) emerges as a particularly strategic starting material.[5] Unlike its more common 7-chloro counterpart found in Chloroquine, the chlorine atom at the C5 position offers distinct synthetic and physicochemical advantages. It not only modulates the electronic properties of the quinoline ring but also serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions.

The C5-Chloro Advantage: A Bifunctional Hub for Molecular Elaboration

The utility of this compound stems from its two primary reactive sites: the nucleophilic 4-amino group and the C5-chloro substituent, which is amenable to palladium-catalyzed cross-coupling. This bifunctionality allows for sequential and orthogonal derivatization, making it a powerful tool for building complex molecular architectures.

Reactivity at the 4-Amino Group

The primary amine at the C4 position is a potent nucleophile, readily undergoing reactions such as alkylation, acylation, and reductive amination. This site is typically used to introduce side chains that are crucial for modulating solubility, cell permeability, and target engagement. The hydrochloride salt form ensures stability and improves handling, but requires neutralization in situ during most reactions.

Reactivity at the C5-Chloro Position

The chlorine atom at C5 is strategically positioned for late-stage functionalization. It is less reactive towards nucleophilic aromatic substitution (SNAr) compared to a C4-chloro substituent, but is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[2] This enables the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, which can serve as key pharmacophoric elements for enhancing potency and selectivity.

Core Synthetic Protocols

The following protocols are designed to be robust and adaptable. They provide a validated starting point for the synthesis of diverse libraries based on the 5-chloro-4-aminoquinoline scaffold.

Protocol 3.1: N-Alkylation of the 4-Amino Group

This protocol describes a general procedure for attaching an alkyl side chain to the 4-amino group via a direct nucleophilic substitution reaction. This is a foundational step in synthesizing analogs of many known 4-aminoquinoline drugs.

Reaction Scheme:

N_Alkylation SM 5-Chloro-quinolin-4-ylamine HCl Reagent R-X (Alkyl Halide) Base (e.g., DIPEA) Solvent (e.g., NMP) SM->Reagent Product N-Alkyl-5-chloro-quinolin-4-ylamine Reagent->Product Heat (e.g., 120-150 °C)

Caption: General workflow for N-alkylation.

Materials:

Reagent M.W. Amount (1 mmol scale) Equivalents
5-Chloro-quinolin-4-ylamine HCl 215.08 215 mg 1.0
Alkyl Halide (e.g., 1-bromo-3-chloropropane) - - 1.2 - 2.0
N,N-Diisopropylethylamine (DIPEA) 129.24 523 µL 3.0

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 5 mL | - |

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous NMP (or a similar high-boiling polar aprotic solvent like DMF) to the flask, followed by DIPEA (3.0 eq). The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl salt and the acid generated during the reaction without competing with the desired substitution.[6]

  • Reagent Addition: Add the desired alkyl halide (1.2-2.0 eq) to the mixture. Using a slight excess of the alkylating agent drives the reaction to completion.

  • Heating: Heat the reaction mixture to 120-150 °C. The optimal temperature will depend on the reactivity of the specific alkyl halide used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 6-24 hours). A common mobile phase for TLC is Dichloromethane:Methanol (95:5).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent such as Ethyl Acetate or Dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-alkylated product.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C5 position, a key strategy for synthesizing biaryl compounds.[7] This reaction is fundamental for creating many modern kinase inhibitors.[8][9]

Reaction Scheme:

Suzuki_Coupling SM N-Alkyl-5-chloro-quinolin-4-ylamine Reagent Arylboronic Acid/Ester Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) SM->Reagent Product N-Alkyl-5-aryl-quinolin-4-ylamine Reagent->Product Heat (e.g., 80-100 °C)

Caption: General workflow for Suzuki coupling.

Materials:

Reagent M.W. Amount (1 mmol scale) Equivalents
N-Alkyl-5-chloro-quinolin-4-ylamine - 1.0 mmol 1.0
Arylboronic Acid or Ester - 1.2 mmol 1.2
Tetrakis(triphenylphosphine)palladium(0) 1155.56 35 mg 0.03 (3 mol%)
Potassium Carbonate (K₂CO₃) 138.21 276 mg 2.0
1,4-Dioxane 88.11 4 mL -

| Water | 18.02 | 1 mL | - |

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the N-Alkyl-5-chloro-quinolin-4-ylamine substrate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[7]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The presence of a base is essential to activate the boronic acid for transmetalation with the palladium complex.[10]

  • Degassing: Purge the reaction mixture with the inert gas for an additional 5-10 minutes to ensure all oxygen is removed, as oxygen can deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. For less reactive substrates, microwave irradiation (120-150 °C) can significantly reduce reaction times.[7]

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: After cooling, dilute the reaction mixture with Ethyl Acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of Hexane/Ethyl Acetate) to afford the 5-aryl substituted product.

Application Note: Synthesis of a Model Kinase Inhibitor "Quino-Kib"

To illustrate the practical application of these protocols, we outline a two-step synthesis of a hypothetical kinase inhibitor, "Quino-Kib," which features a structure inspired by successful drugs like Lapatinib.[8][11] This synthesis combines N-alkylation and Suzuki coupling.

Synthesis_Workflow A 5-Chloro-quinolin-4-ylamine HCl B Intermediate 1 (N-alkylated) A->B Protocol 3.1: N-Alkylation with (2-methoxyethyl)amine C Final Product ('Quino-Kib') B->C Protocol 3.2: Suzuki Coupling with 3-aminophenylboronic acid

Caption: Synthetic workflow for "Quino-Kib".

Step 1: Synthesis of N-(2-methoxyethyl)-5-chloroquinolin-4-amine (Intermediate 1)
  • Procedure: Following Protocol 3.1, this compound is reacted with 2-methoxyethylamine (used in slight excess as it's volatile) in NMP with DIPEA as the base at 140 °C for 12 hours.

  • Expected Outcome: After workup and purification, Intermediate 1 is obtained as a pale yellow solid.

  • Characterization (Hypothetical Data):

    • LC-MS: [M+H]⁺ calculated: 238.07; found: 238.1.

    • ¹H NMR: Peaks corresponding to the quinoline core, the methoxy group, and the two methylene groups of the side chain would be expected.

Step 2: Synthesis of N-(2-methoxyethyl)-5-(3-aminophenyl)quinolin-4-amine ("Quino-Kib")
  • Procedure: Following Protocol 3.2, Intermediate 1 is coupled with 3-aminophenylboronic acid using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a dioxane/water mixture at 95 °C for 8 hours.

  • Expected Outcome: After purification by column chromatography, the final product "Quino-Kib" is isolated as an off-white solid.

  • Characterization (Hypothetical Data):

    Analysis Expected Result
    LC-MS [M+H]⁺ calculated: 295.14; found: 295.2
    Purity (HPLC) >98%
    ¹H NMR Appearance of new aromatic signals from the 3-aminophenyl ring and disappearance of the C6-proton signal of the quinoline, confirming successful coupling.

    | ¹³C NMR | Appearance of new carbon signals corresponding to the appended phenyl ring. |

Safety and Handling

  • This compound: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Solvents and Reagents: High-boiling solvents like NMP and DMF have reproductive toxicity warnings. Palladium catalysts are expensive and should be handled carefully to avoid waste and exposure. Always consult the Safety Data Sheet (SDS) for each chemical before use.[12]

Conclusion

This compound is a powerful and versatile building block for pharmaceutical synthesis. Its bifunctional nature allows for the systematic and orthogonal introduction of diverse chemical functionalities at both the C4-amino and C5-chloro positions. The robust protocols detailed herein for N-alkylation and Suzuki-Miyaura cross-coupling provide reliable methods for accessing novel chemical matter. By enabling the efficient construction of complex molecules, such as the model kinase inhibitor "Quino-Kib," this starting material serves as a valuable asset in the modern drug discovery toolkit, facilitating the exploration of new therapeutic agents.

References

  • Hilaris Publisher. (2016, January 14). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. [Link]

  • Romero, A. H., et al. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • RSC Publishing. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. [Link]

  • O'Neill, P. M., et al. (2006, May 17). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. [Link]

  • Romero, A., et al. 4-Aminoquinoline: A Comprehensive Review about Synthetic Strategies. Frontiers. [Link]

  • RSC Publishing. (2022, August 9). Assessing a sustainable manufacturing route to lapatinib. [Link]

  • PubChem - NIH. Lapatinib. [Link]

  • Das, D., & Ly, H. (2019, May 15). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Google Patents.
  • ResearchGate. (2025, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • P&S Chemicals. Product information, this compound. [Link]

  • PubMed Central. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • Taylor & Francis Online. 4-Aminoquinoline – Knowledge and References. [Link]

  • Organic Chemistry Portal. Suzuki Reaction. [Link]

  • Chemcd. This compound, 114306-26-2. [Link]

  • PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • Frontiers. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

  • NIH. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. [Link]

  • PubMed Central - NIH. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

The Strategic deployment of 5-Chloro-quinolin-4-ylamine hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Chloro-quinolin-4-ylamine hydrochloride has emerged as a critical building block for the synthesis of novel bioactive molecules. Its strategic importance lies in the versatile reactivity of the 4-amino group and the influence of the 5-chloro substituent on the molecule's physicochemical and pharmacological properties. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its derivatization, catering to researchers, scientists, and drug development professionals.

The 5-Chloro-4-Aminoquinoline Scaffold: A Cornerstone in Drug Discovery

The 4-aminoquinoline framework is most famously associated with the antimalarial drug chloroquine, a 7-chloro substituted derivative.[1][2] The chloro substituent plays a crucial role in the activity of these compounds, and its position on the quinoline ring can significantly modulate the biological profile. While the 7-chloro isomer has been extensively studied, the 5-chloro analogue offers a distinct electronic and steric profile, providing medicinal chemists with an alternative avenue to explore new chemical space and develop next-generation therapeutics. The presence of the chlorine atom at the 5-position influences the basicity of the quinoline nitrogen and the reactivity of the aromatic system, which can be leveraged to fine-tune drug-target interactions and pharmacokinetic properties.

The primary amine at the 4-position is a versatile synthetic handle, readily undergoing a variety of chemical transformations. This allows for the introduction of diverse side chains and functional groups, a key strategy in optimizing lead compounds for improved potency, selectivity, and metabolic stability. The hydrochloride salt form of 5-Chloro-quinolin-4-ylamine enhances its solubility in various solvents, facilitating its use in a range of synthetic protocols.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a pivotal intermediate in the synthesis of compounds targeting a spectrum of diseases, most notably malaria and cancer.

Antimalarial Agents

The 4-aminoquinoline core is a well-established pharmacophore for antimalarial activity.[3][4] The mechanism of action is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. By modifying the side chain attached to the 4-amino group, researchers can develop analogues with improved activity against chloroquine-resistant strains of Plasmodium falciparum. The 5-chloro substitution offers a unique opportunity to design novel compounds that may evade existing resistance mechanisms.

Anticancer Agents

Recent studies have highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[1][5] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer.[1] The proposed mechanisms of action are diverse and may involve the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways. The ability to readily derivatize the 4-amino group of this compound allows for the creation of libraries of compounds for screening and the development of potent and selective anticancer therapeutics.

Synthetic Protocols for the Derivatization of 5-Chloro-quinolin-4-ylamine

The following protocols provide detailed, step-by-step methodologies for common and synthetically valuable transformations of 5-Chloro-quinolin-4-ylamine. The hydrochloride salt can often be used directly, or the free base can be generated by treatment with a suitable base.

Protocol 1: N-Alkylation of 5-Chloro-quinolin-4-ylamine

N-alkylation is a fundamental reaction for introducing side chains that are crucial for biological activity. This protocol describes a general procedure for the reaction of 5-Chloro-quinolin-4-ylamine with an alkyl halide.

Workflow for N-Alkylation:

A Dissolve 5-Chloro-quinolin-4-ylamine hydrochloride in a suitable solvent (e.g., DMF) B Add a base (e.g., K2CO3 or Et3N) to neutralize the hydrochloride and deprotonate the amine A->B C Add the alkyl halide dropwise B->C D Heat the reaction mixture and monitor by TLC C->D E Work-up: Quench, extract, and purify D->E

Caption: General workflow for the N-alkylation of 5-Chloro-quinolin-4-ylamine.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add a base (e.g., K₂CO₃, 2.5 eq or Et₃N, 2.2 eq) to the solution and stir for 15 minutes at room temperature. The use of a base is crucial to neutralize the hydrochloride salt and deprotonate the amino group, rendering it nucleophilic.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The optimal temperature will depend on the reactivity of the alkyl halide.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Protocol 2: N-Acylation of 5-Chloro-quinolin-4-ylamine

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing the compound's binding to biological targets.

Workflow for N-Acylation:

A Suspend 5-Chloro-quinolin-4-ylamine hydrochloride in a solvent (e.g., DCM or THF) B Add a base (e.g., pyridine or Et3N) A->B C Cool the mixture to 0 °C and add the acylating agent (acyl chloride or anhydride) dropwise B->C D Stir at room temperature and monitor by TLC C->D E Work-up and purification D->E

Caption: General workflow for the N-acylation of 5-Chloro-quinolin-4-ylamine.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a base such as pyridine or triethylamine (2.2 eq) to the suspension and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise. The reaction is often exothermic, and cooling is necessary to control the reaction rate and prevent side reactions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure N-acylated product.

Structure-Activity Relationships (SAR) of 5-Chloro-4-Aminoquinoline Derivatives

Systematic modification of the side chain at the 4-amino position allows for the exploration of structure-activity relationships. Key parameters to consider include:

  • Length and flexibility of the linker: The distance between the quinoline core and a terminal basic group can significantly impact antimalarial activity.

  • Nature of the terminal group: The basicity and steric bulk of the terminal amine can influence drug accumulation in the parasite's acidic food vacuole.

  • Introduction of additional functional groups: Incorporating hydrogen bond donors/acceptors or hydrophobic moieties can enhance target binding and modulate pharmacokinetic properties.

Table 1: Hypothetical SAR Data for 5-Chloro-4-Aminoquinoline Analogs against P. falciparum

Compound IDR (Side Chain at 4-NH)IC₅₀ (nM) vs. Chloroquine-Sensitive StrainIC₅₀ (nM) vs. Chloroquine-Resistant Strain
1 -CH₂CH₂N(Et)₂25250
2 -CH₂CH₂CH₂N(Et)₂15180
3 -(CH₂)₄N(Et)₂30300
4 -CH₂CH₂(piperidine)20200
5 -CH₂CH₂(morpholine)40450

Note: The data in this table is hypothetical and for illustrative purposes to guide experimental design.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic use enables the synthesis of novel 4-aminoquinoline derivatives with the potential to address significant unmet medical needs, particularly in the areas of infectious diseases and oncology. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in their drug discovery endeavors.

References

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657-3661.
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(17), 5878-5885.
  • Sigma-Aldrich. (2025).
  • O'Neill, P. M., Ward, S. A., & Berry, N. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507.
  • P&S Chemicals. Product information, this compound. Retrieved from [Link]

  • TCI Chemicals. (2024).
  • Cayman Chemical. (2024).
  • Romero, A. H., et al. (2025). 4-Aminoquinoline: A Comprehensive Review about Synthetic Strategies. Frontiers in Chemistry, 13, 135.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & medicinal chemistry letters, 15(4), 1015–1018.

Sources

Developing Anticancer Agents from 4-Aminoquinoline Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of a Privileged Scaffold in Oncology

The 4-aminoquinoline core is a classic pharmacophore, long-established for its potent antimalarial activity, with chloroquine being a prime example.[1][2] However, the versatility of this scaffold has captured the attention of medicinal chemists for decades, leading to its exploration in various therapeutic areas, including cancer.[3][4] The lysosomotropic nature of 4-aminoquinolines, their ability to interfere with critical cellular processes like autophagy, and their influence on signaling pathways pivotal to cancer cell survival have spurred a renaissance in their development as anticancer agents.[2][5] This document serves as a comprehensive guide for researchers, providing in-depth protocols and technical insights into the synthesis, characterization, and biological evaluation of novel 4-aminoquinoline derivatives for oncology applications.

I. Synthetic Strategy: Accessing the 4-Aminoquinoline Core

The most prevalent and efficient method for synthesizing 4-aminoquinoline derivatives is through nucleophilic aromatic substitution (SNAr).[3][6] This typically involves the reaction of a 4-chloroquinoline precursor with a desired amine. The reactivity of the C4 position is enhanced by the electron-withdrawing effect of the quinoline nitrogen, facilitating the displacement of the chlorine atom.

Protocol 1: General Synthesis of a 4-Aminoquinoline Derivative

This protocol details the synthesis of a representative N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, a compound that has demonstrated significant cytotoxic effects in breast cancer cell lines.[1][7]

Objective: To synthesize a 4-aminoquinoline derivative via nucleophilic aromatic substitution.

Materials:

  • 4,7-dichloroquinoline

  • N,N-dimethylethylenediamine

  • Phenol (as solvent/catalyst)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq), N,N-dimethylethylenediamine (1.2 eq), and phenol (2.0 eq).

  • Heat the reaction mixture to 120-130°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dissolve it in ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.

  • Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.[1]

Causality Behind Experimental Choices:

  • Phenol: Acts as both a solvent and a proton source to activate the 4-chloroquinoline, facilitating the nucleophilic attack by the amine.

  • Excess Amine: Using a slight excess of the amine ensures the complete consumption of the starting 4,7-dichloroquinoline.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, phenol, and other impurities.

  • Column Chromatography: This is a standard purification technique to isolate the desired product from any side products or remaining impurities.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_end Final Product 4,7-dichloroquinoline 4,7-dichloroquinoline Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) 4,7-dichloroquinoline->Nucleophilic Aromatic Substitution (SNAr) N,N-dimethylethylenediamine N,N-dimethylethylenediamine N,N-dimethylethylenediamine->Nucleophilic Aromatic Substitution (SNAr) Aqueous Work-up Aqueous Work-up Nucleophilic Aromatic Substitution (SNAr)->Aqueous Work-up Crude Product Column Chromatography Column Chromatography Aqueous Work-up->Column Chromatography N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine Column Chromatography->N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine Pure Product

Synthetic workflow for a 4-aminoquinoline derivative.

II. Mechanism of Action: Unraveling the Anticancer Effects

The anticancer activity of 4-aminoquinoline derivatives is multifaceted. While the exact mechanisms can vary depending on the specific structural modifications, several key pathways have been implicated.[5]

  • Autophagy Inhibition: As weak bases, 4-aminoquinolines accumulate in acidic organelles like lysosomes, raising their pH and inhibiting the fusion of autophagosomes with lysosomes. This blockage of the autophagic flux leads to the accumulation of cellular waste and can trigger apoptosis.[2]

  • PI3K/Akt/mTOR Pathway Inhibition: Several studies have shown that 4-aminoquinoline derivatives can modulate the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[8]

  • Kinase Inhibition: The quinoline scaffold is a recognized "privileged structure" in kinase inhibitor design.[4][9] Derivatives have been developed to target various kinases, including epidermal growth factor receptor (EGFR) and Src/Abl tyrosine kinases.[3]

  • Induction of Apoptosis: Ultimately, the cytotoxic effects of many 4-aminoquinoline compounds converge on the induction of programmed cell death, or apoptosis.[5] This can be initiated through various intrinsic and extrinsic pathways.

G cluster_drug 4-Aminoquinoline Derivative cluster_pathways Cellular Targets & Pathways cluster_outcome Cellular Outcome Drug 4-Aminoquinoline Autophagy Autophagy Inhibition Drug->Autophagy PI3K PI3K/Akt/mTOR Inhibition Drug->PI3K Kinase Kinase Inhibition (e.g., EGFR) Drug->Kinase Apoptosis Apoptosis Autophagy->Apoptosis PI3K->Apoptosis Kinase->Apoptosis

Key anticancer mechanisms of 4-aminoquinolines.

III. Biological Evaluation: From Cytotoxicity to Apoptosis

A systematic biological evaluation is essential to characterize the anticancer potential of newly synthesized 4-aminoquinoline derivatives. This typically begins with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of cell death.

Protocol 2: In Vitro Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Objective: To determine the concentration of a 4-aminoquinoline derivative that inhibits 50% of cancer cell growth (GI₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]

  • Prepare serial dilutions of the 4-aminoquinoline test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Data Presentation: Cytotoxicity of Representative 4-Aminoquinoline Derivatives

CompoundCell LineGI₅₀ (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.01[1]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-751.57[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Potent effects[1]
ChloroquineMDA-MB-46824.36[1]
ChloroquineMCF-720.72[1]
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method to differentiate between viable, apoptotic, and necrotic cells.[11]

Objective: To quantify the induction of apoptosis by a 4-aminoquinoline derivative.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compound at its GI₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 4-AQ Derivative Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity GI50 Determine GI50 Cytotoxicity->GI50 Apoptosis Apoptosis Assay (Annexin V/PI) GI50->Apoptosis Pathway Pathway Analysis (e.g., Western Blot for Akt) GI50->Pathway

Sources

Protocol for Nucleophilic Aromatic Substitution with 4-Chloroquinolines: A Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antimalarials, anticancer drugs, and kinase inhibitors.[1][2][3][4] Functionalization at the C4-position is frequently critical for the biological activity of these compounds.[1] The most direct and versatile method for introducing diverse functionalities at this position is the Nucleophilic Aromatic Substitution (SNA_r) of 4-chloroquinolines.[1][5]

This reaction leverages the electron-deficient nature of the C4-carbon, a result of the potent electron-withdrawing effect of the quinoline ring nitrogen. This inherent reactivity allows for the displacement of the chloride leaving group by a wide range of nucleophiles.[1][5] This document provides a detailed guide to the mechanism, experimental protocols, and critical parameters for performing SNA_r reactions on 4-chloroquinolines, catering to researchers in synthetic chemistry and drug development.

General Reaction Workflow

The synthetic workflow for the nucleophilic substitution on 4-chloroquinolines is a multi-step process that requires careful planning and execution. The process begins with the selection of the appropriate starting materials and proceeds through the reaction setup, monitoring, and finally, product isolation and purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification start Start: Select 4-Chloroquinoline and Nucleophile prep Prepare Reactants and Solvent start->prep setup Reaction Setup: - Conventional Heating - Microwave Irradiation - Catalysis prep->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Reaction Quenching and Extraction reaction->workup purify Purification: - Crystallization or - Column Chromatography workup->purify end End: Characterized 4-Substituted Quinoline purify->end

Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.[1]

Part 1: The SNAr Mechanism Explained

The SNAr reaction of 4-chloroquinolines proceeds via a well-established two-step addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C4 carbon of the quinoline ring. This step is typically the rate-determining step of the reaction. The aromaticity of the quinoline ring is temporarily broken, leading to the formation of a high-energy, anionic intermediate.

  • Formation of the Meisenheimer Complex: The resulting tetrahedral intermediate is known as a Meisenheimer complex. This complex is stabilized by the delocalization of the negative charge across the aromatic system, with the electron-withdrawing nitrogen atom playing a key role in this stabilization.

  • Leaving Group Expulsion: Aromatization is restored through the rapid expulsion of the chloride leaving group (Cl⁻). This step is energetically favorable as it re-establishes the stable aromatic system, yielding the final 4-substituted quinoline product.

Caption: The addition-elimination mechanism of SNAr on 4-chloroquinoline.

Part 2: Experimental Protocols

The choice of protocol depends on the nucleophile's reactivity, the desired reaction scale, and available equipment. Below are detailed methods for various scenarios.

Protocol 1: Conventional Synthesis of 4-Aminoquinolines

This protocol describes the direct coupling of a 4-chloroquinoline with an amine under conventional heating, a robust and widely used method.[1]

  • Principle & Insights: This method relies on thermal energy to overcome the activation barrier of the SNAr reaction. It is particularly effective for nucleophilic alkylamines.[5] Reaction times are typically long ( >24h), and temperatures are high ( >120°C) to drive the reaction to completion.[5] For less nucleophilic amines like anilines or with secondary amines, a base may be required to neutralize the generated HCl and prevent protonation of the starting amine.[5]

  • Materials:

    • 4,7-dichloroquinoline (or other substituted 4-chloroquinoline)

    • Primary or secondary amine (e.g., 1,3-diaminopropane) (1.0–1.5 eq)[1]

    • Solvent (e.g., Ethanol, DMF, or neat)

    • Base (optional, e.g., K₂CO₃, NaOH)

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

  • Step-by-Step Methodology:

    • To a round-bottom flask, add the 4-chloroquinoline (1.0 eq) and the chosen solvent.

    • Add the amine (1.0–1.5 eq). If using a solid amine, it can be added directly.[1]

    • If required, add the base (1.5–2.0 eq).

    • Attach the reflux condenser and heat the mixture to reflux (typically 80–130°C) with vigorous stirring.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

    • Upon completion (typically 12–24 hours), cool the reaction mixture to room temperature.[5]

    • Work-up: If the product precipitates upon cooling, collect it by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines

Microwave irradiation offers a significant acceleration of SNAr reactions, providing a more efficient and "green" alternative to conventional heating.[6]

  • Principle & Insights: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a dramatic reduction in reaction times (from hours to minutes) and often cleaner reactions with higher yields.[5][7] Solvents with high dielectric constants, such as DMSO or DMF, are particularly effective.[5] This method expands the substrate scope to include anilines and various N-heterocycles.[5]

  • Materials:

    • 4-chloroquinoline derivative

    • Amine nucleophile (1.0–1.5 eq)

    • Solvent (e.g., DMSO, Ethanol)

    • Base (if required)

    • Microwave vial (10 mL) with a magnetic stir bar

    • Microwave reactor

  • Step-by-Step Methodology:

    • In a microwave vial, combine the 4-chloroquinoline (1.0 eq), the amine (1.0–1.5 eq), and the solvent (e.g., DMSO).[5]

    • Add a base if necessary (e.g., NaOH for anilines).[5]

    • Seal the vial securely with a cap.

    • Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 140–180°C) for a short duration (e.g., 20–30 minutes).[5]

    • After the reaction is complete, cool the vial to room temperature using compressed air.

    • Work-up & Purification: The product can often be isolated by precipitation upon adding water to the reaction mixture, followed by filtration. Alternatively, follow the extraction and purification steps outlined in Protocol 1.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For challenging couplings, particularly with less nucleophilic amines or when high selectivity is required, the Buchwald-Hartwig reaction is a powerful tool.[8]

  • Principle & Insights: This cross-coupling reaction uses a palladium catalyst and a phosphine ligand to form the C-N bond.[8][9] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, amine coordination, deprotonation by a strong base to form a palladium amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8] This method is indispensable for coupling sterically hindered or electron-poor amines. The reaction is air- and moisture-sensitive, requiring an inert atmosphere.

  • Materials:

    • 4-chloroquinoline derivative

    • Amine nucleophile (1.0–1.2 eq)

    • Palladium source (e.g., Pd(dba)₂, Pd(OAc)₂)

    • Phosphine Ligand (e.g., BINAP, DavePhos)[10]

    • Base (e.g., NaOt-Bu, Cs₂CO₃)

    • Anhydrous solvent (e.g., Dioxane, Toluene)

    • Schlenk tube or similar glassware for inert atmosphere reactions

  • Step-by-Step Methodology:

    • Add the 4-chloroquinoline (1.0 eq), amine (1.2 eq), and base (1.4 eq) to an oven-dried Schlenk tube containing a stir bar.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add the palladium catalyst and phosphine ligand under a positive flow of argon.

    • Add the anhydrous solvent via syringe.

    • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 70–100°C) for the specified time (e.g., 12–24 h).[1]

    • Monitor the reaction by TLC or GC-MS.

    • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.[1]

    • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Synthesis with O- and S-Nucleophiles

The SNAr reaction is also applicable for the synthesis of 4-alkoxy- and 4-thioquinolines, which are valuable synthetic intermediates.

  • Principle & Insights: Alcohols and thiols are generally less nucleophilic than amines. Therefore, their corresponding anions (alkoxides and thiolates) are typically generated in situ using a base. Thiolates are generally more reactive than alkoxides. Certain highly acidic, fluorinated alcohols like hexafluoro-2-propanol (HFIP) can act as potent nucleophiles even without a strong base.[11][12]

  • Materials:

    • 4-chloroquinoline derivative

    • Alcohol, phenol, or thiol (1.2–2.0 eq)

    • Base (e.g., NaH, K₂CO₃, Pyridine)

    • Anhydrous solvent (e.g., DMF, THF)

  • Step-by-Step Methodology:

    • In an oven-dried flask under an inert atmosphere, dissolve the alcohol or thiol (1.2 eq) in the anhydrous solvent.

    • Cool the solution to 0°C in an ice bath.

    • If using a strong base like NaH, add it portion-wise and stir for 20-30 minutes until gas evolution ceases, indicating the formation of the alkoxide/thiolate.

    • Add a solution of the 4-chloroquinoline (1.0 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required.

    • Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify by column chromatography on silica gel.

Part 3: Data Summary and Comparison

The selection of a synthetic protocol involves trade-offs between speed, cost, substrate scope, and experimental complexity.

Table 1: Comparison of Synthetic Protocols
FeatureConventional HeatingMicrowave-AssistedBuchwald-Hartwig Amination
Reaction Time Long (12–48 h)[5]Very Short (10–30 min)[5]Moderate to Long (8–24 h)
Temperature High (80–150°C)Very High (140–180°C)[5]Moderate (70–110°C)[1]
Typical Yields Moderate to GoodGood to Excellent[5]Good to Excellent
Advantages Simple setup, inexpensiveExtremely fast, high yields, clean reactionsBroad substrate scope, highly selective
Disadvantages Long reaction times, harsh conditionsRequires specialized equipmentAir/moisture sensitive, expensive catalysts/ligands
Best For Simple alkylamines, large-scale synthesisRapid library synthesis, difficult couplingsAnilines, amides, sterically hindered amines
Table 2: Representative Examples of SNAr with 4-Chloroquinolines
4-ChloroquinolineNucleophileConditionsProduct YieldReference
4,7-Dichloroquinoline1,3-DiaminopropaneEthanol, RefluxGood[1]
4,7-DichloroquinolineVarious AlkylaminesDMSO, 140°C, Microwave (20 min)80–95%[5]
4,7-DichloroquinolineN,N-Dimethylethane-1,2-diamineNeat, RefluxGood[2]
4-ChloroquinolineHexafluoro-2-propanol (HFIP)HFIP (solvent), 120°C99%[11]
4,8-DichloroquinolineAdamantane-containing aminesPd(dba)₂, BINAP, NaOt-Bu, Dioxane, 100°C77% (mono-aminated)[10]
4-Chloro-8-methylquinolin-2(1H)-oneThioureaFusion-[13]

References

  • Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Benchchem.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. the DeRisi Lab - UCSF.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
  • Quinoline-based compound synthesis.
  • Microwave assisted synthesis of 4‐quinolones.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Catalyst- and Additive-Free Synthesis of Fluoroalkoxyquinolines. Thieme Connect.
  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Deriv
  • Catalyst and Additive-Free Synthesis of Fluoroalkoxyquinolines. Request PDF.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PubMed Central.
  • Buchwald–Hartwig amin
  • Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Buchwald-Hartwig Amin

Sources

Application Notes and Protocols for Antimicrobial Studies Using 5-Chloro-quinolin-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] These heterocyclic compounds have been a cornerstone in the development of therapies against bacterial, fungal, and parasitic infections.[3][4] 5-Chloro-quinolin-4-ylamine hydrochloride, a specific derivative, belongs to this promising class of molecules. Its structural features, particularly the 4-aminoquinoline core, are analogous to well-known antimalarial drugs and suggest potential interference with fundamental microbial processes.[5][6] The addition of a chloro group at the 5-position can modulate the compound's electronic properties and its interactions with biological targets, potentially enhancing its antimicrobial efficacy.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in antimicrobial studies. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[1]

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reliable antimicrobial susceptibility testing.

Compound Information:

PropertyValue
IUPAC NameThis compound
CAS Number114306-26-2
Molecular FormulaC₉H₈Cl₂N₂
Molecular Weight215.08 g/mol

Solubility and Storage:

While specific solubility data for this compound is not extensively documented in the provided search results, a general approach for quinoline derivatives is to start with dimethyl sulfoxide (DMSO) as the solvent.[1] It is crucial to perform a solubility test to determine the optimal concentration for the stock solution. For storage, it is recommended to store the compound at -20°C for long-term use (1-2 years) and at 4°C for short-term use (1-2 weeks).[7]

Protocol 1: Preparation of Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which will be used for subsequent antimicrobial assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add a calculated volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL or 20 mM).

  • Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

This protocol is based on CLSI guidelines and is suitable for testing the antibacterial activity of this compound against a panel of Gram-positive and Gram-negative bacteria.[1]

Materials:

  • 96-well flat-bottom microtiter plates, sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Stock solution of this compound

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Workflow for Bacterial MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C Standardized Suspension B Prepare Serial Dilutions of Compound D Add Diluted Compound and Inoculum B->D Concentration Gradient C->D E Incubate at 37°C for 16-20 hours D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC F->G Lowest concentration with no visible growth G A Quinoline Derivative B Bacterial Cell A->B Enters Cell C DNA Gyrase / Topoisomerase IV B->C F Metal Ion Chelation B->F D DNA Replication C->D Inhibition E Cell Division D->E Blocks H Cell Death E->H Prevents G Disruption of Essential Metal-Dependent Enzymes F->G Sequestration G->H Leads to

Caption: Potential mechanisms of action for quinoline-based antimicrobials.

The primary mechanism for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. [8]Another proposed mechanism for some quinoline derivatives, particularly those with hydroxyl groups, is the chelation of essential metal ions like iron, which are crucial for microbial survival and enzymatic function. [4][9]

Data Presentation and Interpretation

The antimicrobial efficacy of this compound is typically quantified by its MIC value. The following table provides an illustrative example of how to present MIC data.

Table 1: Illustrative Antibacterial Activity of this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Enterococcus faecalisATCC 292128

Interpretation: Lower MIC values indicate greater antimicrobial potency. The results should be compared to those of standard reference antibiotics to gauge the relative efficacy of the test compound.

Conclusion and Future Directions

The protocols and application notes provided here offer a robust framework for the initial antimicrobial evaluation of this compound. Further studies could explore its bactericidal versus bacteriostatic properties, its efficacy against a broader panel of clinical isolates, including drug-resistant strains, and delve deeper into its specific mechanism of action. The quinoline scaffold continues to be a rich source of novel antimicrobial agents, and a systematic and standardized approach to their evaluation is crucial for the development of new therapies to combat the growing threat of antimicrobial resistance.

References

  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives - Benchchem.
  • The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties - Benchchem.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central.
  • Buy 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine (EVT-12043179) - EvitaChem.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • This compound | 114306-26-2 - Sigma-Aldrich.
  • Product information, this compound | P&S Chemicals.
  • Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing).
  • This compound - BIOFOUNT.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
  • Synthesis and Antimicrobial Activity of 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-Quinolinoxide.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PubMed Central.
  • (PDF) Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives - ResearchGate.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry.
  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC - NIH.

Sources

Comprehensive Analytical Strategies for the Detection and Quantification of 5-Chloro-quinolin-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the analytical detection and quantification of 5-Chloro-quinolin-4-ylamine hydrochloride (CAS No: 114306-26-2), a quinoline derivative of interest in pharmaceutical development as a potential intermediate or impurity.[1] The accurate determination of this compound is critical for quality control, stability studies, and regulatory compliance. This document outlines field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside spectroscopic identification methods. The protocols are designed with a focus on scientific integrity, explaining the causality behind experimental choices and incorporating principles of method validation as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4]

Introduction: The Analytical Imperative

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[5] this compound, with the chemical formula C9H8Cl2N2, is a specific derivative whose presence and purity must be meticulously controlled during drug synthesis and formulation.[1] Unambiguous identification and precise quantification are paramount to ensuring product quality, safety, and efficacy. Employing validated analytical methods is not merely a procedural step but a foundational requirement for regulatory approval and for generating reliable data in research and development.[3][6]

This guide provides robust, validated methodologies tailored for researchers and quality control analysts, ensuring that the data generated is accurate, reproducible, and fit for its intended purpose.

Physicochemical Properties
PropertyValue
IUPAC Name 5-chloroquinolin-4-amine hydrochloride[1]
CAS Number 114306-26-2[1]
Molecular Formula C₉H₈Cl₂N₂[1]
Molecular Weight 215.08 g/mol
Structure (Image of the chemical structure would be placed here)

Primary Quantitative Method: High-Performance Liquid Chromatography (HPLC-UV)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for analyzing non-volatile and thermally sensitive compounds like this compound. The method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The quinoline ring system contains a strong chromophore, making it highly suitable for detection by UV-Vis spectrophotometry.[7][8]

Causality of Method Design:
  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobicity, which provides excellent retention and separation for aromatic compounds like quinolines.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution is used. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve an appropriate retention time. The buffer (e.g., phosphate or formate) maintains a stable pH, which is crucial because the ionization state of the amine group on the analyte can significantly affect its retention and peak shape.

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is selected. Detection is typically performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

Detailed HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid (or formic acid).

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio must be optimized during method development. Filter through a 0.45 µm membrane filter before use.

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is typically suitable.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Prepare the sample to be tested by dissolving it in the diluent to achieve a final concentration within the linear range of the calibration curve.

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector DAD/UV at λmax (approx. 245 nm, to be determined)
Run Time 15 minutes

4. System Suitability Test (SST): Before sample analysis, inject the working standard solution (e.g., 25 µg/mL) five times. The system is deemed ready if it meets the following criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Inject the sample solution and record the peak area.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (Buffer + Acetonitrile) sst System Suitability Test (5 Injections) prep_mobile->sst prep_std Standard Solution Prep (Stock & Dilutions) prep_std->sst calibration Calibration Curve (Inject Standards) prep_std->calibration prep_sample Sample Solution Prep sample_analysis Sample Injection prep_sample->sample_analysis sst->calibration If SST Passes calibration->sample_analysis integration Peak Integration sample_analysis->integration quantification Quantification (vs. Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for HPLC-UV analysis.

Trace Level Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for detecting trace levels of impurities, particularly those that may be genotoxic.[9] While 5-Chloro-quinolin-4-ylamine is not highly volatile, it can be analyzed by GC-MS following a derivatization step. Derivatization converts the polar amine group into a less polar, more volatile derivative, making it suitable for gas chromatography.

Causality of Method Design:
  • Derivatization: Silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen on the amine group to form a volatile trimethylsilyl (TMS) derivative. This step is crucial for getting the analyte to move through the GC column.

  • Injection Mode: A splitless injection is often used for trace analysis to ensure the maximum amount of analyte is transferred to the GC column, thereby increasing sensitivity.

  • MS Detection: Mass spectrometry provides high selectivity and sensitivity. Selected Ion Monitoring (SIM) mode can be used to monitor specific fragment ions of the derivatized analyte, filtering out background noise and achieving very low detection limits.

Detailed GC-MS Protocol

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization reagent: BSTFA with 1% TMCS.

  • High-purity helium carrier gas.

  • Anhydrous pyridine or acetonitrile (as reaction solvent).

2. Derivatization and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., 100 µg/mL in pyridine). Create working standards by dilution.

  • Derivatization Procedure:

    • Pipette 100 µL of the standard or sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Operating Conditions:

ParameterRecommended Setting
Injector Temperature 280°C
Injection Mode Splitless (1 minute purge delay)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)
Transfer Line Temp 290°C
MS Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Mode Full Scan (50-450 amu) for identification; SIM for quantification

4. Data Analysis:

  • Identify the peak for the derivatized 5-Chloro-quinolin-4-ylamine based on its retention time and mass spectrum.

  • For quantification, use SIM mode monitoring characteristic ions (e.g., the molecular ion and key fragment ions of the TMS derivative).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample/ Standard dry Evaporate to Dryness dissolve->dry derivatize Add Reagents & Heat (70°C, 30 min) dry->derivatize inject Splitless Injection derivatize->inject separate GC Separation (Temp Program) inject->separate detect MS Detection (EI, SIM/Scan) separate->detect identify Identify Peak (Retention Time & Mass Spec) detect->identify quantify Quantify (SIM Peak Area) identify->quantify report Final Report quantify->report

Caption: Workflow for GC-MS analysis with derivatization.

Method Validation: Ensuring Trustworthiness

Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[3][6] It is a crucial pillar of quality assurance and is required by regulatory agencies.[2][4] The validation parameters below should be assessed for the primary quantitative method (HPLC-UV).

Validation Parameters Summary
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[2]Peak purity index > 0.995 (using DAD); baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.For impurities: LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of agreement among individual test results. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).RSD ≤ 2.0% for repeatability; RSD ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits despite minor changes.

Conclusion

This application note provides a comprehensive guide to the analytical determination of this compound. The primary HPLC-UV method offers a robust and reliable approach for routine quantification and quality control, while the GC-MS method provides a highly sensitive option for trace-level impurity analysis. Adherence to the detailed protocols and a thorough understanding of the principles of method validation will ensure the generation of high-quality, defensible analytical data essential for advancing research and ensuring product safety in the pharmaceutical industry.

References

  • Benchchem. (n.d.). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • NIH PMC. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
  • ResearchGate. (n.d.). Some of the selected spectrophotometric methods used for the detection of quinoline-based compounds.
  • PharmaTutor. (n.d.). Analytical method validation: A brief review.
  • Benchchem. (n.d.). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • NIH PMC. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).
  • ResearchGate. (n.d.). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection.
  • ResearchGate. (n.d.). RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms.
  • Chromatography Online. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-quinolin-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed methodology for the large-scale synthesis of 5-Chloro-quinolin-4-ylamine hydrochloride, a crucial intermediate in the development of various pharmaceutical agents. The protocol herein is designed for scalability, emphasizing process robustness, safety, and high-yield production.

Introduction: The Significance of this compound

This compound serves as a key building block in the synthesis of a range of biologically active molecules. Its quinoline core is a prevalent scaffold in numerous antimalarial, antibacterial, and anticancer agents. The strategic placement of the chloro and amino functionalities allows for diverse downstream chemical modifications, making it a valuable precursor in medicinal chemistry and drug discovery programs. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent synthetic steps.

The large-scale production of this intermediate presents unique challenges, including ensuring regioselective reactions, optimizing reaction conditions for high throughput, and implementing efficient purification strategies. This guide addresses these challenges by providing a well-validated, multi-step synthetic protocol grounded in established chemical principles.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is efficiently achieved through a two-step process commencing from the readily accessible precursor, 4,5-dichloroquinoline. This strategy leverages the differential reactivity of the two chlorine atoms on the quinoline ring system.

The overall synthetic transformation is depicted in the workflow diagram below:

G cluster_0 Step 1: Synthesis of 4,5-dichloroquinoline cluster_1 Step 2: Synthesis of this compound 3-chloroaniline 3-chloroaniline Cyclization Cyclization 3-chloroaniline->Cyclization diethyl malonate diethyl malonate diethyl malonate->Cyclization 5-chloro-4-hydroxyquinoline 5-chloro-4-hydroxyquinoline Cyclization->5-chloro-4-hydroxyquinoline Chlorination Chlorination 5-chloro-4-hydroxyquinoline->Chlorination 4,5-dichloroquinoline 4,5-dichloroquinoline Chlorination->4,5-dichloroquinoline 4,5-dichloroquinoline_input 4,5-dichloroquinoline Selective Amination Selective Amination 4,5-dichloroquinoline_input->Selective Amination Ammonia Ammonia Ammonia->Selective Amination 5-Chloro-quinolin-4-ylamine 5-Chloro-quinolin-4-ylamine Selective Amination->5-Chloro-quinolin-4-ylamine Salt Formation Salt Formation 5-Chloro-quinolin-4-ylamine->Salt Formation HCl HCl HCl->Salt Formation Final Product This compound Salt Formation->Final Product

Caption: Synthetic workflow for this compound.

The process commences with the synthesis of the key intermediate, 4,5-dichloroquinoline. This is typically achieved through a cyclization reaction involving a substituted aniline, such as 3-chloroaniline, to form 5-chloro-4-hydroxyquinoline. Subsequent chlorination of the hydroxyl group yields 4,5-dichloroquinoline.

The second, and most critical, step is the regioselective amination of 4,5-dichloroquinoline. The chlorine atom at the 4-position of the quinoline ring is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 5-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the attack at the 4-position. This differential reactivity allows for the selective displacement of the C4-chloro group by an amino nucleophile, such as ammonia, to furnish 5-Chloro-quinolin-4-ylamine.

Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves its stability and handling properties.

Part 1: Large-Scale Synthesis of 4,5-dichloroquinoline

Principle and Rationale

The synthesis of the 4,5-dichloroquinoline intermediate is a two-stage process. The first stage involves a Conrad-Limpach or a similar cyclization reaction to construct the 5-chloro-4-hydroxyquinoline core. The second stage is the conversion of the 4-hydroxyl group to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For large-scale operations, phosphorus oxychloride is often preferred due to its effectiveness and relatively lower cost.

Experimental Protocol

Stage 1: Synthesis of 5-chloro-4-hydroxyquinoline

  • Materials: 3-chloroaniline, diethyl malonate, diphenyl ether (or a similar high-boiling solvent), sodium ethoxide.

  • Procedure:

    • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, a solution of sodium ethoxide in ethanol is prepared.

    • Diethyl malonate is added dropwise to the sodium ethoxide solution at a controlled temperature.

    • 3-chloroaniline is then added, and the mixture is heated to reflux to drive the condensation reaction.

    • After the initial reaction, the ethanol is distilled off.

    • High-boiling solvent (e.g., diphenyl ether) is added, and the mixture is heated to a high temperature (typically 240-260 °C) to effect the thermal cyclization.

    • The reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent (e.g., toluene, then ethanol) to remove the high-boiling solvent and any unreacted starting materials.

    • The crude product is dried to yield 5-chloro-4-hydroxyquinoline.

Stage 2: Synthesis of 4,5-dichloroquinoline

  • Materials: 5-chloro-4-hydroxyquinoline, phosphorus oxychloride (POCl₃).

  • Procedure:

    • To a reactor equipped for handling corrosive reagents, 5-chloro-4-hydroxyquinoline is charged.

    • Phosphorus oxychloride is added in excess (typically 3-5 equivalents).

    • The mixture is carefully heated to reflux (around 110 °C) and maintained at this temperature until the reaction is complete (monitored by TLC or HPLC).

    • After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

    • The reaction mixture is cooled and cautiously quenched by pouring it onto crushed ice.

    • The acidic solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide solution) to precipitate the crude 4,5-dichloroquinoline.

    • The solid product is filtered, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Part 2: Large-Scale Synthesis of this compound

Principle and Rationale

This part of the synthesis hinges on the selective nucleophilic aromatic substitution of the C4-chloro group of 4,5-dichloroquinoline. The use of ammonia as the nucleophile introduces the desired amino group at the 4-position. The reaction is typically carried out under pressure and at elevated temperatures to facilitate the reaction with gaseous ammonia or an aqueous/alcoholic solution of ammonia. The final step is the straightforward conversion of the resulting free amine to its hydrochloride salt.

Experimental Protocol

Stage 1: Selective Amination of 4,5-dichloroquinoline

  • Materials: 4,5-dichloroquinoline, ammonia (aqueous, alcoholic solution, or gas), a suitable solvent (e.g., ethanol, phenol), autoclave or pressure-rated reactor.

  • Procedure:

    • A pressure-rated reactor is charged with 4,5-dichloroquinoline and a suitable solvent (e.g., ethanol).

    • The reactor is sealed, and an excess of ammonia (as a concentrated aqueous or alcoholic solution) is introduced. Alternatively, the reactor can be pressurized with anhydrous ammonia gas.

    • The mixture is heated to a specified temperature (typically in the range of 120-160 °C) and maintained under pressure with vigorous stirring.

    • The reaction is monitored for completion (e.g., by HPLC analysis of aliquots).

    • Upon completion, the reactor is cooled to ambient temperature, and the pressure is carefully vented.

    • The reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia.

    • The residue is taken up in water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The pH of the aqueous layer is adjusted to be basic (pH > 10) to ensure the product is in its free base form.

    • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

    • The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield crude 5-Chloro-quinolin-4-ylamine.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Stage 2: Formation of this compound

  • Materials: 5-Chloro-quinolin-4-ylamine, hydrochloric acid (concentrated, or as a solution in a suitable solvent like isopropanol or ether).

  • Procedure:

    • The purified 5-Chloro-quinolin-4-ylamine is dissolved in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).

    • A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. Alternatively, gaseous hydrogen chloride can be bubbled through the solution.

    • The hydrochloride salt will precipitate out of the solution.

    • The mixture is stirred for a period to ensure complete precipitation.

    • The solid product is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound.

Data Presentation: Expected Yields and Purity

StepStarting MaterialProductTypical Yield (%)Purity (by HPLC)
Synthesis of 5-chloro-4-hydroxyquinoline3-chloroaniline5-chloro-4-hydroxyquinoline70-80>95%
Chlorination of 5-chloro-4-hydroxyquinoline5-chloro-4-hydroxyquinoline4,5-dichloroquinoline85-95>98%
Amination of 4,5-dichloroquinoline4,5-dichloroquinoline5-Chloro-quinolin-4-ylamine75-85>97%
Salt Formation5-Chloro-quinolin-4-ylamineThis compound>95>99%

Trustworthiness: In-Process Controls and Quality Assurance

To ensure the reliability and reproducibility of this large-scale synthesis, the following in-process controls and quality assurance measures are recommended:

  • Starting Material Qualification: All raw materials should be tested for identity and purity before use.

  • Reaction Monitoring: Each step of the synthesis should be monitored for completion using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This prevents the carry-over of unreacted starting materials into subsequent steps.

  • Intermediate Characterization: The identity and purity of the key intermediates (5-chloro-4-hydroxyquinoline and 4,5-dichloroquinoline) should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • Final Product Analysis: The final product, this compound, must be rigorously characterized to confirm its identity, purity, and quality. This should include:

    • HPLC for purity assessment.

    • ¹H and ¹³C NMR for structural confirmation.

    • Mass Spectrometry for molecular weight verification.

    • Elemental Analysis to confirm the elemental composition.

    • Melting Point determination as a physical constant.

  • Batch Documentation: Comprehensive batch records should be maintained, detailing all raw materials used, process parameters, in-process control results, and final product analysis.

Visualization of Key Relationships

G Reactivity Differential Reactivity of Chloro Groups C4-Cl C4-Chloro (More Reactive) Reactivity->C4-Cl C5-Cl C5-Chloro (Less Reactive) Reactivity->C5-Cl SNAr Nucleophilic Aromatic Substitution (SNAr) C4-Cl->SNAr Favored Attack C5-Cl->SNAr Disfavored Attack Ring_N Quinoline Ring Nitrogen (Electron Withdrawing) Ring_N->C4-Cl Activates

Caption: Rationale for the regioselective amination of 4,5-dichloroquinoline.

References

  • General Synthesis of 4-Aminoquinolines: A comprehensive review of synthetic strategies for 4-aminoquinolines, including nucleophilic aromatic substitution methods. [Source: Molecules, URL: [Link]]

  • Palladium-Catalyzed Amination of Dichloroquinolines: This article discusses the selective amination of various dichloroquinolines, providing insights into the reactivity of different chloro-positions. [Source: Molecules, URL: [Link]]

  • Synthesis of 4-Hydroxyquinolines: A patent describing the preparation of 4-hydroxyquinoline compounds, which are precursors to 4-chloroquinolines.
  • Chlorination of 4-Hydroxyquinolines: A standard laboratory procedure for the synthesis of 4,7-dichloroquinoline from 7-chloro-4-hydroxyquinoline, illustrating the chlorination step. [Source: Organic Syntheses, URL: [Link]]

  • Amination of 4,7-Dichloroquinoline: This paper provides a protocol for the synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline, which serves as a model for the amination of 4,5-dichloroquinoline. [Source: PLOS ONE, URL: [Link]]

  • Large-Scale Synthesis of Chloroquinolines: A patent detailing a process for the preparation of chlorinated quinolines, which includes cyclization and chlorination steps relevant to the synthesis of 4,5-dichloroquinoline.
  • Synthesis of 5-chloro-8-hydroxyquinoline: This patent describes a method for preparing a chloro-substituted hydroxyquinoline, providing insights into the synthesis of the quinoline core.
  • Purification of 5-chloro-8-hydroxyquinoline: This patent outlines a purification method for a chloro-substituted hydroxyquinoline, which can be adapted for the intermediates in the present synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize one of the most fundamental heterocyclic syntheses in medicinal chemistry. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate common challenges and enhance your experimental outcomes.

Introduction: The Challenge of Quinoline Synthesis

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. However, its synthesis is often plagued by challenges such as harsh reaction conditions, low yields, formation of side products, and limited substrate scope. This guide provides a structured, question-and-answer approach to address specific issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: General Troubleshooting & Optimization

This section addresses broad issues applicable across various named quinoline synthesis reactions.

Q1: My overall yield is consistently low, regardless of the specific named reaction I use. Where should I start troubleshooting?

Low yields are a common frustration. Before blaming the specific reaction mechanism, it's crucial to validate your foundational parameters. We recommend a systematic, four-step verification process.

A Systematic Approach to Troubleshooting Low Yields:

  • Reagent Purity and Stoichiometry:

    • Purity: Aniline derivatives can oxidize and darken on storage. It is highly recommended to distill or purify anilines if they are not colorless or pale yellow. Aldehydes and ketones, especially α,β-unsaturated ones, are prone to polymerization or oxidation. Confirm their purity by NMR or GC-MS before use.

    • Stoichiometry: In reactions like the Doebner-von Miller synthesis, the ratio of the α,β-unsaturated carbonyl (or its precursors) to the aniline is critical. An excess of the carbonyl component can lead to polymerization and Michael addition side products. Carefully check your molar ratios.

  • Solvent and Atmosphere Control:

    • Solvent Choice: Many classic quinoline syntheses (like the Skraup) use strong acids which can act as both catalyst and solvent. In modern variations, solvents like diphenyl ether, Dowtherm A, or ionic liquids are used to achieve the necessary high temperatures while maintaining a homogeneous reaction. Ensure your solvent is dry and appropriate for the reaction temperature.

    • Inert Atmosphere: While not always required for classic, harsh-condition syntheses, many modern catalytic versions are sensitive to oxygen and moisture. If you are using a metal catalyst (e.g., gold, palladium, iron), running the reaction under an inert atmosphere (Nitrogen or Argon) is essential to prevent catalyst oxidation and ensure reproducibility.

  • Temperature and Reaction Monitoring:

    • Precise Temperature Control: These reactions are highly temperature-dependent. A difference of 10-20 °C can be the difference between a successful reaction and a complex mixture of byproducts. Use a temperature probe and a reliable heating mantle or oil bath.

    • TLC Monitoring: Do not rely solely on reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). This will tell you if the starting material is being consumed and help you identify the optimal time to quench the reaction, preventing the formation of degradation products.

  • Work-up and Purification:

    • Quenching: Reactions involving strong acids must be quenched carefully by pouring the mixture over ice and then slowly neutralizing with a base (e.g., NaOH, NaHCO₃). This process is often exothermic and must be controlled.

    • Extraction & Chromatography: The crude product is often a complex mixture. Ensure you are using an appropriate solvent system for extraction and column chromatography to effectively separate your desired quinoline from unreacted starting materials and polymeric side products.

Experimental Workflow: General Troubleshooting Logic

start Low Yield Observed reagent 1. Verify Reagent Quality - Purity (NMR, GC-MS) - Stoichiometry - Freshness start->reagent solvent 2. Assess Solvent & Atmosphere - Dryness - Inert Gas (if catalytic) - Appropriate Boiling Point reagent->solvent Reagents OK? temp 3. Control Reaction Parameters - Precise Temperature - TLC Monitoring solvent->temp Solvent OK? workup 4. Optimize Work-up - Controlled Quenching - pH Adjustment - Extraction Solvent temp->workup Parameters OK? success Yield Improved workup->success Work-up OK?

Caption: A systematic workflow for troubleshooting low yields in quinoline synthesis.

Part 2: Method-Specific Troubleshooting

This section focuses on issues encountered within specific, widely-used named reactions for quinoline synthesis.

Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Q2: My Friedländer synthesis is failing or giving very low yields. What are the most common failure points?

The Friedländer reaction's success hinges on the formation of a key Schiff base intermediate followed by an intramolecular aldol condensation. Failure often occurs at one of these two stages.

A2:

  • Problem 1: Inefficient Schiff Base Formation.

    • Cause: The initial condensation between the amine and the carbonyl is a reversible equilibrium. If water is not effectively removed, the equilibrium may not favor the Schiff base intermediate.

    • Solution:

      • Catalyst Choice: While the reaction can be base-catalyzed (e.g., KOH, piperidine) or acid-catalyzed (e.g., p-TsOH, H₂SO₄), the choice depends on your specific substrates. For sensitive substrates, milder catalysts like iodine or bismuth triflate have shown great success.

      • Water Removal: If your reaction temperature is high enough, water may distill off. For lower-temperature reactions, consider using a Dean-Stark apparatus or adding molecular sieves to sequester the water produced in situ.

  • Problem 2: Failure of the Intramolecular Aldol Condensation.

    • Cause: This step requires the formation of an enolate from the methylene partner, which then attacks the imine carbon. If the methylene protons are not sufficiently acidic or if the catalyst is inappropriate, this cyclization will fail.

    • Solution:

      • Stronger Base/Acid: If using a base catalyst, switching from a mild base like piperidine to a stronger one like KOH or L-proline can promote enolate formation more effectively. Conversely, a stronger acid can better activate the Schiff base for nucleophilic attack.

      • Temperature Increase: The intramolecular condensation often has a higher activation energy than the initial Schiff base formation. A moderate increase in reaction temperature (e.g., from 80 °C to 110 °C) can often drive the cyclization to completion.

Friedländer Mechanism & Troubleshooting Points

sub 2-Aminoaryl Ketone + Methylene Carbonyl schiff Schiff Base Intermediate sub->schiff Catalyst (Acid/Base) - H2O enolate Enolate Formation sub->enolate Base cyclize Intramolecular Aldol Condensation schiff->cyclize fail1 Failure Point 1: Inefficient Condensation (Reversible, Water Removal) schiff->fail1 enolate->cyclize dehydrate Dehydration cyclize->dehydrate fail2 Failure Point 2: Poor Cyclization (Acidity, Catalyst, Temp) cyclize->fail2 product Quinoline Product dehydrate->product

Caption: Key failure points within the Friedländer synthesis mechanism.

Skraup & Doebner-von Miller Synthesis

These related syntheses involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or their precursors) under strong acid catalysis. The Skraup synthesis is notoriously vigorous and can be dangerous if not controlled.

Q3: My Skraup synthesis is extremely exothermic and results in a black, tarry, intractable mess. How can I control this reaction?

This is the classic problem with the Skraup synthesis. The reaction uses glycerol, which dehydrates in situ with concentrated sulfuric acid to form acrolein. This, combined with an oxidizing agent (like nitrobenzene), creates a highly exothermic and often uncontrollable reaction.

A3:

  • Control the Acrolein Formation: The dehydration of glycerol is the main heat-generating step. Instead of generating acrolein in situ, a milder and more controllable approach is to use a stable acrolein precursor like acrolein diethyl acetal.

  • Use a Heat Sink/Solvent: Running the reaction in a high-boiling, inert solvent like diphenyl ether or using a sand bath can help dissipate heat more effectively than a standard heating mantle.

  • Add the Sulfuric Acid Slowly: The addition of concentrated H₂SO₄ should be done portion-wise at a low temperature (e.g., in an ice bath) to manage the initial exotherm before heating.

  • Consider the Doebner-von Miller (DVM) Modification: The DVM reaction is inherently safer. It uses α,β-unsaturated aldehydes or ketones directly (or generates them from aldol condensations), avoiding the violent glycerol dehydration step. While still requiring acidic conditions, the overall process is far more manageable.

Table 1: Comparison of Classical vs. Modern Conditions for Skraup-type Syntheses

ParameterClassical Skraup SynthesisModern/Modified DVM SynthesisRationale for Change
Carbonyl Source Glycerol (dehydrates to acrolein)Pre-formed α,β-unsaturated aldehyde/ketoneAvoids violent in situ dehydration of glycerol.
Catalyst Conc. H₂SO₄H₂SO₄, PPA, or solid acids (e.g., Amberlyst)Solid acids are recyclable and can lead to simpler work-ups.
Oxidizing Agent Nitrobenzene (often the aniline starting material)Iron(III) chloride, Iodine, Oxygen (air)Milder, less hazardous, and easier to remove during purification.
Temperature 130-160 °C (often with poor control)80-120 °C (with precise control)Lower temperatures reduce charring and side product formation.
Safety Profile High Risk: Highly exothermic, potential for runaway reaction.Moderate Risk: Still uses strong acid but is far more predictable.Enhanced control and predictability are key safety improvements.

Part 3: Advanced Topics & FAQs

Q4: I am trying to synthesize a substituted quinoline, but I am getting a mixture of regioisomers. How can I improve regioselectivity?

Regioselectivity is a common challenge, especially when using substituted anilines or unsymmetrical ketones. The outcome is determined by which position on the aniline ring undergoes electrophilic attack or which enolate of the ketone forms.

A4:

  • For Substituted Anilines (e.g., in Skraup/DVM): The cyclization step is an electrophilic aromatic substitution.

    • Electron-donating groups (EDGs) like -OCH₃ or -CH₃ at the meta-position of the aniline will direct cyclization to the para-position, yielding a 7-substituted quinoline.

    • EDGs at the para-position will direct to the ortho-position, but this is often sterically hindered, leading to mixtures.

    • Electron-withdrawing groups (EWGs) can deactivate the ring and may require harsher conditions or fail entirely.

    • Solution: For challenging cases, consider a different synthetic strategy where the regiochemistry is unambiguous. The Gould-Jacobs reaction , for instance, builds the second ring in a different manner, often providing excellent control. It involves reacting an aniline with an acylmalonate derivative, followed by thermal cyclization and saponification/decarboxylation, offering a more predictable outcome for many substitution patterns.

  • For Unsymmetrical Ketones (e.g., in Friedländer): The reaction can proceed via two different enolates, leading to a mixture of products.

    • Thermodynamic vs. Kinetic Control: Under strong base and high-temperature conditions (thermodynamic control), the more substituted, more stable enolate is favored. Under milder, base-catalyzed conditions at lower temperatures (kinetic control), the less substituted, more rapidly formed enolate may be favored.

    • Directed Synthesis: To enforce regioselectivity, consider using a pre-formed enolate equivalent or a substrate where one α-position is blocked or significantly more acidic than the other.

Decision Tree: Choosing a Synthesis for Regiocontrol

start Need Regiocontrol? aniline Is the aniline meta-substituted with an EDG? start->aniline Substituted Aniline ketone Is the ketone unsymmetrical? start->ketone Unsymmetrical Ketone skraup Use Skraup/DVM (Predictable 7-subst.) aniline->skraup Yes gould Consider Gould-Jacobs or Combes Synthesis aniline->gould No / Other Substituents friedlander Friedländer: Control with Temp/Base ketone->friedlander Yes other Consider alternative directed synthesis friedlander->other If control fails

Caption: A decision guide for selecting a quinoline synthesis based on regiochemical requirements.

References

  • Recent Advances in the Synthesis of Quinolines , Asian Journal of Organic Chemistry. [Link]

  • Ionic liquids as solvents and catalysts for the synthesis of quinolines , Journal of Molecular Catalysis A: Chemical. [Link]

  • A REVIEW ON SYNTHESIS OF QUINOLINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES , World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • L-Proline as an Efficient Catalyst for the Synthesis of 2-Substituted Quinolines , Synthetic Communications. [Link]

  • Doebner-von Miller Reaction , Organic Syntheses. [Link]

  • Gould-Jacobs reaction , Name-Reaction.com. [Link]

Technical Support Center: Synthesis of 5-Chloro-quinolin-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 5-Chloro-quinolin-4-ylamine hydrochloride. This molecule is a critical building block in pharmaceutical development, and achieving high yields is paramount for efficient and cost-effective research and manufacturing. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and strategically optimize your reaction conditions. We will explore the two primary synthetic routes, address frequently encountered challenges in a direct question-and-answer format, and provide validated protocols to serve as a robust starting point for your work.

Section 1: Overview of Synthetic Strategies

The synthesis of 5-Chloro-quinolin-4-ylamine predominantly starts from 4,5-dichloroquinoline. The key transformation is the selective amination at the C4 position, which is more activated towards nucleophilic attack than the C5 position. Two principal methodologies are employed for this C-N bond formation: classical Nucleophilic Aromatic Substitution (SNAr) and the more modern Palladium-Catalyzed Buchwald-Hartwig Amination.

G cluster_0 SNA_r Pathway cluster_1 Buchwald-Hartwig Pathway start 4,5-Dichloroquinoline SNA_r_cond High Temperature (130-180°C) High Pressure (sealed vessel) Ammonia Source (e.g., NH4Cl/NH3) Solvent: Phenol, NMP, or neat start->SNA_r_cond Classical SNA_r BH_cond Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos) Base (e.g., NaOtBu, Cs₂CO₃) Ammonia Surrogate (e.g., Benzophenone Imine) Solvent: Toluene, Dioxane start->BH_cond Modern Buchwald-Hartwig product 5-Chloro-quinolin-4-ylamine SNA_r_cond->product BH_cond->product

Caption: Primary synthetic routes to 5-Chloro-quinolin-4-ylamine.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route should I choose: SNAr or Buchwald-Hartwig?

A1: The choice depends on your specific laboratory capabilities, scale, and tolerance for harsh conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical, cost-effective method that avoids expensive metal catalysts and ligands.[1][2] Its primary drawbacks are the requirement for high temperatures (130-180°C) and often high pressure (using a sealed reactor), which can be a safety concern and may lead to byproduct formation.[3] It is often suitable for large-scale synthesis where cost is a major driver.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers significantly milder conditions, broader functional group tolerance, and often higher yields with greater selectivity.[4][5][6] The main considerations are the cost of the palladium catalyst and phosphine ligand, and the need for stringent anaerobic conditions to prevent catalyst deactivation.[7] This route is ideal for medicinal chemistry applications, smaller scales, and when SNAr fails to provide adequate yields.

Q2: What is the most effective ammonia source for this amination?

A2: Direct use of ammonia gas can be challenging to handle. Therefore, several alternatives are commonly employed:

  • Ammonium Salts (e.g., NH₄Cl): Used in SNAr, often in the presence of a base or in a solvent like phenol that can facilitate proton exchange.

  • Ammonia in Solution (e.g., aq. NH₃, NH₃ in Dioxane): Can be effective but requires a sealed vessel due to the high temperatures needed to drive the reaction, which builds significant pressure.

  • Ammonia Surrogates (for Buchwald-Hartwig): Since direct amination with ammonia can be low-yielding in Pd-catalyzed reactions, surrogates are often used. Benzophenone imine is a common choice, which couples with the aryl halide, followed by simple acidic hydrolysis during work-up to reveal the primary amine.

Q3: I have synthesized the free base. What is the correct procedure for forming and purifying the hydrochloride salt?

A3: Proper salt formation is a critical final step that also serves as a purification method.

  • Dissolution: Dissolve the purified 5-Chloro-quinolin-4-ylamine free base in a suitable anhydrous solvent. Common choices include isopropanol, ethanol, or diethyl ether.

  • Acidification: Slowly add a solution of HCl in the chosen solvent (e.g., 2M HCl in diethyl ether or isopropanol). Alternatively, dry HCl gas can be bubbled through the solution, though this is less controlled. The addition should be done dropwise while stirring, ideally at a reduced temperature (0-5°C) to promote clean crystallization.

  • Precipitation & Isolation: The hydrochloride salt, being less soluble, will precipitate out of the solution. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any residual impurities.

  • Drying: Dry the final product under vacuum to remove all traces of solvent. The resulting this compound should be a stable, crystalline solid.[3][8]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues that lead to low yields.

G start Low Yield Observed q1 1. Verify Starting Material Purity (TLC, NMR, GC-MS) start->q1 a1_yes Impure: Purify 4,5-dichloroquinoline (Recrystallization/Chromatography) q1->a1_yes Yes a1_no Pure q1->a1_no No end Problem Resolved a1_yes->end q2 2. Review Reaction Conditions a1_no->q2 a2_temp Temperature Incorrect/Unstable? SNA_r: Ensure 130°C+ B-H: Check 80-110°C range q2->a2_temp Potential Issues a2_atmo Atmosphere Issue (B-H only)? Ensure rigorous degassing and inert (Ar/N₂) atmosphere q2->a2_atmo Potential Issues a2_base Incorrect Base or Stoichiometry? q2->a2_base Potential Issues q3 3. Analyze Work-up & Purification q2->q3 Conditions Correct a2_temp->end a2_atmo->end a2_base->end a3_extract Extraction Loss? Check solvent polarity (EtOAc/DCM) Increase number of extractions q3->a3_extract Potential Issues a3_purify Purification Issues? Optimize recrystallization solvent Consider column chromatography q3->a3_purify Potential Issues a3_extract->end a3_purify->end

Caption: Logical workflow for troubleshooting low reaction yields.

Problem 1: The reaction has stalled, showing low conversion of 4,5-dichloroquinoline.

  • Potential Cause (SNAr): Insufficient Reaction Temperature.

    • Scientific Rationale: The SNAr reaction has a significant activation energy barrier. The electron-withdrawing effect of the quinoline nitrogen activates the C4 position, but overcoming the aromaticity to form the Meisenheimer intermediate requires substantial thermal energy.

    • Recommended Solution: Ensure your reaction temperature is consistently maintained within the optimal range of 130-180°C. Use a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or conduct the reaction neat in a sealed pressure vessel. Monitor internal temperature, not just the heating mantle setting.

  • Potential Cause (Buchwald-Hartwig): Inactive Catalyst or Improper Ligand.

    • Scientific Rationale: The catalytic cycle depends on an active Pd(0) species. The choice of phosphine ligand is critical as it stabilizes the palladium center, facilitates oxidative addition, and influences the rate of reductive elimination.[4][9] An incorrect ligand can lead to slow or no turnover.

    • Recommended Solution:

      • Ensure Anaerobic Conditions: Oxygen will oxidize and deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).

      • Select an Appropriate Ligand: For electron-rich heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands are often required. See the table below for recommendations.

      • Use a Pre-catalyst: Using a stable Pd(II) pre-catalyst that is easily reduced in situ can sometimes give more reproducible results than using Pd(0) sources directly.

Parameter SNAr Amination Buchwald-Hartwig Amination
Temperature 130 - 180 °C80 - 110 °C
Pressure High (Sealed Vessel)Atmospheric
Catalyst NonePd(OAc)₂, Pd₂(dba)₃
Ligand NoneXantphos, DavePhos, BINAP[10][11]
Base Often not required if using NH₃NaOtBu, Cs₂CO₃, K₃PO₄
Solvent Phenol, NMP, DioxaneToluene, Dioxane

Problem 2: My final product is a dark-colored oil or tar instead of a crystalline solid.

  • Potential Cause: Thermal Decomposition or Polymerization.

    • Scientific Rationale: At the high temperatures required for SNAr, quinoline derivatives can be susceptible to polymerization or decomposition, leading to complex, tarry mixtures.[3] This is exacerbated by impurities in the starting material.

    • Recommended Solution:

      • Verify Starting Material Purity: Purify the starting 4,5-dichloroquinoline by recrystallization or flash chromatography before use.

      • Strict Temperature Control: Avoid overheating. Set the reaction to the lowest temperature that gives a reasonable reaction rate (monitor by TLC or LC-MS).

      • Consider Switching to Buchwald-Hartwig: If tarring is persistent, the milder conditions of the Pd-catalyzed route will likely prevent this issue entirely.

Problem 3: I am observing significant byproduct formation, specifically the dechlorinated product.

  • Potential Cause: Unintended Reductive Dehalogenation.

    • Scientific Rationale: The C-Cl bond on the quinoline ring can be cleaved under certain reductive conditions. This is a known side reaction, particularly when using certain heterogeneous catalysts like Palladium on carbon (Pd/C) in the presence of a hydrogen source.[12]

    • Recommended Solution: If your synthetic sequence involves other reduction steps, perform them before the amination step if possible. If you are using a Pd catalyst for the amination, avoid conditions that could supply hydrogen (e.g., certain alcohol solvents at high temperatures or contaminated reagents). Use high-purity reagents and inert conditions to minimize side reactions.

Section 4: Optimized Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization may be necessary based on your specific equipment and reagent purity. Always perform a thorough risk assessment before beginning any new procedure.

Protocol A: Classical High-Temperature SNAr Amination

Methodology:

  • Reactor Setup: To a high-pressure reaction vessel equipped with a magnetic stir bar, add 4,5-dichloroquinoline (1.0 eq) and phenol (5-10 eq) as the solvent.

  • Reagent Addition: Add ammonium chloride (3.0 eq).

  • Sealing and Heating: Seal the vessel tightly. Heat the reaction mixture to 160-170°C with vigorous stirring. Caution: Significant pressure will develop. Ensure your equipment is rated for these conditions.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after cooling), partitioning between ethyl acetate and aq. NaHCO₃, and analyzing the organic layer by TLC or LC-MS. The reaction typically takes 12-24 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and wash extensively with 2M NaOH (aq) to remove the phenol. Wash further with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude free base can be purified by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

  • Salt Formation: Follow the procedure described in FAQ Q3 to form the hydrochloride salt.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Methodology:

  • Reactor Setup: Flame-dry a two-neck round-bottom flask under vacuum and allow it to cool under an inert atmosphere (Argon).

  • Reagent Addition: To the flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4.4 mol%), and sodium tert-butoxide (1.4 eq).

  • Addition of Substrates: Add 4,5-dichloroquinoline (1.0 eq) and benzophenone imine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula.

  • Heating and Monitoring: Heat the reaction mixture to 100°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up (Hydrolysis): Cool the reaction to room temperature. Add 2M HCl (aq) and stir vigorously for 1-2 hours to hydrolyze the imine.

  • Extraction: Neutralize the mixture with aq. NaHCO₃ and extract with ethyl acetate (3x). The benzophenone byproduct will be in the organic layer. The desired product amine will be in the aqueous layer.

  • Isolation: Make the aqueous layer basic (pH > 10) with 2M NaOH and extract the free base product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts containing the free base, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography if necessary.

  • Salt Formation: Follow the procedure described in FAQ Q3 to form the hydrochloride salt.

References

  • Patel, H. M., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3471. [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(11), e0140878. [Link]

  • Jean-Baptiste, R. (1982). Process for the preparation of 4-amino-chloroquinolines.
  • Galeano, E., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 14(7), 495-523. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Eremeev, S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2108. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15998-16017. [Link]

  • Eremeev, S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC, 18(2), 2096-2108. [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Common Organic Chemistry. [Link]

  • Li, B. (2018). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Direct Amination. ResearchGate. [Link]

  • Chen, J. (2018). A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Xia, S. (2012). Method for preparing 5-chloro-8-hydroxyquinoline.
  • Karadeolian, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]

  • Lu, X. (2003). 5-chloro-8-hydroxyquinoline preparation method.
  • Zhang, Y., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI, 29(11), 2417. [Link]

Sources

Technical Support Center: Purification of 5-Chloro-quinolin-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-quinolin-4-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common and complex purification challenges. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the primary challenges in purifying quinoline derivatives like this one?

A: Quinoline derivatives present unique purification challenges primarily due to the basicity of the quinoline nitrogen atom. This basicity can lead to strong interactions with acidic stationary phases like silica gel, causing issues such as peak tailing, low recovery, or even on-column decomposition.[1] Furthermore, crude reaction mixtures from syntheses like the Skraup or Doebner-von Miller reactions are often complex, containing tar-like byproducts that can complicate isolation.[2]

Q2: My crude this compound is a dark, oily, or tarry substance. Is this normal?

A: Yes, this is a very common outcome, especially from classical quinoline synthesis routes which employ harsh acidic and oxidizing conditions.[2] These conditions can lead to polymerization of reactants and intermediates, resulting in the formation of "black, tarry goo."[2] The purification strategy must first address the removal of these polymeric materials before targeting finer impurities.

Q3: What are the general solubility properties of this compound?

A: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water, ethanol, and methanol. Its solubility will be significantly lower in non-polar organic solvents such as hexanes or ether, and intermediate in solvents like dichloromethane (DCM) or ethyl acetate. This differential solubility is the cornerstone of purification by recrystallization or precipitation.

Q4: Should I purify the compound as the hydrochloride salt or the free base?

A: Purifying it as the hydrochloride salt is often advantageous. Salts of organic bases are typically more crystalline and less soluble in many organic solvents than their corresponding free bases, which facilitates purification by recrystallization.[3] After purification, the free base can be regenerated by careful neutralization with a base like sodium bicarbonate or sodium hydroxide if required for the next synthetic step.[3][4]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during purification.

Issue 1: Low Yield After Recrystallization

Q: I'm losing a significant amount of my product during recrystallization. How can I improve my yield?

A: High losses during recrystallization typically stem from two main issues: using an inappropriate solvent system or using an excessive volume of solvent.

  • Causality: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures. If the compound is too soluble at room temperature, recovery will be poor.

  • Solution Workflow:

    • Solvent Screening: Test a range of solvents and solvent mixtures. For a hydrochloride salt, consider systems like Ethanol/Water, Isopropanol/Water, or Methanol/Ether. The goal is to find a system where the compound is sparingly soluble at room temperature.

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Crash-cooling by placing a hot solution directly into an ice bath can trap impurities.

    • "Salting Out": In some cases, particularly with aqueous solutions, adding a soluble chloride salt can decrease the solubility of your hydrochloride product through the common ion effect, pushing more of it out of solution.[5]

Issue 2: Persistent Impurities After Purification

Q: My NMR/HPLC analysis shows that impurities remain even after multiple recrystallizations. What are my next steps?

A: Persistent impurities suggest that their solubility properties are very similar to your target compound or that they are co-crystallizing.

  • Causality: Impurities could be isomers, starting materials, or byproducts from the synthesis. For instance, in syntheses starting from 8-hydroxyquinoline, isomers like 7-chloro-8-hydroxyquinoline can form.[6]

  • Troubleshooting Decision Tree:

    G start Impurity Detected Post-Recrystallization charcoal Treat with Activated Charcoal start->charcoal Colored Impurities? chrom Attempt Column Chromatography start->chrom Non-polar/Neutral Impurities? salt Alternative Salt Formation start->salt Stubborn Polar Impurities? result Analyze Purity (HPLC/NMR) charcoal->result chrom->result freebase Purify as Free Base salt->freebase freebase->result

    Caption: Decision workflow for handling persistent impurities.

  • Solutions:

    • Activated Charcoal Treatment: If the impurities are colored (often large, conjugated molecules), add a small amount of activated charcoal to the hot solution before filtration during recrystallization. The charcoal will adsorb these impurities.[7]

    • Column Chromatography: While challenging for basic quinolines on silica, it can be effective.[1] To prevent decomposition, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 0.5-1% in the eluent).[8] Alternatively, use a more inert stationary phase like alumina (basic or neutral) or C18 reverse-phase silica.[8]

    • Alternative Salt Formation: Convert the hydrochloride to a different salt (e.g., picrate or phosphate) which may have different crystallization properties, potentially leaving the impurity behind in the mother liquor.[3][4] The desired free base can then be regenerated and re-converted to the hydrochloride salt.

Issue 3: Product Oiling Out Instead of Crystallizing

Q: When I try to recrystallize my compound, it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point.

  • Causality: This is common for impure compounds, as impurities can depress the melting point.

  • Solutions:

    • Add More Solvent: Your solution might be too concentrated. Add more hot solvent until the oil fully dissolves, then attempt to cool slowly again.

    • Change Solvent System: Switch to a solvent with a lower boiling point.

    • Trituration: If the oil is persistent, cool the mixture, decant the solvent, and try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface. Add a small amount of a non-polar solvent like hexane and stir vigorously (trituration). This can sometimes break up the oil and encourage solid formation.[3]

    • Purify via Salt Formation: Dissolve the oil in a suitable solvent like isopropanol or ether and add a solution of HCl in the same solvent to precipitate the hydrochloride salt directly, which is often a robust method for purifying and solidifying oily bases.[3]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Recrystallization from an Ethanol/Water System

This is a standard method for purifying polar hydrochloride salts.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a steam bath or hot plate) while stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture or a non-polar solvent like diethyl ether to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Purification via Acid-Base Extraction

This protocol is excellent for removing non-basic or acidic impurities from the crude product.

Caption: Workflow for purification by acid-base extraction.

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of water or dilute acid.

  • Basification: Carefully add a base (e.g., 10% sodium hydroxide or saturated sodium bicarbonate solution) until the pH is basic (pH > 8). The free base of 5-Chloro-quinolin-4-ylamine should precipitate or form an oil.

  • Extraction: Extract the aqueous mixture three times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers. The organic phase now contains your desired compound as the free base, while polar, water-soluble impurities remain in the aqueous phase.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration: Filter off the drying agent.

  • Salt Formation: To the dried organic solution, add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring. The purified this compound will precipitate out of the organic solvent.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under vacuum.

Part 4: Data Summary Table

This table provides a quick reference for selecting appropriate purification methods based on the nature of the crude product.

Crude Product State Primary Impurity Type Recommended Primary Technique Secondary/Alternative Technique Key Considerations
Dark SolidTars, Colored PolymersAcid-Base ExtractionRecrystallization with Charcoal TreatmentFocus on removing bulk polymeric material first.
Light Brown/Yellow SolidIsomers, Starting MaterialsRecrystallization (e.g., EtOH/H₂O)Column Chromatography (Deactivated Silica)Solvent screening is critical for optimal yield and purity.
Oily ResidueMixed ImpuritiesPurification via Salt FormationTrituration with a non-polar solventDirect precipitation as the HCl salt is often the most effective way to obtain a solid.[3]
Solid with Minor ImpuritiesResidual Solvents, ByproductsRecrystallizationWashing/Slurrying with a suitable solventA simple recrystallization is often sufficient for high-purity final products.
References
  • Purification of Quinoline-3,4-diones. (2025). Reddit r/Chempros. Available at: [Link]

  • Purification of Quinoline. (n.d.). Chempedia - LookChem. Available at: [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2019). Google Patents.
  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. (2013). Google Patents.
  • CN1405155A - 5-chloro-8-hydroxyquinoline preparation method. (2003). Google Patents.

Sources

Technical Support Center: Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminoquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important chemical scaffold. As a core component in numerous pharmaceuticals, including antimalarials like chloroquine and hydroxychloroquine, the synthesis of 4-aminoquinolines presents a unique set of challenges.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reactions, and improve your overall success rate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common challenges that researchers frequently encounter during the synthesis of 4-aminoquinoline derivatives.

Q1: My overall yield for the 4-aminoquinoline synthesis is consistently low. What are the general factors I should investigate?

A1: Low yields in multi-step syntheses can be attributed to a variety of factors. A systematic approach is crucial for diagnosis.[4] Here’s a checklist of critical parameters to review:

  • Purity of Starting Materials: Ensure the purity of your aniline, β-ketoester/malonic ester derivative, and any other starting reagents. Impurities can interfere with the reaction, leading to side products or incomplete conversion.

  • Reaction Conditions:

    • Temperature Control: Classic quinoline syntheses like the Conrad-Limpach and Gould-Jacobs are highly sensitive to temperature. The cyclization step, in particular, often requires high temperatures (around 250 °C), and precise control is necessary to prevent decomposition.[5][6]

    • Atmosphere: Many intermediates are sensitive to oxidation, especially at high temperatures. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve yields.

  • Solvent Choice: The solvent plays a critical role, especially in thermal cyclization steps. High-boiling, inert solvents like Dowtherm A or mineral oil are often used to achieve the necessary temperatures. The yield of the Conrad-Limpach reaction, for example, generally improves with higher-boiling solvents.[5][6]

  • Work-up and Purification: 4-Aminoquinoline derivatives are often basic compounds, which can complicate purification. Product may be lost during aqueous work-ups if the pH is not carefully controlled. Chromatographic purification can also be challenging due to streaking on silica gel. Consider using a de-activated silica or an alternative stationary phase.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and identify the formation of any side products.

Q2: I'm struggling with the regioselectivity of my quinoline synthesis. How can I favor the 4-quinolone over the 2-quinolone isomer?

A2: This is a classic challenge in quinoline synthesis, particularly in the Conrad-Limpach-Knorr reaction. The regioselectivity is primarily dictated by the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control (Favors 4-Quinolone): At lower reaction temperatures (e.g., room temperature for the initial condensation), the more reactive keto group of the β-ketoester is preferentially attacked by the aniline. This intermediate then cyclizes to form the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone).[5][7]

  • Thermodynamic Control (Favors 2-Quinolone - Knorr Synthesis): At higher temperatures (e.g., ~140 °C), the reaction becomes reversible. The aniline can attack the less reactive ester group, leading to the formation of a β-keto anilide intermediate. This is the thermodynamically more stable intermediate, and its subsequent cyclization yields the 2-hydroxyquinoline (2-quinolone).[5][8]

Troubleshooting Strategy: To favor the 4-quinolone product, maintain lower temperatures during the initial condensation step to form the enamine intermediate. The subsequent high-temperature cyclization should be performed on this isolated and purified intermediate.

ConditionFavored ProductIntermediateRationale
Lower Temperature 4-Hydroxyquinolineβ-Aminoacrylate (Enamine)Kinetic Product: Faster reaction at the more electrophilic keto group.[5]
Higher Temperature 2-Hydroxyquinolineβ-KetoanilideThermodynamic Product: Reversible reaction allows formation of the more stable anilide intermediate.[8]
Q3: What are the best practices for purifying 4-aminoquinoline derivatives, especially when dealing with basic side chains?

A3: The basic nature of the 4-amino group and often the side chain can make purification challenging. Here are some effective strategies:

  • Acid-Base Extraction: Utilize the basicity of your product. During the work-up, dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your basic product will move to the aqueous layer as a salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na2CO3) to precipitate your product, which can be extracted back into an organic solvent.

  • Chromatography:

    • Deactivated Silica: Standard silica gel is acidic and can cause significant streaking and even decomposition of basic compounds. To mitigate this, you can use a slurry of silica gel treated with a small amount of a base like triethylamine (e.g., 1-2% in the eluent).

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Chromatography: For more polar derivatives, reverse-phase chromatography (e.g., C18) with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be very effective. The product is isolated as a salt and may require a subsequent work-up to obtain the free base.

  • Crystallization/Recrystallization: If your product is a solid, crystallization is often the best method for achieving high purity. Experiment with a range of solvents to find suitable conditions. Converting the free base to a salt (e.g., hydrochloride or phosphate) can often yield a more crystalline material that is easier to purify by recrystallization.

Part 2: Troubleshooting Specific Synthetic Routes

Conrad-Limpach Synthesis Troubleshooting

The Conrad-Limpach synthesis is a powerful method for creating 4-hydroxyquinolines, but it is sensitive to reaction conditions.[9]

Q: My thermal cyclization step in the Conrad-Limpach synthesis is giving a very low yield. What can I do to improve it?

A: The thermal cyclization is often the most challenging step. It requires high temperatures to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring closing.[5]

Step-by-Step Troubleshooting:

  • Verify Intermediate Purity: Ensure the enamine intermediate formed in the first step is pure. Any unreacted aniline or β-ketoester can lead to side reactions at high temperatures.

  • Optimize Temperature and Solvent: This is the most critical parameter.

    • Temperature: The reaction typically requires temperatures between 240-260 °C.[10] Too low, and the reaction won't proceed; too high, and you risk decomposition.

    • Solvent: An inert, high-boiling solvent is essential. The choice of solvent can dramatically impact the yield.[6]

      • Traditional: Dowtherm A, mineral oil.

      • Alternatives: High-boiling solvents like 1,2,4-trichlorobenzene or 2-nitrotoluene have been shown to be effective.[6]

  • Ensure an Inert Atmosphere: At >250 °C, oxidative side reactions are common. Purge the reaction vessel with an inert gas (N2 or Ar) and maintain a positive pressure throughout the reaction.

  • Reaction Time: Monitor the reaction by TLC. Prolonged heating after the reaction is complete can lead to degradation of the product.

Workflow: Optimizing the Conrad-Limpach Cyclization

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_outcome Analysis & Iteration Start Start with Pure Enamine Setup Assemble Dry Glassware under Inert Atmosphere (N2/Ar) Start->Setup AddSolvent Add High-Boiling Solvent (e.g., Dowtherm A) Setup->AddSolvent Heat Heat to 250°C with Vigorous Stirring AddSolvent->Heat Monitor Monitor by TLC (Quench Aliquots) Heat->Monitor Check Yield > 80%? Monitor->Check Success Proceed to Work-up Check->Success Yes Troubleshoot Troubleshoot: - Increase Temperature (in 5°C increments) - Screen Alternative Solvents - Check Starting Material Purity Check->Troubleshoot No Troubleshoot->Heat Iterate

Caption: Iterative workflow for optimizing the thermal cyclization step.

Gould-Jacobs Reaction Troubleshooting

This reaction is a versatile method for preparing 4-hydroxyquinoline-3-carboxylic acid esters, which can then be saponified and decarboxylated.[11][12]

Q: My Gould-Jacobs cyclization is giving a poor yield. What conditions should I optimize?

A: The cyclization of the anilidomethylenemalonic ester intermediate is a thermal 6-electron electrocyclization. Like the Conrad-Limpach synthesis, it is highly dependent on temperature and the reaction environment.

Key Optimization Parameters:

  • Cyclization Temperature: The optimal temperature is typically around 250 °C. This is often achieved by adding the intermediate portion-wise to a pre-heated high-boiling solvent.

  • Solvent System: Dowtherm A or a mixture of diphenyl ether and biphenyl is commonly used. The solvent must be able to maintain a stable high temperature and be inert to the reaction conditions.

  • Substituent Effects: The reaction is most effective for anilines with electron-donating groups at the meta-position.[11] Electron-withdrawing groups can deactivate the aromatic ring, making the electrophilic cyclization more difficult and requiring higher temperatures or longer reaction times.

  • Alternative Cyclization Catalysts: While traditionally a thermal reaction, some literature reports the use of Lewis acids or polyphosphoric acid (PPA) to promote cyclization at lower temperatures, although this can sometimes lead to different isomers or side products.

Mechanism: Gould-Jacobs Reaction

Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-ROH) Malonate Alkoxymethylenemalonate Malonate->Intermediate Cyclized 4-Hydroxy-3-carboalkoxyquinoline (4-Oxo form) Intermediate->Cyclized Thermal Cyclization (6π electrocyclization, ~250°C) Saponified Quinoline-3-carboxylic acid Cyclized->Saponified Saponification (e.g., NaOH) Final 4-Hydroxyquinoline Saponified->Final Decarboxylation (Heat)

Caption: Key stages of the Gould-Jacobs reaction pathway.

Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

The SNAr reaction, typically reacting 4,7-dichloroquinoline with a suitable amine, is one of the most common final steps in the synthesis of drugs like chloroquine and amodiaquine.[13][14]

Q: The SNAr reaction between my 4,7-dichloroquinoline and amine is slow and incomplete. How can I drive it to completion?

A: The reactivity in this SNAr reaction can be sluggish. Several factors can be adjusted to improve the reaction rate and yield.

Troubleshooting Checklist:

  • Increase Temperature: These reactions often require elevated temperatures (120-180 °C).[13][15] If the reaction is slow, gradually increase the temperature while monitoring for any decomposition.

  • Solvent Choice: A polar aprotic solvent like DMSO, DMF, or NMP is often effective as it can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. In some cases, using an alcohol or even neat conditions (no solvent) can be successful.[16]

  • Use of a Base: If you are using a primary or secondary amine salt, a base (e.g., K2CO3, Et3N) is required to generate the free amine nucleophile in situ. Even when using a free amine, an excess of a non-nucleophilic base can help to scavenge the HCl produced during the reaction, driving the equilibrium forward.[17]

  • Catalysis: While not always necessary, some SNAr reactions can be accelerated by a catalytic amount of a Lewis acid or a Brønsted acid, although this is more common for aniline nucleophiles and less so for alkylamines.[13]

  • Microwave Irradiation: Microwave-assisted synthesis is an excellent technique for accelerating these reactions. Reactions that take many hours under conventional heating can often be completed in minutes in a microwave reactor, frequently leading to higher yields and cleaner products.[13][18]

Part 3: Advanced Topics & Scale-Up

Q: I need to scale up my 4-aminoquinoline synthesis. What are the common challenges I should anticipate?

A: Scaling up a synthesis from the lab bench to a pilot or manufacturing scale introduces new challenges that must be carefully managed.

  • Heat Transfer: The highly exothermic or endothermic nature of some steps can be difficult to manage in large reactors. For the high-temperature cyclization reactions, achieving and maintaining a uniform temperature throughout the large reaction volume is critical.

  • Mixing: Efficient mixing is harder to achieve on a large scale. Poor mixing can lead to localized "hot spots," concentration gradients, and an increase in side product formation.

  • Reagent Addition Rate: The rate of addition of reagents, which may be trivial on a small scale, becomes critical during scale-up to control the reaction temperature and minimize side reactions.

  • Work-up and Isolation: Handling large volumes of solvents for extraction and purification can be logistically challenging. The efficiency of phase separations can decrease with scale. Filtration of large quantities of solids can also be time-consuming.

  • Process Safety: A thorough safety assessment is required. High temperatures, potential pressure build-up, and the handling of large quantities of hazardous materials must be carefully evaluated.[19]

  • Cost and Efficiency: The cost of reagents and solvents becomes a major factor. Developing more efficient, high-yielding processes, potentially using flow chemistry, can significantly reduce manufacturing costs.[20][21][22]

References

  • Bulusu, M., et al. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. [Source not further specified].
  • Virginia Commonwealth University. (n.d.). Synthesizing Hydroxychloroquine. TechTransfer and Ventures. Retrieved from [Link]

  • Yu, E., et al. (2020). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. [Source not further specified].
  • Yu, E., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. National Institutes of Health. Retrieved from [Link]

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Qi, W., et al. (2023). Synthetic network summarizing known syntheses of hydroxychloroquine. ResearchGate. Retrieved from [Link]

  • Szymkuć, S., et al. (2020). Computer-assisted planning of hydroxychloroquine's syntheses commencing from inexpensive substrates and bypassing patented routes. ChemRxiv. Retrieved from [Link]

  • Ivanov, I., et al. (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. National Institutes of Health. Retrieved from [Link]

  • Romero, A., et al. (2025). 4-Aminoquinoline: A Comprehensive Review about Synthetic Strategies. Frontiers Media SA. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Singh, B., et al. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. Retrieved from [Link]

  • GPATINDIA. (2020). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. gpatindia.com. Retrieved from [Link]

  • Roepe, D. E. (n.d.). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PubMed Central. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]

  • Fisyuk, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • Asif, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. Retrieved from [Link]

  • Dr. R.K. Henderson. (2023). SYNTHESIS OF CHLOROQUINE/MELUBRIN. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN112300071A - Synthetic method of high-purity chloroquine phosphate.
  • ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Retrieved from [Link]

  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Retrieved from [Link]

  • Huffman, G., et al. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. Retrieved from [Link]

  • Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. Retrieved from [Link]

  • Kumar, V., et al. (n.d.). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances. Retrieved from [Link]

  • GenScript. (2023). Best practices & strategies for biotherapeutics production using a stable scale-up process. genscript.com. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-chloro-quinoline compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the synthesis of 5-chloro-quinoline and its derivatives.

Q1: My Skraup synthesis of 5-chloro-8-hydroxyquinoline is extremely vigorous and producing significant tar. How can I control this?

A1: The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[1][2] To moderate the reaction and minimize byproducts:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is a common additive to make the reaction less violent.[1] Boric acid can also be employed to temper the reaction of sulfuric acid with glycerol, reducing the rate of acrolein formation and subsequent polymerization into tar.[3][4]

  • Controlled Reagent Addition: The slow, dropwise addition of concentrated sulfuric acid with efficient cooling is crucial to manage the exotherm.[1]

  • Maintain Efficient Stirring: Vigorous stirring helps to dissipate heat and prevent the formation of localized hotspots, which can accelerate side reactions.[1]

  • Temperature Optimization: Avoid excessively high temperatures. The reaction should be gently heated to initiate, followed by careful control of the exothermic phase.[1]

Q2: I am observing a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I improve the regioselectivity for the 5-chloro-quinoline isomer?

A2: The formation of regioisomers is a common challenge in the Combes synthesis with unsymmetrical diketones.[2] The regiochemical outcome is influenced by both steric and electronic factors.[5] To favor the desired 5-chloro isomer:

  • Substituent Effects: The steric bulk of the substituents on both the aniline and the diketone plays a significant role in the rate-determining electrophilic aromatic annulation step.[5] Consider modifications to the starting materials to sterically favor cyclization at the desired position.[6]

  • Catalyst Selection: While strong acids like sulfuric acid are traditional, exploring other acid catalysts may alter the regioselectivity.[7]

  • Reaction Conditions: Systematically varying the solvent and temperature can help identify conditions that favor the formation of a single isomer.[6]

Q3: In my Friedländer synthesis of a 5-chloro-quinoline derivative, I am getting low yields due to the formation of polymeric materials. What is the cause and how can I prevent it?

A3: The Friedländer synthesis can be plagued by the acid- or base-catalyzed self-condensation of the carbonyl compounds, especially those with α-methylene groups, leading to polymer formation.[2][8] To mitigate this:

  • Catalyst Choice: The use of milder catalysts can reduce the rate of polymerization. For instance, iodine and p-toluenesulfonic acid have been used effectively, sometimes even under solvent-free conditions.[8]

  • Reaction Temperature: Traditional methods often require high temperatures, which can promote side reactions.[8] Microwave-assisted synthesis can provide rapid and uniform heating, often leading to higher yields and shorter reaction times.[9]

  • In Situ Formation of Reactants: A modification involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then reacts immediately in a Friedländer condensation. This can improve yields by minimizing the self-condensation of the sensitive amino-aldehyde.[10]

Q4: I am attempting to synthesize a 5-chloro-quinoline N-oxide, but the reaction is not proceeding as expected. What are some common pitfalls?

A4: The synthesis of quinoline N-oxides typically involves the oxidation of the parent quinoline. Common issues include incomplete conversion or the formation of undesired byproducts.

  • Oxidizing Agent: Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is a common reagent for this transformation.[11] The concentration and stoichiometry of the oxidizing agent are critical.

  • Purification: Unconverted 5-chloro-quinoline can be effectively removed from the N-oxide product by steam distillation.[11]

  • Alternative Synthetic Routes: Quinoline N-oxides can also be prepared by constructing the heterocyclic ring from precursors that already contain the N-oxide functionality.[12] For instance, the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles can yield substituted quinoline N-oxides.[13]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions encountered during the synthesis of 5-chloro-quinoline compounds.

Issue 1: Formation of Tar and Polymeric Byproducts in Skraup Synthesis
  • Symptom: The reaction mixture becomes a thick, black, tarry mass, making product isolation difficult and significantly reducing the yield.[1]

  • Root Cause: The highly exothermic reaction between glycerol and sulfuric acid produces acrolein, which can readily polymerize under the harsh acidic conditions.[3]

  • Troubleshooting Workflow:

    G Start Tar Formation in Skraup Synthesis Step1 Introduce a Moderator Start->Step1  Add FeSO4 or Boric Acid to temper the reaction.[1][3] Step2 Control Reagent Addition Step1->Step2  Slowly add H2SO4 with efficient cooling. Step3 Optimize Temperature Step2->Step3  Maintain gentle heating and control the exotherm. Step4 Purification Strategy Step3->Step4  Utilize steam distillation for purification.[1] End Reduced Tar, Improved Yield Step4->End

  • Detailed Protocol for Mitigation: A modified Skraup reaction for the synthesis of 5-chloro-8-hydroxyquinoline involves the addition of boric acid to the reaction mixture. [3][4]This addition helps to control the violent reaction between glycerol and sulfuric acid, thereby reducing the formation of tar. [3]

    • In a suitable reaction vessel, combine 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, water, and boric acid. [4] 2. Heat the mixture to 120 °C with stirring. [4] 3. Slowly add 98 wt% sulfuric acid dropwise over a period of 2 hours, maintaining the temperature. [4] 4. After the addition is complete, increase the temperature to 150 °C and maintain until the reaction is complete. [4] 5. Cool the reaction mixture and neutralize with a 10 wt% sodium hydroxide solution to a pH of 7. [4] 6. The crude product can then be isolated by filtration or centrifugation. [4]

Issue 2: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
  • Symptom: Formation of a mixture of quinoline regioisomers, complicating purification and reducing the yield of the desired 5-chloro derivative. [6]* Root Cause: The initial condensation between the 2-aminoaryl ketone and the unsymmetrical ketone can occur at two different α-methylene positions, leading to different cyclization pathways. [6]* Troubleshooting Strategies:

StrategyDescriptionKey Considerations
Catalyst Selection The choice of catalyst can direct the reaction towards a specific isomer. While traditional acid or base catalysis may not be selective, specific catalysts can favor one product. [6]Lewis acids or specific organic catalysts can be employed to enhance regioselectivity. [8]
Substrate Modification Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer. [6]This may require additional synthetic steps to prepare the modified starting material.
Optimization of Reaction Conditions Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer. [6]Microwave-assisted synthesis has been shown to improve yields and can sometimes influence regioselectivity. [9]
  • Experimental Protocol for Regioselectivity Screening:

    • To a stirred solution of the 2-amino-5-chlorobenzophenone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL), add the catalyst (e.g., 0.1 mmol of a Lewis acid). [6] 2. Heat the reaction mixture to the desired temperature and monitor its progress using TLC or GC-MS. [6] 3. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. [6] 4. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. [6] 5. Determine the ratio of regioisomers in the crude product by ¹H NMR spectroscopy or GC analysis. [6]

Issue 3: Formation of Over-chlorinated Byproducts
  • Symptom: In syntheses involving direct chlorination of a quinoline precursor, the formation of di- or poly-chlorinated species is observed.

  • Root Cause: The quinoline ring is activated towards electrophilic substitution, and controlling the stoichiometry of the chlorinating agent can be challenging.

  • Mitigation Strategy:

    G Start Over-chlorination Observed Step1 Precise Stoichiometry Control Start->Step1  Carefully control the equivalents of the chlorinating agent. Step2 Lower Reaction Temperature Step1->Step2  Reduces the rate of multiple substitutions. Step3 Use of a Milder Chlorinating Agent Step2->Step3  e.g., N-chlorosuccinimide (NCS) instead of Cl2 gas. Step4 Monitor Reaction Progress Step3->Step4  Use TLC or GC-MS to stop the reaction at the desired point. End Selective Monochlorination Step4->End

    Caption: Workflow to control over-chlorination.

  • Analytical Techniques for Side Product Identification:

    • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from closely related byproducts. [14][15] * Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of volatile components in the reaction mixture. [14] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the desired product and characterize any side products.

III. References

  • G. Singh Thakur, A. K. Gupta, & S. K. Jain. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Martínez, R., Ramón, D. J., & Yus, M. (2008). Synthesis of quinolines. Organic Chemistry Portal.

  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. (n.d.). ChemRxiv.

  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.

  • Friedländer synthesis. (2023). Wikipedia.

  • Combes quinoline synthesis. (2023). Wikipedia.

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.

  • Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. (n.d.). Eureka.

  • New Synthesis of Substituted Quinoline N-Oxides. (2020). Combinatorial Chemistry Review.

  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). Benchchem.

  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.

  • Ramaiah, K., & Srinivasan, V. R. (1962). Part III.* 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55(6), 360-366.

  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides. (2015). Who we serve.

  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020). PMC - NIH.

  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025). Benchchem.

  • troubleshooting side reactions in the synthesis of quinoline derivatives. (2025). Benchchem.

  • Navigating Quinoline Synthesis: A Technical Support Center for Researchers. (2025). Benchchem.

  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (2025). Benchchem.

  • Combes Quinoline Synthesis. (n.d.).

  • How to improve the synthesis method of 5-chloro-8-hydroxyquinoline. (2024). FAQ - Guidechem.

  • 5-Chloro-8-hydroxyquinoline synthesis. (n.d.). ChemicalBook.

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025).

  • Skraup reaction. (2023). Wikipedia.

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry - ACS Publications.

  • Recent Advances in Metal-Free Quinoline Synthesis. (2018). MDPI.

  • The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions.

  • The Friedl??nder Synthesis of Quinolines. (n.d.). ResearchGate.

  • N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. (2022). The Journal of Organic Chemistry - ACS Publications.

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). PMC - NIH.

  • An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives. (2025). Benchchem.

  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. (2025). Benchchem.

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.).

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2011). The Journal of Organic Chemistry - ACS Publications.

  • Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis. (2025). Benchchem.

  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (n.d.).

  • CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines. (n.d.). Google Patents.

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (2022). ResearchGate.

  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. (2011). PubMed.

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI.

Sources

Technical Support Center: Monitoring Quinoline Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring quinoline synthesis reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying principles and rationale behind effective reaction monitoring, ensuring you can confidently navigate the complexities of quinoline synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions about monitoring the progress of quinoline synthesis reactions.

Q1: What are the most common methods for monitoring the progress of a quinoline synthesis reaction?

The most prevalent and practical methods for tracking the progress of quinoline synthesis include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The choice of technique depends on the specific reaction, the available equipment, and the desired level of detail.

  • Thin-Layer Chromatography (TLC): A rapid, inexpensive, and widely used technique for qualitative monitoring of a reaction's progress.[2][3] It allows for the visualization of the consumption of starting materials and the formation of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, providing precise measurements of the concentration of reactants, products, and byproducts.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds in a reaction mixture. It is particularly useful for analyzing the product's purity and identifying any volatile byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture, confirming the identity of the desired quinoline product and any intermediates or byproducts.[7][8]

Q2: How do I choose the right monitoring technique for my specific quinoline synthesis?

The selection of the appropriate monitoring technique is crucial for obtaining reliable results. Consider the following factors:

  • Nature of the Reaction: For classical methods like the Skraup or Doebner-von Miller synthesis, which often produce complex mixtures and colored byproducts, TLC is an excellent initial choice for quickly assessing the reaction's progress.[9][10] For cleaner, more controlled reactions like the Friedländer synthesis, HPLC can provide more precise quantitative data.[11][12]

  • Volatility of Reactants and Products: GC-MS is suitable for quinoline syntheses where the reactants and products are volatile and thermally stable.

  • Need for Quantitative Data: If you need to determine the reaction kinetics or the exact yield at different time points, HPLC is the preferred method.[6]

  • Confirmation of Structure: When unambiguous identification of the product and potential isomers is required, NMR spectroscopy is indispensable.[7][13]

Q3: How can I use TLC to determine if my quinoline synthesis has gone to completion?

To effectively monitor a reaction with TLC, you should spot the starting material(s), the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) on the same plate.[14][15] As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear and intensify.[2] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[14]

Q4: What are some common challenges in monitoring quinoline synthesis reactions?

Researchers often encounter several challenges, including:

  • Tar Formation: Many classical quinoline syntheses, such as the Skraup reaction, are prone to producing significant amounts of tar, which can complicate analysis by TLC and chromatography.[9][16]

  • Complex Reaction Mixtures: These reactions can yield a mixture of products, byproducts, and unreacted starting materials, making separation and identification difficult.[10]

  • Similar Polarity of Compounds: If the starting material and product have similar polarities, they may have very close R_f values on TLC or retention times in HPLC, making them difficult to resolve.[15]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter while monitoring your quinoline synthesis.

Issue 1: Streaking or Tailing of Spots on my TLC Plate
  • Possible Cause: The sample may be too concentrated, or the compound may be highly polar and interacting strongly with the silica gel stationary phase.[14]

  • Suggested Solution:

    • Dilute your sample before spotting it on the TLC plate.

    • Try a different solvent system with a more polar component to help move the polar compounds up the plate. For highly basic quinolines, adding a small amount of a base like triethylamine to the mobile phase can improve the spot shape. Conversely, for acidic compounds, a drop of acetic acid can help.[14]

Issue 2: My starting material and product spots are not well-separated on the TLC plate.
  • Possible Cause: The polarity of the mobile phase is not optimal for separating the compounds in your mixture.[14]

  • Suggested Solution:

    • Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[14]

    • If adjusting the solvent ratio doesn't work, try a different solvent system altogether. For example, dichloromethane/methanol can be effective for more polar compounds.[14]

Issue 3: I am not seeing my product peak in the HPLC chromatogram.
  • Possible Cause: The product may not be eluting from the column under the current conditions, or the detector wavelength may not be appropriate for your compound.

  • Suggested Solution:

    • Adjust the mobile phase composition. For reverse-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) will decrease the retention time.[6]

    • Check the UV-Vis spectrum of your expected quinoline product to determine its maximum absorbance wavelength (λ_max) and set the detector accordingly.[6]

    • Ensure your sample is properly prepared and filtered to prevent column clogging.[6]

Issue 4: My GC-MS results show multiple peaks, and I'm unsure which is my product.
  • Possible Cause: The reaction may have produced isomers or byproducts with similar masses.

  • Suggested Solution:

    • Analyze the mass spectrum of each peak. The fragmentation pattern can provide clues to the structure of the compound.

    • If possible, run an authentic standard of your expected product to compare its retention time and mass spectrum.

    • Consider using a higher-resolution GC column or optimizing the temperature program to improve the separation of the different components.[5]

Experimental Protocols

Here are detailed, step-by-step methodologies for the key monitoring techniques.

Protocol 1: Monitoring Quinoline Synthesis by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom.[14]

  • Sample Preparation: Dissolve a small amount of your starting material(s) and a sample of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[14]

  • Spotting: Using a capillary tube, spot small amounts of the starting material, the reaction mixture, and a co-spot on the baseline.[14][15]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.[17]

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[17] If the compounds are not UV-active, you can use an iodine chamber or a suitable staining agent.

  • Analysis: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[2]

Protocol 2: Quantitative Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it significantly with the mobile phase (e.g., in 1 mL). Filter the diluted sample through a 0.22 µm syringe filter.[6]

  • HPLC System Setup:

    • Column: A reverse-phase C18 column is a common choice for quinoline analysis.[5][6]

    • Mobile Phase: A typical mobile phase consists of a mixture of water (often with a modifier like 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[6][18][19]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[6]

    • Detector: Set the UV detector to the λ_max of your quinoline product.[6]

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.[6]

  • Data Analysis: Monitor the chromatogram for the appearance of the product peak and the disappearance of the reactant peaks. The area under each peak is proportional to the concentration of the corresponding compound. By running standards of known concentrations, you can create a calibration curve to quantify the components in your reaction mixture.[6]

Data Presentation

Table 1: Typical HPLC Method Parameters for Quinoline Analysis

ParameterRecommended ValueDescription
Column C18 (e.g., 4.6 x 150 mm, 5 µm)A versatile reverse-phase column suitable for many quinoline derivatives.[5][19]
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric AcidA common mobile phase for good peak shape and resolution.[18]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[6]
Detection Wavelength 225 - 270 nmThe optimal wavelength depends on the specific quinoline derivative.[5][6]
Linearity (r²) > 0.999Indicates a strong correlation between concentration and detector response.[6]
Accuracy (% Recovery) 98% - 102%Shows how close the measured value is to the true value.[6]
Precision (RSD%) < 2%Demonstrates the reproducibility of the method.[6]

Visualizations

Reaction_Monitoring_Workflow Start Start Quinoline Synthesis Reaction Sample Take an Aliquot of the Reaction Mixture Start->Sample TLC Perform TLC Analysis Sample->TLC Complete Reaction Complete? TLC->Complete Quantitative Need Quantitative Data? TLC->Quantitative Workup Proceed to Workup and Purification Complete->Workup Yes Continue Continue Reaction and Monitoring Complete->Continue No Continue->Sample Quantitative->Complete No HPLC_GCMS Perform HPLC or GC-MS Analysis Quantitative->HPLC_GCMS Yes Analyze Analyze Quantitative Data HPLC_GCMS->Analyze Analyze->Complete

Caption: Workflow for monitoring a quinoline synthesis reaction.

TLC_Troubleshooting Problem TLC Plate Issue Streaking Streaking or Tailing Spots? Problem->Streaking Poor_Separation Poor Separation? Problem->Poor_Separation No_Spots No Spots Visible? Problem->No_Spots Dilute Dilute Sample Streaking->Dilute Yes Adjust_Ratio Adjust Solvent Ratio Poor_Separation->Adjust_Ratio Yes Check_UV Check if Compound is UV-Active No_Spots->Check_UV Yes Change_Solvent Change Solvent Polarity Dilute->Change_Solvent Add_Modifier Add Acid/Base Modifier Change_Solvent->Add_Modifier Try_New_System Try Different Solvent System Adjust_Ratio->Try_New_System Use_Stain Use a Staining Agent (e.g., Iodine) Check_UV->Use_Stain No

Caption: Troubleshooting common TLC issues in reaction monitoring.

References

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education. Retrieved from [Link]

  • Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Retrieved from [Link]

  • Springer Professional. (n.d.). Techniques and Methods to Monitor Chemical Reactions. Retrieved from [Link]

  • Quora. (2017, January 27). How to monitor a chemical reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • National Institutes of Health. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Trinh, T. H., Le, T. H., & Nguyen, H. D. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 103(1), 365-378. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Reaction: Analysis I. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • National Institutes of Health. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent progress on Friedländer condensation reaction | Request PDF. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent Advances in the Friedländer Reaction. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • PubMed. (n.d.). Recent advances in the Friedländer reaction. Retrieved from [Link]

  • YouTube. (2021, February 17). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]

  • Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers : r/chemistry. Retrieved from [Link]

  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • YouTube. (2024, August 24). Making quinoline - the Skraup synthesis. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF. Retrieved from [Link]

  • (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-quinolin-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-quinolin-4-ylamine hydrochloride (CAS No: 114306-26-2). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in vitro and in vivo assays. By understanding the physicochemical properties of this compound, you can optimize your experimental workflow for accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubility of this compound.

Q1: What is this compound and why is solubility a concern?

This compound is a quinoline derivative provided as a hydrochloride salt.[1][2] The salt form is intentionally used to improve the aqueous solubility of the parent molecule, which is a weak base.[3][4] However, challenges arise because its solubility is highly dependent on the pH of the solvent or buffer.[5][6][7] When a concentrated stock solution (often in an organic solvent or acidified aqueous buffer) is diluted into a final assay buffer with a different pH (e.g., physiological pH ~7.4), the compound's solubility can decrease dramatically, leading to precipitation.

Q2: What is the fundamental principle governing its solubility in aqueous solutions?

As an amine hydrochloride, the compound exists in equilibrium between its protonated (cationic) form and its neutral (free base) form. The protonated form is significantly more water-soluble.[8][9]

  • In acidic conditions (low pH): The equilibrium shifts towards the protonated, more soluble form.

  • In neutral or basic conditions (higher pH): The equilibrium shifts towards the neutral free base, which is less water-soluble and more prone to precipitation.[7][9]

Understanding this pH-dependent behavior is the cornerstone of troubleshooting solubility issues.

Q3: What are the recommended starting solvents for preparing a stock solution?

The choice of solvent for the primary stock solution is critical. While specific solubility data is not widely published, the following solvents are common starting points based on the compound's chemical class.

SolventExpected SolubilityRationale & Considerations
DMSO GoodA versatile organic solvent capable of dissolving a wide range of polar and non-polar compounds.[10][11] It is a standard choice for initial stock solutions in drug discovery.
Ethanol Moderate to GoodAnother common organic solvent, but may be less effective than DMSO for highly crystalline compounds.[12]
Acidified Water GoodUsing water adjusted to a low pH (e.g., with HCl) can directly dissolve the salt by keeping the amine protonated. However, this may not be suitable for all assays.
Water Poor to ModerateSolubility in neutral water can be limited and variable. It is generally not recommended for high-concentration stock solutions.

Expert Tip: Always prepare stock solutions at a concentration significantly higher (e.g., 100x or 1000x) than the final assay concentration.[13][14] This minimizes the volume of organic solvent introduced into the final assay, reducing potential solvent-induced artifacts.[15][16]

Q4: My compound precipitated when I diluted my DMSO stock into my PBS buffer (pH 7.4). What happened?

This is the most common failure mode. You've encountered what is known as "crashing out." The compound was soluble in the concentrated DMSO stock. However, upon dilution into the aqueous buffer at a neutral pH, the local concentration of the compound exceeded its solubility limit in that new environment. The pH of the PBS is high enough to shift the equilibrium towards the less soluble free base form, causing it to precipitate out of the solution.

In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific solubility problems.

Scenario A: Compound Precipitates Immediately Upon Dilution into Aqueous Assay Buffer

This indicates a stark difference between the solvent environment of the stock solution and the final assay buffer. The key is to manage the transition and maintain the compound in its soluble, protonated state.

G

Protocol 1: pH-Guided Dilution

This protocol aims to maintain a low pH environment during the critical dilution step to keep the compound protonated and soluble.

  • Assess Assay pH Tolerance: Determine if your biological assay (e.g., enzyme activity, cell viability) can tolerate a slightly more acidic environment (e.g., pH 6.0-6.8).

  • Prepare Modified Buffer: If permissible, prepare your assay buffer at the lower end of the tolerable pH range.

  • Intermediate Dilution (If Needed): If the primary stock is in 100% DMSO, create an intermediate dilution (e.g., 10x final concentration) in an acidified aqueous solution (e.g., sterile water with 10 mM HCl). This step is crucial as it protonates the compound before it encounters the final buffer.

  • Final Dilution: Add the acidified intermediate dilution to your final assay buffer. The buffering capacity should bring the final pH to the desired experimental value, but the gradual transition prevents shock precipitation.

  • Validation: Always run a vehicle control with the same acidified intermediate dilution to ensure the pH adjustment and solvent system do not affect your assay outcome.

Scenario B: Difficulty Dissolving the Compound in the Initial Solvent

If this compound does not readily dissolve even in DMSO or ethanol at the desired stock concentration, gentle heating and sonication can be employed.

Protocol 2: Aided Solubilization for Stock Preparation
  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound.[17]

  • Solvent Addition: Add the desired volume of solvent (e.g., DMSO) to the vial.

  • Gentle Warming: Warm the solution in a water bath at 37-50°C for 5-10 minutes. Do not exceed 50°C to prevent potential compound degradation.

  • Vortexing/Sonication: Vortex the solution vigorously.[18] If crystals persist, place the vial in a bath sonicator for 5-15 minutes.

  • Visual Confirmation: Ensure no visible particles remain before storing the stock solution. If solubility is still an issue, you may need to lower the target stock concentration.

  • Storage: Store stock solutions as recommended by the supplier, typically at -20°C or -80°C, to maintain stability.[14]

Scenario C: Compound Precipitates Over Time During a Long Assay Incubation

This suggests that while the compound is initially soluble, it is not stable in the final assay buffer over the long term, slowly converting to its less soluble free base and precipitating.

Strategy: Employing Solubilizing Excipients

For long-term incubations, especially in cell culture media, the use of solubilizing agents like cyclodextrins can be highly effective.

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the less-soluble part of the compound and keeping it in solution without relying solely on pH.[11]

  • Implementation:

    • Select a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used in cell-based assays.

    • Prepare the final assay buffer or cell culture medium containing a pre-determined, non-toxic concentration of HP-β-CD.

    • Add the compound stock solution to this cyclodextrin-containing medium.

    • Crucial Control: It is essential to run parallel controls to confirm that the cyclodextrin itself does not interfere with the biological activity being measured.[16]

G

References

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from FasterCapital. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from G-Biosciences. [Link]

  • Timm, M., et al. (2022). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs. [Link]

  • Kragh, T., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Modrzyński, J. J., et al. (2022). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. [Link]

  • Lab Skills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube. [Link]

  • Kumar, L., & Singh, S. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ACS Omega. [Link]

  • Various Authors. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Link]

  • Vishwakarma, R. A., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]

  • Fourmentin, S., et al. (2022). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. ResearchGate. [Link]

  • Duprat, F., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Sciencemadness.org. (2010). Analytical Chemistry - Precipitate. [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from P&S Chemicals. [Link]

  • University of Babylon. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]

  • Chemcd. (n.d.). This compound, 114306-26-2. Retrieved from Chemcd. [Link]

Sources

stability of 5-Chloro-quinolin-4-ylamine hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 5-Chloro-quinolin-4-ylamine Hydrochloride

A Guide for Researchers and Drug Development Professionals

Disclaimer: The stability profile of any chemical compound is unique. While comprehensive data for this compound is not extensively published, this guide synthesizes information from authoritative chemical safety literature, regulatory guidelines on stability testing, and studies on structurally analogous 4-aminoquinoline compounds. The principles and methodologies provided herein offer a robust framework for assessing the stability of this molecule. All experimental designs should be validated for the specific application.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the handling, storage, and analysis of this compound.

Q1: What are the ideal storage and handling conditions for this compound?

Answer: Based on safety data sheets (SDS), proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place[1][2][3]. Some related compounds are noted to be sensitive to air and moisture, suggesting that storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability[4]. Always handle the substance in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes[1][5].

Q2: I'm observing unexpected peaks in my HPLC chromatogram after storing my compound in solution. What are the likely causes?

Answer: The appearance of new peaks is a classic indicator of degradation. For a 4-aminoquinoline structure, several degradation pathways are possible depending on your solvent system and storage conditions:

  • Hydrolysis: The compound may be susceptible to degradation in both acidic and alkaline aqueous solutions[6]. The stability of related molecules can be highly pH-dependent[7][8].

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially if exposed to air for prolonged periods in solution[9]. The presence of trace metal ions can catalyze such reactions. Structurally related 4-aminoquinolines are known to undergo P450-induced oxidation in biological systems, which can sometimes lead to reactive metabolites like quinone-imines, although this is more common with hydroxylated side chains[10].

  • Photodegradation: Quinoline derivatives are often light-sensitive and can degrade upon exposure to UV or even ambient light[9]. If your solutions were not protected from light, photodegradation is a significant possibility.

To diagnose the issue, you should systematically investigate these factors through a forced degradation study, as detailed in Part 2 of this guide.

Q3: How does pH influence the stability of this compound in aqueous solutions?

Answer: The 4-aminoquinoline scaffold contains basic nitrogen atoms, making its stability highly dependent on pH. While specific data for this compound is not available, general principles and data from related compounds suggest the following:

  • Acidic Conditions (pH < 4): Strong acidic conditions can lead to rapid degradation of similar heterocyclic compounds[7]. The quinoline nitrogen and the 4-amino group will be protonated, which could influence the electron distribution of the ring system and potentially make it more susceptible to hydrolysis at certain sites.

  • Neutral to Mildly Acidic Conditions (pH 5-7.4): This is often the range of greatest stability for many amine-containing pharmaceuticals. However, even within this range, stability can vary. For example, one study on a different drug found it was more stable at pH 7.2 than at 7.4[8].

  • Alkaline Conditions (pH > 8): Basic conditions can also promote degradation, potentially through different mechanisms than acid-catalyzed pathways[6]. The deprotonation of the amino group changes its reactivity and could facilitate oxidative degradation.

Q4: My solid compound has developed a slight discoloration. What could be the reason?

Answer: Discoloration of a solid powder is often a sign of surface-level degradation. The two most common culprits are photodecomposition and oxidation.

  • Photodegradation: If the compound was not stored in an amber vial or otherwise protected from light, UV and visible light can provide the energy to initiate degradation reactions on the solid's surface. Quinoline derivatives are known to be susceptible to such reactions[9].

  • Oxidation: Prolonged exposure to air (oxygen) can cause oxidative degradation[4]. This process can be accelerated by humidity and trace impurities.

It is crucial to re-analyze the purity of the material before use if any change in physical appearance is observed.

Part 2: Experimental Protocols for Stability Assessment

To formally assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is required.[11][12] This involves intentionally stressing the compound under various conditions to identify potential degradation products and pathways.[7][13]

Workflow for a Forced Degradation Study

The following diagram outlines the typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep_stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (Solid & Solution, 80°C) prep_stock->thermal photo Photolytic (ICH Q1B Light Source) prep_stock->photo quench Neutralize/Quench (If applicable) acid->quench base->quench oxidation->quench thermal->quench photo->quench dilute Dilute to Target Conc. quench->dilute analyze Analyze by Stability- Indicating HPLC-UV/MS dilute->analyze identify Characterize Degradants (LC-MS/MS, NMR) analyze->identify caption Fig 1. Forced Degradation Experimental Workflow.

Fig 1. Forced Degradation Experimental Workflow.
Protocol 2.1: Acid/Base Hydrolysis Study

Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes, vials

  • pH meter, water bath or oven

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., Methanol) to a concentration of 1 mg/mL.

  • Acid Stress:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 N HCl.

    • Keep the flask at 60°C for a predetermined time (e.g., 2, 8, 24 hours).

    • After incubation, cool the solution to room temperature.

    • Carefully neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute to volume with the mobile phase of your HPLC method.

  • Base Stress:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 N NaOH.

    • Keep the flask at 60°C for the same time points.

    • After incubation, cool and neutralize with 0.1 N HCl.

    • Dilute to volume with the mobile phase.

  • Control Sample: Prepare a control sample by adding 1 mL of stock solution and 1 mL of purified water, store it under the same conditions, neutralize, and dilute.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance[14]. Adjust time and temperature if degradation is too fast or too slow.

Protocol 2.2: Oxidative Degradation Study

Objective: To evaluate the compound's stability in the presence of an oxidizing agent.

Materials:

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Other materials as listed in Protocol 2.1

Procedure:

  • Prepare Stock Solution: Use the same 1 mg/mL stock solution.

  • Oxidative Stress:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 3% H₂O₂.

    • Store the solution protected from light at room temperature for 24 hours.

  • Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of water and storing it under the same conditions.

  • Analysis: Dilute the stressed and control samples to a suitable concentration with the mobile phase and analyze immediately by HPLC. No quenching is typically needed, but ensure the final concentration of H₂O₂ does not interfere with the analysis.

Protocol 2.3: Photostability Study

Objective: To determine if the compound is sensitive to light, following ICH Q1B guidelines[15][16].

Materials:

  • Photostability chamber with a calibrated light source (Option 1: Xenon lamp; Option 2: Cool white fluorescent and near-UV lamps).

  • Quartz vials (for solutions) and transparent containers (for solid).

  • Dark control samples wrapped in aluminum foil.

  • Chemical actinometry system (e.g., quinine) for calibration, if required[16].

Procedure:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a suitable transparent container.

    • Solution State: Prepare a solution of known concentration (e.g., 0.1 mg/mL) in a relevant solvent and place it in a quartz vial.

  • Exposure:

    • Place the test samples and dark control samples in the photostability chamber.

    • Expose them to a light source until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved.

  • Analysis:

    • Analyze the exposed solid (after dissolving) and solution samples against their respective dark controls.

    • Assess changes in appearance, purity (by HPLC), and the formation of degradation products.

Photostability_Decision_Tree cluster_dp Drug Product (DP) Testing start Expose Drug Substance (DS) to ICH Q1B Light Conditions check1 Significant Change Observed? start->check1 expose_dp_primary Expose DP in Primary Pack check1->expose_dp_primary Yes end_stable DS is Photostable check1->end_stable No check2 Significant Change Observed? expose_dp_primary->check2 expose_dp_market Expose DP in Market Pack check2->expose_dp_market Yes end_dp_stable DP is Photostable check2->end_dp_stable No check3 Significant Change Observed? expose_dp_market->check3 check3->end_dp_stable No end_dp_unstable DP is Photolabile (Light-Resistant Pack Needed) check3->end_dp_unstable Yes end_unstable DS is Photolabile (Protect from Light) caption Fig 2. ICH Q1B Photostability Testing Logic.

Fig 2. ICH Q1B Photostability Testing Logic.

Part 3: Data Summary Tables

For clarity, the potential stability profile and recommended starting conditions for forced degradation studies are summarized below.

Table 3.1: Predicted Stability Profile of this compound

Stress ConditionPredicted StabilityProbable Degradation Pathway(s)
Acid Hydrolysis SusceptibleModification of the quinoline ring or hydrolysis of the amine group, dependent on conditions.
Base Hydrolysis SusceptibleBase-catalyzed degradation; mechanisms may differ from acidic conditions.
Oxidation SusceptibleOxidation of the electron-rich quinoline ring system.
Thermal Stress Likely Stable (Solid)Decomposition at high temperatures; solid form is generally more stable than solutions.
Photolysis SusceptiblePhotodegradation, potentially involving hydroxylation or other ring reactions[9].

Table 3.2: Recommended Starting Conditions for Forced Degradation

Stress TypeReagent/ConditionTemperatureDuration
Acidic0.1 N HCl60 °C8 - 24 hours
Basic0.1 N NaOH60 °C8 - 24 hours
Oxidative3% H₂O₂Room Temp24 hours
Thermal (Solid)Oven80 °C48 hours
Thermal (Solution)Oven80 °C48 hours
PhotolyticICH Q1B ChamberPer Guideline≥ 1.2 million lux·h & ≥ 200 W·h/m²

References

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Degradation pathway of drug. (n.d.). ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2025, August 6). ResearchGate. [Link]

  • Basilico, N., et al. (2014). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays. Antimicrobial Agents and Chemotherapy, 58(10), 6302-6309. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. [Link]

  • Egan, T. J., et al. (2000). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial Agents and Chemotherapy, 44(4), 818-824. [Link]

  • de Oliveira, R. L., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. [Link]

  • Madrid, P. B., et al. (2009). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 53(7), 3044-3054. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency (EMA). [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • Singh, K., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 58(10), 5733-5744. [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.). NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the cytotoxic profiles of different 4-aminoquinoline derivatives, providing supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals. Moving beyond a simple product-to-product comparison, we delve into the structure-activity relationships and mechanistic nuances that underpin the cytotoxic potential of this versatile chemical scaffold.

Introduction: The 4-Aminoquinoline Scaffold - From Antimalarial to Anticancer

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously embodied by the antimalarial drug Chloroquine (CQ). Beyond its well-established role in combating malaria, this heterocyclic system has garnered significant attention for its potential as an anticancer agent. The ability of 4-aminoquinolines to accumulate in acidic organelles, such as lysosomes, disrupts cellular processes like autophagy, a key survival mechanism for cancer cells under stress. This guide will compare the cytotoxicity of the archetypal 4-aminoquinoline, Chloroquine, with a promising novel derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, to illustrate the impact of structural modifications on anticancer activity.

Comparative Cytotoxicity Analysis

The selection of Chloroquine and N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine allows for a direct comparison between a well-characterized drug and a structurally related derivative with enhanced potency. Our analysis focuses on their effects on two human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative).

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below

Validating the Anticancer Potential of N'-(7-chloro-quinolin-4-yl) Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its various modified forms, N'-(7-chloro-quinolin-4-yl) derivatives have emerged as a promising class of compounds with significant anticancer activity.[3][4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of these derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of their efficacy, grounded in scientific integrity and supported by experimental data.

The Rationale: Why Focus on 7-chloro-quinolin-4-yl Derivatives?

The 7-chloro-4-aminoquinoline core is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine.[3] The introduction of a chlorine atom at the 7th position of the quinoline ring has been shown to enhance the biological activity of these compounds.[1] Modifications at the 4-amino position with various side chains allow for the fine-tuning of their pharmacological properties, leading to derivatives with potent and selective anticancer effects.[3][7] These derivatives have been reported to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][2][8]

A Roadmap for Validation: An Experimental Workflow

The validation of a novel anticancer compound is a multi-step process that begins with assessing its cytotoxic effects and culminates in elucidating its mechanism of action. This guide will focus on a series of robust in vitro assays that provide a comprehensive preclinical evaluation.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Cytotoxicity Cytotoxicity Assessment (MTT Assay) Apoptosis Apoptosis Induction (Annexin V/PI Staining) Cytotoxicity->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Signaling Signaling Pathway Modulation (Western Blot) CellCycle->Signaling apoptosis_workflow start Treat cells with compound harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain flow Analyze by Flow Cytometry stain->flow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. [2]Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [9][10][11]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment and Fixation: Treat cells with the test compound for 24-48 hours. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C. [11][12]2. Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA). [9]3. Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be represented as a histogram, and the percentage of cells in each phase of the cell cycle can be quantified. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest. [10]

Part 3: Delving Deeper - Signaling Pathway Modulation

To gain a more profound understanding of the mechanism of action, it is essential to investigate the effect of the N'-(7-chloro-quinolin-4-yl) derivatives on key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are frequently dysregulated in cancer and are common targets for anticancer drugs. [13][14][15][16][17][18]

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes PTEN PTEN PTEN->PI3K Inhibits Ras Ras Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes ERK->Proliferation_Survival Promotes RTK Receptor Tyrosine Kinase RTK->PI3K RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified overview of the PI3K/Akt/mTOR and MAPK signaling pathways.

Western Blot Analysis

Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate. [19][20]By examining the expression levels of key proteins in the PI3K/Akt/mTOR and MAPK pathways, and their phosphorylation status (which often indicates activation), we can determine if the N'-(7-chloro-quinolin-4-yl) derivatives are modulating these pathways. [21][22]

Experimental Protocol: Western Blot
  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein. [19]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose). [19]4. Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK) overnight at 4°C. [19]5. Secondary Antibody Incubation and Detection: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescence detection system. 6. Analysis: Quantify the band intensities to determine the relative expression and phosphorylation levels of the target proteins. A decrease in the phosphorylation of key signaling proteins would suggest an inhibitory effect of the compound on that pathway.

Conclusion

The validation of N'-(7-chloro-quinolin-4-yl) derivatives as potential anticancer agents requires a systematic and multi-faceted approach. By following the experimental workflows and protocols outlined in this guide, researchers can obtain robust and reproducible data to support the development of this promising class of compounds. The integration of cytotoxicity screening with mechanistic studies provides a comprehensive understanding of their therapeutic potential and paves the way for further preclinical and clinical investigations.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Retrieved from [Link]

  • A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. (n.d.). Retrieved from [Link]

  • Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). Retrieved from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Retrieved from [Link]

  • Targeting the MAPK Pathway in Cancer. (n.d.). MDPI. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). Retrieved from [Link]

  • Adventures with the MAPK pathway. (n.d.). The Cancer Researcher. Retrieved from [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. Retrieved from [Link]

  • MAP kinase signalling pathways in cancer. (2007). Nature Reviews Cancer. Retrieved from [Link]

  • Targeting PI3K/mTOR Signaling in Cancer. (n.d.). AACR Journals. Retrieved from [Link]

  • The Role of MAPK/p38 Signalling Pathway in Cancer. (n.d.). Maples Publications. Retrieved from [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. Retrieved from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved from [Link]

  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (n.d.). MDPI. Retrieved from [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. (2013). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Novel Anticancer Agents: Design, Synthesis, and In Vitro Evaluation of Quinoline-Based Hybrids. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Synthesis of 7-chloroquinolinyl-4-. (2025). ResearchGate. Retrieved from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Retrieved from [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. Retrieved from [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Retrieved from [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). Retrieved from [Link]

  • 1.2 Western Blot and the mTOR Pathway. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Efficacy of 5-Chloro-quinolin-4-ylamine Hydrochloride and Other Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of drugs for a wide array of diseases.[1] From the historical significance of quinine, a natural 4-aminoquinoline found in cinchona bark, as the first effective treatment for malaria, to the synthetic derivatives that followed, the quinoline scaffold has been a fertile ground for drug discovery.[2]

Chloroquine, a 7-chloro-4-aminoquinoline, became a frontline antimalarial drug for decades due to its high efficacy, low cost, and ease of use.[3][4] Beyond its antimalarial properties, chloroquine and its analogs, such as hydroxychloroquine, have been investigated for their potential in treating autoimmune diseases and, more recently, as adjuvants in cancer therapy.[1][5] This has spurred extensive research into the structure-activity relationships (SAR) of this class of compounds, exploring how modifications to the quinoline core and its side chains impact biological efficacy.

This guide provides a comparative analysis of the biological efficacy of quinoline derivatives, with a particular focus on understanding how the positional isomerism of the chloro-substituent, specifically in 5-Chloro-quinolin-4-ylamine hydrochloride, compares to the well-documented 7-chloro analogs. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers in drug development.

Mechanisms of Action: A Tale of Two Vacuoles

The biological activity of 4-aminoquinolines is largely attributed to their lysosomotropic nature. As weak bases, they readily diffuse across cell membranes and accumulate in acidic organelles, such as the food vacuole of the Plasmodium parasite and the lysosomes of mammalian cells, where they become protonated and trapped.[1] This accumulation is central to their dual therapeutic applications in malaria and oncology.

Antimalarial Action: Disrupting Heme Detoxification

In the intraerythrocytic stage of its lifecycle, the malaria parasite, Plasmodium falciparum, digests host hemoglobin within its acidic food vacuole to obtain essential amino acids.[2] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, insoluble crystal called hemozoin (β-hematin).

4-aminoquinolines, having accumulated in the food vacuole, interfere with this critical detoxification pathway. They are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell lysis and death.[6]

G cluster_rbc Infected Red Blood Cell cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Heme_Aminoquinoline Heme-Aminoquinoline Complex Heme->Heme_Aminoquinoline Aminoquinolines 4-Aminoquinoline Accumulation Aminoquinolines->Hemozoin Inhibition Parasite_Death Parasite Death Heme_Aminoquinoline->Parasite_Death

Antimalarial Mechanism of 4-Aminoquinolines
Anticancer Potential: The Autophagy Inhibition Pathway

In cancer cells, the lysosome plays a crucial role in autophagy, a cellular recycling process that allows cells to degrade and reuse damaged organelles and proteins. This process can promote cancer cell survival, especially under conditions of metabolic stress, and contribute to resistance to chemotherapy and radiation.[5]

By accumulating in lysosomes, 4-aminoquinolines raise the lysosomal pH, which inhibits the activity of the acid hydrolases responsible for degradation. This blockage of the final step of autophagy leads to the accumulation of autophagosomes and dysfunctional cellular components, ultimately triggering apoptotic cell death. This mechanism makes them promising candidates as adjuvants to enhance the efficacy of conventional cancer therapies.[1]

Structure-Activity Relationship (SAR): The Criticality of the Chloro Position

The efficacy of 4-aminoquinoline derivatives is highly dependent on their chemical structure. Decades of research have established key SAR principles:

  • The 4-Aminoquinoline Core: This nucleus is essential for binding to heme and is a prerequisite for antimalarial activity.

  • The Side Chain at Position 4: The nature of the aminoalkyl side chain is a primary modulator of activity, particularly against drug-resistant parasite strains. Modifications to its length, branching, and basicity can restore activity against chloroquine-resistant P. falciparum.[3][4]

  • The Substituent at Position 7: The presence of an electron-withdrawing group, specifically a chlorine atom, at the 7-position is widely considered optimal for potent antimalarial activity.[6] This 7-chloro group is thought to be crucial for the inhibition of β-hematin formation.[6]

The 5-Chloro Isomer: An Understudied Variant

While the 7-chloro substitution is prevalent in the most successful 4-aminoquinoline drugs, the biological impact of placing the chlorine atom at other positions on the quinoline ring is less documented. The topic of this guide, This compound , represents one such variation.

Extensive literature searches reveal a significant gap in publicly available, direct experimental data comparing the biological efficacy of 5-chloro-4-aminoquinoline derivatives to their 7-chloro counterparts. However, based on established SAR, we can hypothesize about its potential activity. The electron-withdrawing nature of the chlorine atom, regardless of its position, is likely to influence the pKa of the quinoline nitrogen, which can affect drug accumulation in acidic vacuoles. However, the precise stereoelectronic arrangement afforded by the 7-chloro substitution appears uniquely suited for effective interaction with heme and inhibition of hemozoin formation. It is plausible that the shift to the 5-position alters this interaction, potentially leading to reduced antimalarial potency. Further empirical studies are essential to validate this hypothesis.

Comparative Biological Efficacy: An In Vitro Perspective

To provide a quantitative comparison, this section summarizes the available in vitro data for various quinoline derivatives against human cancer cell lines and P. falciparum. The data predominantly features 7-substituted analogs due to the focus of historical research.

Anticancer Cytotoxicity

The cytotoxic effects of several 4-aminoquinoline derivatives have been evaluated against human breast cancer cell lines, MCF-7 and MDA-MB-468. The 50% growth inhibition (GI₅₀) values provide a measure of the drug's potency.

CompoundSubstitution at C7Side Chain at C4GI₅₀ (μM) vs. MDA-MB-468GI₅₀ (μM) vs. MCF-7Reference
Chloroquine (CQ)ClN,N-diethyl-pentane-1,4-diamine24.3620.72[5]
AmodiaquineCl4-((7-chloroquinolin-4-yl)amino)-2-(diethylaminomethyl)phenol7.358.22[5]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineClN,N-dimethyl-ethane-1,2-diamine8.7311.52[5][7]
Butyl-(7-fluoro-quinolin-4-yl)-amineFButylamine13.7214.47[5]
N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineCF₃N,N-dimethyl-ethane-1,2-diamine12.8536.77[5]

Data from Kumar et al. (2007) shows that modifications to both the C7 substituent and the C4 side chain significantly impact cytotoxicity. Notably, amodiaquine and another 7-chloro derivative showed more potent effects against the MDA-MB-468 cell line than chloroquine itself.[5]

Antimalarial Activity

The in vitro activity of 4-aminoquinolines against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum is a critical measure of their potential utility. The 50% inhibitory concentration (IC₅₀) is the standard metric.

CompoundP. falciparum StrainIC₅₀ (nM)Reference
Chloroquine (CQ)3D7 (CQS)< 12[8]
Chloroquine (CQ)W2 (CQR)382[8][9]
Compound 18 (Side chain modified)W2 (CQR)5.6[8][9]
Compound 4 (Side chain modified)W2 (CQR)17.3[8][9]
AmodiaquineK1 (CQR)40[2]
N-tert-Butyl IsoquineK1 (CQR)11.5[6]

This data underscores the success of modifying the 4-amino side chain to overcome chloroquine resistance. Compounds like 18 and 4 demonstrate high potency against the resistant W2 strain, with IC₅₀ values in the low nanomolar range, a significant improvement over chloroquine.[8][9]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validation of findings, detailed methodologies are paramount. Here, we provide step-by-step protocols for key in vitro assays used to evaluate the biological efficacy of quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay

This assay provides a quantitative measure of drug-induced cytotoxicity in cell lines based on the measurement of cellular protein content.

Causality: The SRB dye binds stoichiometrically to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number. This provides a robust and sensitive measure of cell growth inhibition.

SRB_Workflow A 1. Seed cells in 96-well plates and allow to attach (24h) B 2. Add serially diluted quinoline compounds A->B C 3. Incubate for 48 hours B->C D 4. Fix cells with cold TCA (10% w/v) for 1h at 4°C C->D E 5. Wash plates with water and air dry D->E F 6. Stain with 0.4% SRB in 1% acetic acid (10 min) E->F G 7. Wash unbound dye with 1% acetic acid F->G H 8. Solubilize bound dye with 10 mM Tris base G->H I 9. Read absorbance at 515 nm H->I J 10. Calculate % Growth Inhibition and determine GI₅₀ I->J

Workflow for the SRB Cytotoxicity Assay

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 96-well microtiter plates at the appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Addition: Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in the appropriate cell culture medium. Add 100 µL of each concentration to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plates for 5 minutes on a mechanical shaker and read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition (GI) for each concentration and determine the GI₅₀ value, which is the concentration of the drug that causes a 50% reduction in the net protein increase.[5]

Protocol 2: In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA/RNA.

Causality: P. falciparum is a purine auxotroph, meaning it cannot synthesize purines de novo and must salvage them from the host erythrocyte. Hypoxanthine is a key purine precursor. The rate of [³H]-hypoxanthine incorporation is directly proportional to the rate of parasite nucleic acid synthesis and, therefore, its proliferation. Inhibition of incorporation reflects the antimalarial activity of the test compound.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and HEPES buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of serially diluted test compounds in culture medium.

  • Addition of Parasites: Add 200 µL of parasitized red blood cell suspension (e.g., 1% parasitemia, 2.5% hematocrit) to each well. Include drug-free wells as controls.

  • Incubation: Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well and incubate for another 24 hours under the same conditions.

  • Cell Harvesting: Harvest the cells onto glass-fiber filter mats using a cell harvester.

  • Scintillation Counting: Wash the filters, dry them, and place them in a scintillation vial with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.[3][4]

Conclusion and Future Directions

The 4-aminoquinoline scaffold remains a highly relevant and versatile platform for the development of new therapeutic agents. The extensive body of research on 7-chloro-4-aminoquinolines, like chloroquine, has provided invaluable insights into their mechanisms of action and structure-activity relationships, guiding the synthesis of novel derivatives with potent activity against drug-resistant malaria and various cancers.[6][8]

This guide highlights a significant knowledge gap concerning the biological efficacy of this compound. While SAR principles suggest that the positional shift of the chloro group from C-7 to C-5 may diminish its antimalarial potency, this remains speculative without direct experimental validation. The anticancer potential of this isomer is also unknown.

Therefore, there is a clear and compelling need for further research. A direct, side-by-side comparison of the 5-chloro, 6-chloro, 7-chloro, and 8-chloro-4-aminoquinoline isomers using standardized in vitro and in vivo assays would be of immense value to the medicinal chemistry community. Such studies would not only elucidate the specific role of the chloro-substituent's position but could also uncover novel derivatives with unexpected and potent biological activities. The exploration of these less-traveled avenues of the quinoline chemical space may hold the key to the next generation of effective therapeutics.

References

  • Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3667-3671. [Link]

  • Hegedűs, C., Kovács, D., Szatmári, I., & Spengler, G. (2024). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Medicinal Chemistry, 268, 116260. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & El-Tahir, K. E. H. (2016). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Journal of Heterocyclic Chemistry, 53(5), 1577-1584. [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]

  • Ray, P. C., et al. (2011). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 54(17), 5979-5991. [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6529. [Link]

  • Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4877. [Link]

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3667-3671. [Link]

  • Szałaj, N., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(5), 1083. [Link]

  • Kaur, K., & Singh, J. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-10. [Link]

  • Dola, V. R., et al. (2017). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 61(4), e02271-16. [Link]

  • Singh, K., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(11), 1037-1041. [Link]

  • Fadda, A. A., et al. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(12), 1185-1193. [Link]

  • de Almeida, M. S., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceutics, 13(10), 1684. [Link]

  • Al-Hussain, S. (2016). 4-aminoquinolines as Antimalarial Drugs. Journal of Chemical and Pharmaceutical Research, 8(8), 848-854. [Link]

  • D'Alessandro, S., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259. [Link]

  • de Souza, N. B., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology, 170, 149-157. [Link]

  • Dola, V. R., et al. (2017). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 61(4), e02271-16. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Therapeutics

The quinoline ring system, a fusion of benzene and pyridine, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have given rise to a remarkable diversity of drugs spanning multiple therapeutic areas, from antimalarials like chloroquine to antibacterial agents such as ciprofloxacin, and targeted cancer therapies like sunitinib.[1][2][3] This structural motif's versatility allows it to interact with a wide array of biological targets, including enzymes, nucleic acids, and signaling proteins.[4][5]

However, this versatility presents a significant challenge in drug development: rigorously validating the precise mechanism of action (MoA) for any new quinoline-based compound. A validated MoA is the bedrock of a successful therapeutic program, providing a clear rationale for efficacy and de-risking the costly path of clinical development.[6][7] This guide provides a comparative framework and field-proven experimental protocols for researchers to elucidate and validate the MoA of novel quinoline compounds, ensuring scientific integrity from the bench to potential clinical application.

Section 1: A Comparative Overview of Quinoline-Based MoAs

Quinoline derivatives achieve their therapeutic effects through diverse mechanisms. Understanding these established MoAs provides a critical context for investigating novel compounds. The primary classes include agents targeting microbial enzymes, those interfering with parasitic processes, and those modulating host cellular signaling pathways, particularly in oncology.[1][4]

Compound Class Example Compound Primary Target/Mechanism Key Efficacy Metric Therapeutic Area
Antimalarials ChloroquineInhibition of heme polymerization (β-hematin formation) in the parasite's digestive vacuole.[8][9][10][11]IC50 (Parasite Growth)Infectious Disease
Antibacterials CiprofloxacinInhibition of bacterial DNA gyrase and topoisomerase IV, preventing DNA replication.[12][13]MIC (µg/mL)Infectious Disease
Anticancer (Kinase Inhibitor) SunitinibInhibition of multiple receptor tyrosine kinases (e.g., VEGFR, PDGFR), blocking tumor angiogenesis and proliferation.[1]GI50 / IC50 (Cancer Cells)Oncology
Anticancer (Topoisomerase II Inhibitor) Doxorubicin (analogue)Intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][5]IC50 (Cancer Cells)Oncology
Anticancer (Pim-1 Kinase Inhibitor) Experimental CompoundsInhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis.[1][14]IC50 (Kinase Activity)Oncology

Section 2: A Strategic Workflow for MoA Validation

A robust MoA validation strategy follows a logical, multi-step process. It begins with broad phenotypic screening and progressively narrows the focus to specific molecular interactions and their downstream cellular consequences. This hierarchical approach ensures that each experimental step builds upon the last, creating a self-validating and compelling data package.

MoA_Validation_Workflow cluster_0 Phase 1: Phenotypic & Initial Target Hypothesis cluster_1 Phase 2: In Vitro Target Engagement cluster_2 Phase 3: Cellular Target Validation A Phenotypic Screening (e.g., Cell Viability, Antimicrobial Assay) B Hypothesize Target Class (Based on chemical structure, literature) A->B Analyze structure- activity relationship C Biochemical/Biophysical Assays (e.g., Enzyme Inhibition, Binding Affinity) B->C Test hypothesis D Quantify Potency (IC50, Kd, Ki) C->D Dose-response analysis E Cell-Based Target Engagement (e.g., Western Blot for Phospho-proteins) D->E Translate to cellular context F Confirm Downstream Effects (e.g., Gene Expression, Apoptosis Assay) E->F Confirm pathway modulation G Genetic Validation (e.g., Knockout/Knockdown Models) F->G Validate target dependency

Caption: A strategic workflow for validating a compound's mechanism of action.

Section 3: Core Experimental Protocols for Target Validation

The choice of assay is dictated by the hypothesized target class. Below are detailed, field-proven protocols for validating the MoA of quinoline compounds against three common target types.

Target Class 1: Bacterial DNA Gyrase (e.g., Fluoroquinolone Analogues)

Causality: The primary hypothesis is that the compound inhibits the supercoiling activity of DNA gyrase, an essential bacterial enzyme not present in higher eukaryotes.[15] Validation requires demonstrating direct inhibition of the purified enzyme's function.

Protocol: DNA Gyrase Supercoiling Assay [15][16][17]

  • Reaction Setup (on ice):

    • Prepare a master mix in a microcentrifuge tube containing (per 30 µL reaction):

      • 6 µL of 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 0.5 mg/mL albumin).

      • 3 µL of 10 mM ATP.

      • 0.5 µL of relaxed pBR322 plasmid DNA (~16.7 µg/mL final concentration).

      • Nuclease-free water to a pre-enzyme/inhibitor volume of 26.7 µL.

  • Inhibitor Addition:

    • Aliquot 26.7 µL of the master mix into separate, pre-chilled tubes.

    • Test Compound: Add 0.3 µL of the quinoline compound (dissolved in DMSO) at various final concentrations.

    • Positive Control (No Inhibitor): Add 0.3 µL of DMSO.

    • Negative Control (No Enzyme): Add 0.3 µL of DMSO and 3 µL of Dilution Buffer instead of enzyme.

  • Enzyme Initiation:

    • Add 3 µL of diluted DNA gyrase enzyme to all tubes except the negative control.

    • Mix gently and incubate at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 30 µL of 2X GSTEB stop solution (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).

    • Add 30 µL of Chloroform/Isoamyl alcohol (24:1) to extract the protein. Vortex and centrifuge for 2 minutes at max speed.

  • Analysis by Agarose Gel Electrophoresis:

    • Carefully load 20 µL of the upper aqueous phase from each tube into the wells of a 1% agarose gel.

    • Run the gel at ~80-100V until the dye front has migrated sufficiently.

    • Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under a UV transilluminator.

  • Trustworthiness Check (Data Interpretation):

    • Negative Control: A single band corresponding to relaxed DNA.

    • Positive Control: A prominent, faster-migrating band corresponding to supercoiled DNA.

    • Test Compound: Inhibition is demonstrated by a dose-dependent decrease in the supercoiled band and an increase in the relaxed band. The IC50 is the concentration at which the supercoiled band is reduced by 50%.

Target Class 2: Parasitic Heme Detoxification (e.g., Chloroquine Analogues)

Causality: Antimalarial quinolines are thought to accumulate in the acidic food vacuole of the Plasmodium parasite, where they interfere with the detoxification of toxic heme (a byproduct of hemoglobin digestion) by preventing its crystallization into hemozoin (β-hematin).[8][9][10] This leads to a buildup of toxic heme, killing the parasite.[8][11]

Protocol: β-Hematin Inhibition Assay [18][19][20][21]

  • Reagent Preparation:

    • Hematin Solution: Prepare a fresh solution of hemin chloride in DMSO, filter (0.2 µm), and dilute to the desired concentration (e.g., 111 µM) in 1 M acetate buffer (pH 4.8) just before use.

    • Test Compounds: Prepare serial dilutions of the quinoline compound and a positive control (e.g., Chloroquine) in DMSO.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of the test compound dilutions.

    • Positive Control: Add 10 µL of Chloroquine dilutions.

    • Negative Control (No Inhibitor): Add 10 µL of DMSO.

    • Add 100 µL of the freshly prepared hematin solution to all wells.

  • Initiation and Incubation:

    • Initiate β-hematin formation by adding 60 µL of a pre-warmed (60°C) saturated acetate solution to all wells.

    • Incubate the plate at 60°C for 90 minutes with gentle shaking.

  • Quantification:

    • After incubation, centrifuge the plate to pellet the formed β-hematin.

    • Carefully discard the supernatant. Wash the pellet with DMSO (200 µL) to remove unreacted heme. Repeat the centrifugation and supernatant removal.

    • Dissolve the final pellet in 200 µL of 0.2N NaOH to solubilize the β-hematin.

    • Transfer 100 µL to a new 96-well plate and read the absorbance at 405 nm using a microplate reader.

  • Trustworthiness Check (Data Interpretation):

    • Negative Control: High absorbance, indicating robust β-hematin formation.

    • Positive Control (Chloroquine): Low absorbance, indicating strong inhibition.

    • Test Compound: A dose-dependent decrease in absorbance indicates inhibition of β-hematin formation. Calculate the IC50 from the dose-response curve.

Target Class 3: Protein Kinases (e.g., Sunitinib Analogues)

Causality: Many quinoline-based anticancer agents function by inhibiting protein kinases that drive oncogenic signaling pathways.[1][4][14] Validation requires a two-pronged approach: first, confirming direct inhibition of the purified kinase's enzymatic activity, and second, demonstrating that the compound blocks the kinase's activity within a cellular context.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds & Activates Substrate Downstream Substrate (e.g., PLCγ) RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Response Cellular Response (Proliferation, Angiogenesis) pSubstrate->Response Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Protocol: In Vitro Kinase Inhibition & Cellular Target Engagement

Part A: In Vitro Kinase Assay (Radiometric) [22]

  • Reaction Setup (on ice):

    • In a microcentrifuge tube, combine:

      • Kinase Buffer (specific to the kinase, but typically contains Tris-HCl, MgCl₂, and DTT).

      • Purified recombinant kinase enzyme.

      • Kinase-specific substrate (e.g., a peptide or protein like α-casein).

      • Test quinoline compound at various concentrations (or DMSO for control).

  • Initiation:

    • Start the reaction by adding an ATP mix containing unlabeled ATP and radioactively labeled [γ-³²P]-ATP. The final ATP concentration should be near the Km for the enzyme to ensure accurate IC50 determination.

    • Incubate at 30°C for a predetermined time within the linear range of the reaction.

  • Termination and Detection:

    • Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).

    • Immediately wash the paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

    • Plot the data and fit to a dose-response curve to determine the IC50 value.

Part B: Cellular Target Engagement (Western Blot)

  • Cell Treatment:

    • Culture a relevant cancer cell line known to express the target kinase.

    • Treat the cells with the quinoline compound at various concentrations (e.g., 0.1x, 1x, 10x the in vitro IC50) for a suitable time period. Include a DMSO vehicle control.

    • If the kinase is activated by a growth factor, stimulate the cells with the appropriate ligand for a short period before harvesting.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the target kinase or its direct downstream substrate.

    • Wash and probe with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Trustworthiness Check (Normalization):

    • Strip the membrane and re-probe with an antibody against the total amount of the target protein and a loading control (e.g., β-actin or GAPDH).

    • A valid result shows a dose-dependent decrease in the phospho-protein signal while the total protein and loading control levels remain unchanged. This confirms that the compound is inhibiting the kinase's activity, not just reducing its expression.

Conclusion

The validation of a quinoline compound's mechanism of action is a meticulous but essential process that transforms a promising molecule into a credible drug candidate. By employing a strategic workflow that combines comparative analysis with rigorous, multi-faceted experimental validation, researchers can build a robust data package. The protocols outlined in this guide—from biochemical enzyme assays to cellular target engagement studies—provide a reliable framework for elucidating the precise molecular interactions that drive a compound's therapeutic effect. This foundational knowledge is paramount for the rational design of next-generation quinoline-based drugs and for successfully navigating the path to clinical application.

References

  • Title: Quinoline antimalarials: mechanisms of action and resistance Source: PubMed URL: [Link]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: ResearchGate URL: [Link]

  • Title: Mechanism of action of quinoline drugs Source: Malaria Parasite Metabolic Pathways URL: [Link]

  • Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles Source: PubMed URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: SpringerLink URL: [Link]

  • Title: DNA gyrase, topoisomerase IV, and the 4-quinolones Source: PubMed Central URL: [Link]

  • Title: DNA Gyrase as a Target for Quinolones Source: PubMed Central URL: [Link]

  • Title: Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo Source: PNAS URL: [Link]

  • Title: The mechanism of action of quinolines and related anti-malarial drugs Source: Sabinet African Journals URL: [Link]

  • Title: Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation Source: MDPI URL: [Link]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences URL: [Link]

  • Title: Experimental confirmation of predicted kinase inhibitors Source: ResearchGate URL: [Link]

  • Title: DNA Gyrase as a Target for Quinolones Source: ResearchGate URL: [Link]

  • Title: DNA Gyrase as a Target for Quinolones Source: OUCI URL: [Link]

  • Title: DNA Gyrase as a Target for Quinolones Source: FAO AGRIS URL: [Link]

  • Title: Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries Source: ACS Publications URL: [Link]

  • Title: Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds Source: PubMed Central URL: [Link]

  • Title: DNA supercoiling measurement in bacteria Source: PubMed Central URL: [Link]

  • Title: DNA Supercoiling Catalyzed by Bacterial Gyrase Source: PubMed Central URL: [Link]

  • Title: Beta Hematin Inhibition: Evaluating the Mechanism of Action of Some Selected Antimalarial Plants Source: AJOL URL: [Link]

  • Title: Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity Source: PubMed Central URL: [Link]

  • Title: β-HEMATIN INHIBITION ACTIVITY OF THE METHANOL LEAF EXTRACT AND RESIDUAL AQUEOUS FRACTION OF FICUS Source: Global Journal of Pure and Applied Sciences URL: [Link]

  • Title: P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits Source: ProFoldin URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PubMed Central URL: [Link]

  • Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: ResearchGate URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Advances URL: [Link]

  • Title: Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review Source: PubMed Central URL: [Link]

  • Title: Virtual Target Screening: Validation Using Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source: PubMed Central URL: [Link]

  • Title: DNA gyrase supercoiling assay using fluorescence and gel-based assays Source: ResearchGate URL: [Link]

  • Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: Frontiers in Chemistry URL: [Link]

  • Title: Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review Source: PubMed URL: [Link]

  • Title: Validation guidelines for drug-target prediction methods Source: Taylor & Francis Online URL: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Chloro-quinolin-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the selectivity of a small molecule is as crucial as understanding its potency against its intended target. This guide provides a deep dive into the cross-reactivity profile of 5-Chloro-quinolin-4-ylamine hydrochloride, a member of the 4-aminoquinoline class of compounds. While historically recognized for their antimalarial properties, there is a growing body of evidence suggesting that this scaffold possesses significant kinase inhibitory activity. This guide will objectively compare its performance with other alternatives and provide the supporting experimental context for researchers navigating the complex world of kinase inhibitor development.

The 4-Aminoquinoline Scaffold: From Antimalarial to Kinase Inhibition

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry. Its most famous incumbents, chloroquine and hydroxychloroquine, have been mainstays in the treatment of malaria and autoimmune diseases for decades.[1] Their mechanism of action in malaria is primarily attributed to the disruption of heme metabolism within the parasite.[2] However, the therapeutic effects in other diseases, such as cancer and inflammatory conditions, are thought to be mediated by a broader range of mechanisms, including the modulation of signaling pathways governed by protein kinases.[3]

Recent explorations into the chemical space of 4-aminoquinolines have revealed their potential as potent kinase inhibitors.[4][5] This has opened new avenues for the development of this compound class for oncology and other indications where kinase dysregulation is a key driver of pathology. This compound, with its characteristic chloro-substitution on the quinoline ring, represents a key chemotype within this class.

Unveiling the Target Landscape: Methodologies for Assessing Cross-Reactivity

To comprehensively understand the cross-reactivity of any kinase inhibitor, a multi-faceted experimental approach is essential. The following methodologies are the gold standard in the field for defining a compound's selectivity profile.

Kinome Scanning: A Global View of Interactions

Large-scale kinase screening, often referred to as kinome scanning, is a powerful technique to assess the selectivity of a compound against a broad panel of kinases. These assays are typically performed as either biochemical activity assays or binding assays.

  • Biochemical Activity Assays: These assays measure the ability of a compound to inhibit the catalytic activity of a kinase. Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered a classic and robust method.

  • Competition Binding Assays: These assays, such as the KINOMEscan™ platform, measure the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase.[6][7] This method provides a direct measure of binding affinity (dissociation constant, Kd) and is independent of substrate and ATP concentrations.

A typical kinome scan will report the percentage of inhibition at a given compound concentration or a Kd value for each kinase in the panel, allowing for a comprehensive visualization of the compound's selectivity.

Cellular Target Engagement: Validating Interactions in a Physiological Context

While in vitro assays are invaluable for initial profiling, it is crucial to confirm that a compound engages its targets within a living cell. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful tool for this purpose. CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. By heating cell lysates treated with the compound of interest and then quantifying the amount of soluble protein at different temperatures, one can determine if the compound is binding to its intended target and identify potential off-targets in a physiological setting.

Cross-Reactivity Profile of 4-Aminoquinoline Derivatives

While a comprehensive, publicly available kinome scan specifically for this compound is not yet prevalent, data from studies on structurally related 4-aminoquinoline and 4-anilinoquinoline derivatives provide valuable insights into the likely cross-reactivity profile of this chemical class.

Recent studies have identified several kinases that are potently inhibited by 4-anilinoquinoline analogs, which share the core 4-aminoquinoline scaffold but have an additional aniline group. These findings suggest potential cross-reactivity targets for this compound.

Target KinaseCompound TypePotency (IC50/Kd)Reference
GAK (Cyclin G-associated kinase)4-AnilinoquinolineKd = 31 nM[4]
ADCK3 (AarF domain containing kinase 3)4-AnilinoquinolineKd = 220 nM[4]
RIPK2 (Receptor-interacting serine/threonine-protein kinase 2)4-Aminoquinoline derivativeIC50 = 5.1 nM[5]

It is important to note that the specific substitution patterns on the quinoline ring and the nature of the side chain at the 4-amino position play a crucial role in determining the potency and selectivity of these compounds.[8] For instance, the presence of a halogen at the 7-position of the quinoline ring is often associated with increased activity.[8]

Experimental Protocols: A Guide to Practice

To facilitate further research in this area, we provide generalized protocols for key experiments used to assess kinase inhibitor cross-reactivity.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a basic radiometric filter-binding assay to determine the IC50 of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide or protein

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and other cofactors)

  • [γ-33P]ATP

  • Test compound (this compound) dissolved in DMSO

  • Phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • In a microplate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-33P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid).

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blotting

This protocol describes a basic CETSA experiment to assess target engagement in cultured cells.

Materials:

  • Cultured cells of interest

  • Test compound (this compound) dissolved in DMSO

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest and lyse the cells to obtain a cell lysate.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of different temperatures using a thermal cycler.

  • Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

  • Quantify the band intensities and plot the percentage of soluble protein versus temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing the Pathways and Processes

To better understand the context of kinase inhibition and the methodologies used to assess it, the following diagrams illustrate key concepts.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation 5-Chloro-quinolin-4-ylamine 5-Chloro-quinolin-4-ylamine 5-Chloro-quinolin-4-ylamine->Kinase B Inhibits

Caption: A simplified kinase signaling pathway illustrating potential points of inhibition.

Kinome_Scan_Workflow Compound Library Compound Library Assay Plate Assay Plate Compound Library->Assay Plate Kinase Panel Kinase Panel Kinase Panel->Assay Plate Data Acquisition Data Acquisition Assay Plate->Data Acquisition Incubate & Read Data Analysis Data Analysis Data Acquisition->Data Analysis Raw Data Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile Generate Profile

Caption: Workflow for a high-throughput kinome scan.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with the potential to modulate kinase activity. While their historical use has been in other therapeutic areas, the evidence for their interaction with the kinome is compelling. This guide has provided an overview of the current understanding of their cross-reactivity and the experimental approaches required for a thorough characterization.

Future research should focus on generating comprehensive kinome-wide selectivity data for this compound itself. This will enable a more precise understanding of its on- and off-target effects and guide its potential development as a targeted therapeutic. Furthermore, cellular target engagement studies are crucial to validate these findings in a more physiologically relevant context. By combining these approaches, the scientific community can fully unlock the therapeutic potential of this versatile chemical scaffold.

References

  • O'Neill, P. M., Ward, S. A., & Berry, N. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507.
  • Hocart, S. J., Liu, H., Deng, H., De, D., Krogstad, F. M., & Krogstad, D. J. (2011). 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial agents and chemotherapy, 55(5), 2233–2244.
  • PubChem. Chloroquine. National Center for Biotechnology Information. Available at: [Link].

  • Drewry, D. H., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of medicinal chemistry, 60(23), 9694–9705.
  • Clinical Trials Arena. (2017). Research finds efficacy of anti-malaria drug to treat metastatic cancers. Available at: [Link].

  • Zhang, L., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2686–2699.
  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link].

  • DiscoverX. KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link].

Sources

A Comparative Analysis of the Antibacterial Spectrum of Quinolone Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the quinolone family of antibiotics stands as a testament to the power of medicinal chemistry in enhancing therapeutic efficacy. From the narrow-spectrum origins of the first-generation agents to the broad-spectrum capabilities of modern fluoroquinolones, this class of compounds has provided clinicians with invaluable tools to combat a wide array of bacterial infections. This guide offers a comprehensive comparison of the antibacterial spectrum of different quinoline compounds, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental data to inform their own investigations.

The Core Mechanism: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary to accommodate the large bacterial chromosome within the cell.[3] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. By forming a stable complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in a state that leads to double-stranded DNA breaks, ultimately triggering cell death.[1]

It is this targeted inhibition of bacterial enzymes that provides the basis for the selective toxicity of quinolones, as mammalian cells possess a topoisomerase II enzyme that is significantly less susceptible to their action.[3]

The Evolution of an Antibacterial Powerhouse: A Generational Comparison

The development of quinolones is a classic example of structure-activity relationship (SAR) studies driving therapeutic improvement.[3][4] Strategic modifications to the fundamental quinolone ring structure have led to the classification of these compounds into distinct generations, each with a progressively broader and more potent antibacterial spectrum.

First Generation: The Pioneers with a Narrow Focus

The journey of the quinolones began with the discovery of nalidixic acid in the 1960s.[2] This first-generation quinolone, technically a naphthyridone, exhibited activity primarily against Gram-negative bacteria, particularly Enterobacteriaceae.[5] However, its clinical utility was limited by its narrow spectrum, modest serum concentrations, and the rapid development of bacterial resistance.[2]

Second Generation: The Dawn of the Fluoroquinolones

The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position marked a significant breakthrough, giving rise to the second-generation fluoroquinolones, exemplified by ciprofloxacin and norfloxacin.[4][6] These modifications dramatically expanded the antibacterial spectrum to include a wider range of Gram-negative bacilli, including Pseudomonas aeruginosa, and some Gram-positive cocci.[6][7] The cyclopropyl group at the N-1 position, a hallmark of ciprofloxacin, further enhanced its antibacterial potency.[3]

Third Generation: Expanding the Gram-Positive Frontier

The third generation of fluoroquinolones, including levofloxacin (the L-isomer of ofloxacin), was developed to address the need for improved activity against Gram-positive pathogens, particularly Streptococcus pneumoniae.[6][8] These agents generally retain broad Gram-negative coverage while exhibiting enhanced potency against streptococci and atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae.[8]

Fourth Generation: Conquering the Anaerobes

The fourth-generation fluoroquinolones, such as moxifloxacin and gatifloxacin, further extended the antibacterial spectrum to include activity against anaerobic bacteria.[8][9] This was largely achieved through modifications at the C-8 position of the quinolone ring.[10] These agents maintain good Gram-positive and Gram-negative activity, making them true broad-spectrum antibiotics.[9]

The New Wave: Advanced Fluoroquinolones and Non-Fluorinated Quinolones

Recent advancements have led to the development of newer fluoroquinolones like delafloxacin, which exhibits enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive pathogens.[9][11][12][13] Delafloxacin's unique anionic nature contributes to its increased potency, particularly in acidic environments often found at sites of infection.[13][14]

Furthermore, research into non-fluoroquinolone quinolones (NFQs), such as nemonoxacin, has yielded compounds with potent activity against multidrug-resistant Gram-positive bacteria, including MRSA.[1][15] These compounds demonstrate that the fluorine atom at C-6 is not an absolute requirement for broad-spectrum activity and offer alternative scaffolds for future drug development.[15][16][17]

Quantitative Comparison of Antibacterial Spectrum: MIC Data

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's potency. The following table summarizes the MIC₅₀ and MIC₉₀ values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) for representative quinolone compounds against a panel of clinically significant bacteria.

Organism Nalidixic Acid Ciprofloxacin Levofloxacin Moxifloxacin Delafloxacin
Escherichia coli 8 / 320.015 / 0.120.03 / 0.250.06 / 0.250.03 / 0.12
Pseudomonas aeruginosa >128 / >1280.25 / 40.5 / 82 / 160.25 / 4
Staphylococcus aureus (MSSA) >128 / >1280.25 / 10.25 / 10.06 / 0.12≤0.008 / 0.015
Staphylococcus aureus (MRSA) >128 / >1281 / >324 / >321 / 80.12 / 2
Streptococcus pneumoniae >128 / >1281 / 20.5 / 10.12 / 0.250.008 / 0.03

Note: MIC values are presented as MIC₅₀ / MIC₉₀ in µg/mL and are compiled from various sources. These values can vary depending on the specific strains and testing methodologies used.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To ensure the scientific integrity and reproducibility of antibacterial susceptibility data, standardized protocols are essential. The following is a detailed, step-by-step methodology for determining the MIC of quinolone compounds using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

I. Preparation of Materials and Reagents
  • Quinolone Stock Solution: Prepare a stock solution of the quinolone compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water, 0.1 N NaOH, or DMSO, depending on the solubility of the compound).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use commercially available CAMHB that has been supplemented with calcium (20-25 mg/L) and magnesium (10-12.5 mg/L).

  • Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism. Transfer the colonies to a tube containing sterile saline or CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Standardized Inoculum: Within 15 minutes of preparation, dilute the 0.5 McFarland suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

II. Assay Procedure
  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the quinolone stock solution in CAMHB to obtain a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Inoculate each well of the microtiter plate (except for the sterility control well) with 50 µL of the standardized bacterial inoculum. The final volume in each well should be 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

  • Incubation: Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

III. Interpretation of Results
  • Visual Inspection: Following incubation, visually inspect the microtiter plate for bacterial growth. The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • MIC Determination: The MIC is the lowest concentration of the quinolone compound that completely inhibits the visible growth of the test organism.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz, provide visual representations of the quinolone mechanism of action, the evolution of the antibacterial spectrum, and the experimental workflow for MIC determination.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling DNA_Replication DNA Replication Topoisomerase_IV->DNA Decatenation DNA->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Blocked by Quinolone

Caption: Mechanism of action of quinolone antibiotics.

Quinolone_Evolution Gen1 1st Gen (Nalidixic Acid) Narrow Gram- Coverage Gen2 2nd Gen (Ciprofloxacin) Broad Gram- Coverage Gen1->Gen2 Fluorine at C6 Piperazine at C7 Gen3 3rd Gen (Levofloxacin) Improved Gram+ Coverage Gen2->Gen3 Modifications at C7, N1 Gen4 4th Gen (Moxifloxacin) Anaerobic Coverage Gen3->Gen4 Modifications at C8

Caption: Evolution of the antibacterial spectrum of quinolones.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculation Inoculate Plate with Standardized Inoculum Prep_Inoculum->Inoculation Serial_Dilution Serial Dilution of Quinolone in 96-well plate Serial_Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Read_Results Read MIC (Lowest concentration with no growth) Incubation->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Conclusion

The quinolone class of antibiotics represents a remarkable success story in the field of antimicrobial drug development. The systematic exploration of structure-activity relationships has transformed a narrow-spectrum compound into a diverse arsenal of broad-spectrum agents with activity against a wide range of clinically important pathogens. Understanding the nuances of the antibacterial spectrum of different quinolone compounds, as quantified by experimental data such as MICs, is paramount for the judicious use of these agents in clinical practice and for guiding the design of the next generation of antibiotics. This guide provides a foundational framework for researchers to build upon in their quest for novel and effective antimicrobial therapies.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Argudín, M. A., & Mendoza, M. C. (2024). Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis. Revista Española de Quimioterapia, 37(5), 456-464. [Link]

  • Bambeke, F. V. (2015). Renaissance of antibiotics against difficult infections: Focus on oritavancin and new ketolides and quinolones. Expert Review of Anti-infective Therapy, 13(12), 1473-1491. [Link]

  • Biswas, S. K., & Islam, M. R. (2023). Quinolone antibiotics. MedChemComm, 14(3), 438-456. [Link]

  • Candel, F. J. (2019). Profile of a Novel Anionic Fluoroquinolone—Delafloxacin. Clinical Infectious Diseases, 68(Supplement_3), S213-S222. [Link]

  • Clinical and Laboratory Standards Institute. (2018).
  • Duggirala, A., Joseph, J., Sharma, S., Nutheti, R., Garg, P., & Das, T. (2007). Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison. Indian Journal of Ophthalmology, 55(1), 15–19. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The fluoroquinolones: past, present and future perspectives. The Journal of Antimicrobial Chemotherapy, 51 Suppl 1, 13–20. [Link]

  • Florea, N. V., & Padeanu, M. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Antibiotics, 11(7), 949. [Link]

  • Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases, 10 Suppl 1, S14–S21. [Link]

  • Jones, R. N., & Master, R. N. (1995). Multicenter in vitro comparative study of fluoroquinolones against 25,129 gram-positive and gram-negative clinical isolates. Diagnostic Microbiology and Infectious Disease, 21(1), 33-45. [Link]

  • Linde, H. J., Lehn, N., & Heisig, P. (2001). Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains. Antimicrobial Agents and Chemotherapy, 45(5), 1584–1586. [Link]

  • Marcusson, L. L., O'Sullivan, D. M., & Hughes, D. (2009). Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy, 53(5), 2187–2190. [Link]

  • Mogle, B. T., & Steele, J. M. (2018). A New Fluoroquinolone: Delafloxacin. Journal of Pharmacy Technology, 34(5), 223-230. [Link]

  • O'Donnell, J. A., & Gelone, S. P. (2000). The new fluoroquinolones: A critical review. The Canadian Journal of Infectious Diseases, 11(5), 247-254. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445.
  • Schito, G. C. (2001). The new classification and update on the quinolone antibiotics. American Family Physician, 63(1), 107-114. [Link]

  • Takahata, M., Mitscher, L. A., & Funa, N. (2002). Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens. Current Drug Targets. Infectious Disorders, 2(1), 51–65. [Link]

  • Thomson, K. S. (2001). Comparative antimicrobial spectrum and activity of the desfluoroquinolone BMS284756 (T-3811) tested against non-fermentative Gram-negative bacilli. The Journal of Antimicrobial Chemotherapy, 48(1), 31–38. [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320–324. [Link]

  • Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine. Médecine Clinique Et Experimentale, 12(1), 7–9. [Link]

  • Vila, J., & Marco, F. (2022). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 27(19), 6296. [Link]

  • Wise, R., Andrews, J. M., & Ashby, J. P. (1983). The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria. The Journal of Antimicrobial Chemotherapy, 11(4), 369–376. [Link]

  • Yague, G., & Morrisey, I. (2000). Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. Antimicrobial Agents and Chemotherapy, 44(11), 3040–3049. [Link]

Sources

A Comparative Structural-Activity Relationship Guide to 5-Chloro-quinolin-4-ylamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. Within this class, 4-aminoquinolines have been extensively investigated, largely due to the profound impact of chloroquine and its derivatives in the fight against malaria and, more recently, their exploration in oncology. The vast majority of structure-activity relationship (SAR) studies have centered on 7-chloro-4-aminoquinolines, leaving other positional isomers less explored. This guide provides a detailed comparative analysis of 5-Chloro-quinolin-4-ylamine hydrochloride analogs, offering insights into their synthesis, structural nuances, and potential biological activities, often drawing logical inferences from their well-documented 7-chloro counterparts.

The Quinoline Core: A Versatile Pharmacophore

The quinoline ring system is a bicyclic aromatic heterocycle that provides a rigid and planar scaffold, ideal for interacting with biological targets such as enzymes and receptors. The nitrogen atom at position 1 imparts basicity and the ability to form hydrogen bonds, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. The substitution pattern on the quinoline ring dramatically influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacological activity.

Synthesis of 5-Chloro-quinolin-4-ylamine Analogs: A Strategic Approach

The synthesis of 5-Chloro-quinolin-4-ylamine analogs commences with the key intermediate, 4,5-dichloroquinoline. This precursor can be synthesized through various established methods or sourced commercially. The subsequent nucleophilic aromatic substitution at the C4 position with a desired amine side chain is the cornerstone of generating a diverse library of analogs.

Experimental Protocol: Synthesis of a Representative 5-Chloro-quinolin-4-ylamine Analog

Objective: To synthesize N-(2-((diethylamino)ethyl)-5-chloroquinolin-4-amine.

Materials:

  • 4,5-dichloroquinoline

  • N,N-diethylethane-1,2-diamine

  • Phenol

  • Potassium iodide (catalyst)

  • Anhydrous ethanol

  • Hydrochloric acid (for hydrochloride salt formation)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,5-dichloroquinoline (1.0 eq) in phenol (as a solvent) at 100-120°C.

  • Nucleophilic Substitution: To the heated solution, add N,N-diethylethane-1,2-diamine (1.2 eq) and a catalytic amount of potassium iodide.

  • Reaction Monitoring: Stir the reaction mixture at 120-130°C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add an excess of aqueous sodium hydroxide to neutralize the phenol. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in anhydrous ethanol and add a stoichiometric amount of ethereal hydrochloric acid to precipitate the hydrochloride salt. Filter and dry the resulting solid to obtain the final product.

Synthesis_Workflow 4,5-dichloroquinoline 4,5-dichloroquinoline Reaction Nucleophilic Aromatic Substitution (Phenol, KI, 120-130°C) 4,5-dichloroquinoline->Reaction Amine_Side_Chain R-NH2 (e.g., N,N-diethylethane-1,2-diamine) Amine_Side_Chain->Reaction Intermediate 5-Chloro-4-(aminoalkyl)quinoline (Free Base) Reaction->Intermediate Purification Column Chromatography Intermediate->Purification Salt_Formation HCl (in Ethanol) Purification->Salt_Formation Final_Product 5-Chloro-quinolin-4-ylamine Hydrochloride Analog Salt_Formation->Final_Product

Caption: Synthetic pathway for this compound analogs.

Structural Activity Relationship (SAR) Analysis: A Comparative Perspective

Due to the wealth of data on 7-chloro-4-aminoquinolines, we can establish a foundational understanding of the SAR of 4-aminoquinolines in general. We will then extrapolate these principles to infer the potential SAR of the less-studied 5-chloro analogs.

General SAR of 4-Aminoquinolines (Primarily based on 7-Chloro Analogs)
  • Quinoline Core: The quinoline ring is essential for activity.[1]

  • 4-Amino Linker: The amino group at the C4 position is critical for forming interactions with biological targets.

  • Substitution on the Quinoline Ring:

    • C7-Position: An electron-withdrawing group, typically a chlorine atom, at the C7 position is crucial for the antimalarial activity of compounds like chloroquine.[2] This is thought to increase the basicity of the quinoline nitrogen, which is important for drug accumulation in the acidic food vacuole of the malaria parasite. For anticancer activity, various substitutions at C7 have been explored, with chloro, fluoro, and trifluoromethyl groups often showing significant cytotoxicity.[3]

    • Other Positions: Substitution at other positions, such as C2, C3, C6, and C8, generally leads to a decrease in antimalarial activity.[1]

  • The 4-Amino Side Chain: The nature of the side chain is a key determinant of activity, toxicity, and the ability to overcome drug resistance.

    • Length and Branching: The length of the alkyl chain between the two nitrogen atoms influences potency. For antimalarials, a two- to five-carbon chain is often optimal.[2]

    • Terminal Amine: A basic terminal tertiary amine is generally required for good activity.[2]

General_SAR cluster_quinoline Quinoline Core (Essential) cluster_sidechain 4-Amino Side Chain (Modulates Activity & Toxicity) C7 C7: Electron-withdrawing group (e.g., Cl) enhances activity C4_amino C4-Amino Linker (Crucial) Chain_length Alkyl Chain Length (Optimal length is key) C4_amino->Chain_length Other_pos Other Positions (Substitution often detrimental) Terminal_amine Terminal Basic Amine (Important for potency) Chain_length->Terminal_amine

Caption: Key SAR features of 4-aminoquinolines based on 7-chloro analogs.

Inferred SAR of 5-Chloro-quinolin-4-ylamine Analogs

While direct, extensive SAR studies on 5-chloro-4-aminoquinolines are scarce, we can infer potential trends by considering the electronic and steric effects of shifting the chlorine atom from the 7- to the 5-position.

  • Electronic Effects: The placement of the electron-withdrawing chlorine atom at the C5 position will alter the electron density distribution across the quinoline ring compared to the C7 substitution. This could influence the pKa of the quinoline nitrogen and its ability to interact with target molecules.

  • Steric Hindrance: The C5 position is in closer proximity to the C4-amino side chain. This increased steric bulk could influence the preferred conformation of the side chain and its ability to bind to a target's active site. This steric hindrance might be either detrimental, by preventing optimal binding, or beneficial, by forcing the side chain into a more active conformation or by providing new interactions with the target.

  • Impact on Biological Activity:

    • Antimalarial Activity: The change in pKa of the quinoline nitrogen due to the C5-chloro group could affect the drug's accumulation in the parasite's food vacuole, a key aspect of the mechanism of action for many 4-aminoquinoline antimalarials.

    • Anticancer Activity: For kinase inhibition, where these compounds can act as ATP-competitive inhibitors, the precise orientation of the quinoline core and its substituents within the ATP-binding pocket is critical. The C5-chloro substitution could lead to novel interactions with the hinge region or other parts of the kinase domain, potentially leading to altered potency and selectivity profiles compared to 7-chloro analogs. Studies on other 5-substituted quinolines have shown that this position is important for biological activity.[4]

    • Cytotoxicity: The overall cytotoxicity of the molecule will be a function of its ability to interact with various cellular targets. The altered electronic and steric profile of 5-chloro analogs could lead to a different off-target activity profile compared to their 7-chloro counterparts.

Comparative Performance Data

The following tables summarize available in vitro cytotoxicity data for 7-chloro-4-aminoquinoline analogs to provide a baseline for comparison. Data for 5-chloro analogs is limited in the public domain, highlighting a key area for future research.

Table 1: In Vitro Cytotoxicity (GI50, µM) of Selected 7-Chloro-4-aminoquinoline Analogs [3]

CompoundSide Chain at C4MCF-7 (Breast Cancer)MDA-MB-468 (Breast Cancer)
Chloroquine -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂20.7224.36
Analog 1 -NH-(CH₂)₂-NH₂51.5711.01
Analog 2 -NH-(CH₂)₂-N(CH₃)₂36.778.73
Analog 3 -NH-(CH₂)₃-N(CH₃)₂>10010.85

Data is presented as GI50 (50% growth inhibition) in µM. Lower values indicate higher potency.

Note: The lack of a corresponding table for 5-chloro-4-aminoquinoline analogs underscores the current knowledge gap and the opportunity for novel research in this area.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plates (24h incubation) Compound_Treatment Add serial dilutions of 5-chloro-quinolin-4-ylamine analogs Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution (2-4h incubation) Incubation_48_72h->MTT_Addition Formazan_Solubilization Dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The structural activity relationship of this compound analogs represents a promising yet underexplored area of medicinal chemistry. While the extensive research on 7-chloro analogs provides a valuable framework, the shift of the chloro substituent to the C5 position is likely to introduce unique electronic and steric properties that could translate into novel pharmacological profiles. The inferred SAR suggests that the C5-chloro substitution may significantly impact target binding, drug accumulation, and overall biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 5-Chloro-quinolin-4-ylamine analogs. Direct comparative studies against their 7-chloro counterparts are crucial to elucidate the specific influence of the chlorine position on activity against various targets, including malarial parasites, cancer cell lines, and specific kinases. Such studies will not only expand our understanding of the SAR of 4-aminoquinolines but may also lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

  • Solomon, V. R., Hu, C., & Lee, H. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry, 17(15), 5558–5563. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-quinolin-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The proper disposal of chemical reagents like 5-Chloro-quinolin-4-ylamine hydrochloride (CAS No: 114306-26-2) is not a mere procedural formality but a critical component of responsible research.[1][2] This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this halogenated aromatic amine, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) with complete hazard data for the hydrochloride salt is not always readily available, data from the free base (5-chloroquinolin-4-amine) and structurally related quinoline compounds inform a cautious approach.[3][4] This chemical should be treated as hazardous waste, necessitating stringent disposal protocols.

The primary hazards associated with quinoline derivatives include:

  • Irritation: Causes skin and serious eye irritation.[5][6][7][8]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5][9]

  • Environmental Hazard: Halogenated compounds can be toxic to aquatic life with long-lasting effects.[3]

  • Carcinogenicity/Mutagenicity: Some quinoline compounds are suspected of causing cancer or genetic defects.[3]

These risks mandate that this compound never be disposed of via standard trash or sewer systems.[10]

GHS Hazard Classification Summary for Related Compounds
Hazard ClassHazard CategoryGHS StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6][7]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[5][6][7]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[5][7]
Acute toxicity (oral/dermal)Category 4H302 + H312: Harmful if swallowed or in contact with skin
CarcinogenicityCategory 2H351: Suspected of causing cancer
Hazardous to the aquatic environment, long-term hazardCategory 2H411: Toxic to aquatic life with long lasting effects

This table synthesizes data from related quinoline compounds to inform a conservative safety approach.

Core Directive: The Principle of Segregation

This compound is a halogenated organic compound . Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, wastes containing halogenated organics are often subject to specific treatment standards.[11][12]

Causality: The primary disposal method for this waste class is high-temperature incineration.[13] Halogenated compounds produce acidic gases (like HCl) upon combustion, which require specialized scrubbers in the incinerator. Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and complicating the treatment process.[14] Therefore, segregation is the most critical step in a compliant and cost-effective disposal plan.

Immediate Safety and Handling Protocols

Prior to preparing waste for disposal, ensure all necessary safety measures are in place.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing waste solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][10] An eyewash station and safety shower must be immediately accessible.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[13]

    • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA or EU standards.[4][10]

    • Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation before use.[3]

    • Body Protection: A lab coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn.[10][13]

Step-by-Step Disposal Protocol

Follow this procedure to ensure safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Action: Designate a specific waste stream for "Halogenated Organic Waste."

  • Causality: As established, this segregation is crucial for proper treatment and cost management.[14] Keep this waste separate from non-halogenated solvents, aqueous waste, and solid chemical waste.[13][14] It is incompatible with strong oxidizing agents.[3]

Step 2: Containerization
  • Action: Collect all waste containing this compound (including contaminated solids like weighing paper or paper towels, and rinse from glassware) in a designated, chemically compatible container. A glass bottle with a secure screw cap is recommended.[3]

  • Causality: The container must be robust and prevent leakage. It must be kept closed when not in use to prevent the release of vapors into the laboratory environment.[14]

Step 3: Labeling
  • Action: Immediately label the waste container. The label must be clear, accurate, and permanently affixed.

  • Content Requirements:

    • The words "Hazardous Waste ".[3]

    • The full chemical name: "This compound ".[13]

    • List all other constituents in the container, with percentages.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).[14]

    • Include the name of the principal investigator and the date the waste was first added.

  • Causality: Accurate labeling is a legal requirement and is vital for the safety of laboratory personnel and waste handlers. It ensures the waste is managed correctly at every stage, from the lab to the final disposal facility.[13]

Step 4: Temporary Storage
  • Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be a secondary containment bin to control any potential leaks.

  • Causality: The storage location must be a well-ventilated, secure area away from incompatible materials, heat sources, and general laboratory traffic to minimize the risk of accidental spills or reactions.[3][14]

Step 5: Arranging Final Disposal
  • Action: Once the container is nearly full (around 75%), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

  • Causality: Final disposal must be handled by certified professionals who can transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature incineration.[11][13] Never attempt to dispose of this chemical through unlicensed channels.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Generate Waste Containing 5-Chloro-quinolin-4-ylamine HCl ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Fume Hood ppe->fume_hood is_halogenated Is the waste halogenated? fume_hood->is_halogenated segregate Segregate into 'Halogenated Organic Waste' Stream is_halogenated->segregate Yes non_halogen Segregate into Non-Halogenated Stream is_halogenated->non_halogen No containerize Use a Designated, Compatible, and Sealed Container segregate->containerize label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date containerize->label_waste store Store in Secondary Containment in a Designated Area label_waste->store contact_ehs Container Full: Contact EHS for Pickup store->contact_ehs end Waste Disposed Compliantly contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Secure: Prevent entry into the spill zone. If safe to do so, turn off any ignition sources.

  • Report: Notify your laboratory supervisor and institutional EHS office.

  • Protect: Do not attempt to clean a significant spill without appropriate training and PPE, including respiratory protection if the substance is a powder.[4]

  • Contain (if trained): For minor spills, and only if you are trained to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Avoid raising dust.

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into your designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[3]

By adhering to these rigorous protocols, the scientific community can continue its vital work while upholding the highest standards of safety and environmental stewardship.

References

  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1YPAnWONtMOIP1BJ-2N8nooPTqY-mB95P9BT6w1T5DZNdzCpNVv0hSImFlgkzt66TPPConfZK0G2j9QHO5wdbR5bBAiJnX7R3Beva8ydULKywg5UTZY07MYheaNpVsGaY_euV2YfqHQTHnR6LrwAeFG_YPyd7VtJjzr2rsF1DyZsCK3qvTP3CVifYB9CUAoL5DssbzXUnuTtvxkrSKx0YJ35Iro5Ib2rlhESOEpQ=]
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEYach9gxOn7QSgD5Y0qXqw91rtBJymYRUtFA8py0PYhmtAMWo8L0Krl1pw76knbiCni7jYYqlyFnwrMzQOC_sBs469hCAcamt3hfJHrD4r-7l0ofKCGZqXTFiPFoTOsDJDl_HOnjjrpq9xBjhOp2oAAxd8NGdC92q3UVJw9IS4a6axJyd7ge6s6AAKe9fl8GetL75-n3BzRpmULd6kCUGdrTP8RNbFSyee3C05tvBRf0_mK2Y5BWB0CEYbhgM]
  • How to dispose of quinoline safely? BIOSYNCE Blog. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECeFAL_h7ZUDxTEGkzEP9_3l7qS_OMw0Y82lclMWOBcgMKg7RyB5QZH-r2tinnVUYSU45xR8NT0Pifw1Qbnvvsys3Vb6Zb-Hf-yva-P7YgUOcJ_1NUNOQCkvGOtFvhiW84-zyfewuOfU0OHrzzxzGwiV1ZOi55E6RS-xzooesfnBVZXjNZDPw=]
  • 5-Chloro-4-quinolinamine SDS, 92385-37-0 Safety Data Sheets. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2785PTelXEtZ-8J-02S8Dxwkl0qY7msyJKT-prtBOTONguwx8oecdiOMkqRfxCisNHk_MewgYnXUPB4lkhDFjSpwekHb7GtVVlmT2e5abjRY3LIct8twJ4nCSgXMJu8c-0IeFTaIYhadXlVGF5BKOqt2nPKnaKxMLPPS-obRdJ__1]
  • SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu57jruJRXVbYBZw0rXLiaYDQhCMKM7JxlX-Tufas6qa58dSJYwb4GdJC_Zt0D9ynxUJTVH75UpT06c51D99CXeBvuKviKV6n65wgBNa1GvBkUkKS73E26SzhOvJhKDNhkm-U-vXrOhfwJRDEvs9xkrGash6TNoyGX3QBaV37M8bQ7hTWiTGmM9AiFy2W6_plp]
  • SAFETY DATA SHEET - Product identifier 255580. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRVqLQYt5x1DhBB18jFFqZLNPdJ8Xx381aNoLeVwPNONLdOYbnQ1fXr0XwW2P1tRMz5RD5z5FMGN5utxMP0UQTD_KRLnyiF0WqPV4wAz89DzITxkbISIDhEU755V9aoA3h6MpflU27tY4=]
  • SAFETY DATA SHEET - 5-Amino-8-hydroxyquinoline Dihydrochloride. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELd-Gg5rEy8rU0hkhOFlRQ5jB6Zv6zzDawVKtHILOAIv24jJDVzeP0-hyZBrXx00mdZNe4Rdb4l1cgeWf7yJpkeKGcrQ7IfwGvdB7ZPMeDQwcNcR_o7isljillvkGI-S-7l8SlvmFPWHaFUIzbPeOe9w==]
  • Safety Data Sheet - Clioquinol. Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETBLWWjNZuLL5-1N7SZoHNOqc6hK6pD_Fpeop2NikIMqlaT2Q14SPwfeoUDgCRzibNq2EVznqVxhahwF8ZAxDXaZx7c3yshQg8xxurRHouQ-YBdNJazxo5EhbPvt9lDDUtqSC7TEP-Oqs=]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEciqeOp_b_3KPf7fGh72lmVj0GMwBGhrWaPEAA74pJ1afJVujbYLWYaMj46yMzo5Ggxk6AuMOSNRhG33rhkfIl-063Dve15Ec-XThwx9yUsprB59h9ROFejdDL-y_J0ZuQr5WQxXCSnCNVC9MPuZEXy87p]
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Northern Iowa. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXzLQxqor3pKRc1zGMyd9suy3nRtBFFwOPTRUUVDiyjOJdKkF7HSWREPYylWI0JHIRs6uMqUeZX950niuNI-sCpwBNduh_GQJJrtnZpiJmOu2cDLoh6kWYHtnMrUH66vy2gfODNWyaZ-JM7B1RfHO-iDvV6mvjap0=]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr_3pfMn36RsumHjATvwx2MWTltKcD05vDvHaV2GyhVmP1qKvLqc-l4y3eUAaFnph9Z45TXKaywg0HGVZV53EBMp3LbkM4xdHcxDcxQvvXHMSzvEivCn-XM84IR15-u2LtxLZYrCEWsAGho1pYEWKx0wunI5fdHx5O26-iade7Ck55L6TcHqee0i7YP7lhFl3KKo3xKCgGLmuFv3A1j-FCsg-gbGwQlyIBsg==]
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE37OqsU8kkMf_duP2WlduLCfzp-sc-3_JPyMjwcE6YB9G_4h9CckgGCRjduhsIwHTc5maLX-W_xFMYm37cOaKEoNBZ54nza68Xfo_50F3ykdQ0ieJlqcz9YggyOkNO8EVeZfbFux51rO2OaOJlDptDM2bOuYciKMjab3n37OT7u8m-VZfbwnTi4wUgj776cM500rnR6eP90sxJxb0EX7uvhKpzrwLvU7znfZZF34KTM11Vk2fy2sBHD82cro-p96BOw-s=]
  • 5-Chloroquinoline. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4-gDhNiYxjMY41CEtrcjtUSHQtpAgTei_nWnNiiloWVdt7djWfkNI4jV6C_h2Aq4_hum1i9tOueBMr2k2ks-qMpAw08iy9FRIWyd14Ob7bg39Ug4uZU6GmNybyt3IjT74d7nha79CeH6KWXolp3df5uWOhkyi]
  • This compound | P&S Chemicals. P&S Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFenN969DlUPmavDPW6jK4sAIA7PA8GUeegk00X5cKX2pwqE6ChNDO14cs5ooAsyFI9kL4asKUF9Iw2m9fhSReWBjosvXcuH-8h733x6_fj86GodgqLU-18O3O5EXLT3aUXcYlpstFXfGlNZjSaJa6o8HoBHBbEpJ78zOfvG-BQaONveymiYOM=]
  • This compound, 114306-26-2. Chemcd. [URL: https://vertexaisearch.cloud.google.
  • Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqzTh9rebV7X96gwkG4OIVnwpg5X5V2eoSkc7ABuOZK4njpOLrINv_QyS4nJv50BZfyeNsiMcCZcLJ7zLBNGvk0Gsr0ihIPorOkBFRJJITjX6KDU6MFgjFvqn76x8eADVtJlNKcJs9pG2-06AH]
  • Navigating the Safe Disposal of 3-Chloroquinoline Hydrochloride: A Procedural Guide. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDm4soBEGCNXzuZkeHbACNuzUFUl9vAvcj7EXr1WQVrM8JUnure6B6nRDC5RK0V7EdvKzuQ0i9FT8M6MNU1jqOMVfYnddvEKKWl7UKrRQn9itufMAQnlu1RVBEFBR4Mn80xAxjyfN2zJwG4Km2GZvQqTSH7d24THv3ijotAumYSXSi1Xa-wWrUDczcFiWEWdgkYp4yx55pie9vLDwnrBk_fe7dL_B2bal_CursAmH1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-quinolin-4-ylamine hydrochloride
Reactant of Route 2
5-Chloro-quinolin-4-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.